molecular formula C7H13NO B1204225 1-Acetylpiperidine CAS No. 618-42-8

1-Acetylpiperidine

Cat. No.: B1204225
CAS No.: 618-42-8
M. Wt: 127.18 g/mol
InChI Key: KDISMIMTGUMORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetylpiperidine is an N-acylpiperidine that is piperidine in which the hydrogen attached to the nitrogen is replaced by an acetyl group. It is a N-acylpiperidine and a monocarboxylic acid amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDISMIMTGUMORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060679
Record name Piperidine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-42-8
Record name 1-Acetylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ACETYLPIPERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(1-piperidinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-piperidyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Acetylpiperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YC8YEW5QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidine, a versatile synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and a wide array of synonyms. Detailed experimental protocols for its synthesis via the acetylation of piperidine are presented, alongside key quantitative data and characterization. Furthermore, this document explores the critical role of this compound as a precursor in the synthesis of high-value pharmaceutical compounds, with a particular focus on the development of DNA-dependent protein kinase (DNA-PK) inhibitors and succinate dehydrogenase (SDH) inhibitors. The underlying biological pathways and the logical framework for the derivatization of this compound in these contexts are also elucidated through detailed diagrams.

Chemical Identity and Nomenclature

This compound is an N-acylpiperidine, which is characterized by a piperidine ring where the hydrogen atom attached to the nitrogen is substituted by an acetyl group.[1]

IUPAC Name: 1-(piperidin-1-yl)ethan-1-one[1]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below, reflecting its common usage in scientific literature and chemical catalogs.

Synonym Reference
N-Acetylpiperidine[2]
Piperidine, 1-acetyl-[1]
Ethanone, 1-(1-piperidinyl)-[2]
Acetic acid, piperidide[2]
N-Acetylpiperidin[2]
1-Piperidinoethanone
Methyl 1-piperidyl ketone[2]
1-(1-Piperidinyl)ethanone
Acetylpiperidide
NSC 239

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

Property Value Reference
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol [2]
CAS Number 618-42-8[2]
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 226 °C[2]
Melting Point -13.4 °C[2]
Flash Point 97 °C[2]
Density 0.003 g/cm³[2]
Refractive Index 1.4790-1.4820[2]

Experimental Protocols

The most common method for the synthesis of this compound is the N-acetylation of piperidine. Below are representative experimental protocols for this transformation.

Synthesis of this compound from Piperidine and Acetic Anhydride

This protocol outlines a standard procedure for the N-acetylation of a secondary amine.

Reaction Scheme:

Piperidine Piperidine reaction + Piperidine->reaction AceticAnhydride Acetic Anhydride AceticAnhydride->reaction Acetylpiperidine This compound AceticAcid Acetic Acid product reaction->product product->Acetylpiperidine product->AceticAcid +

Caption: N-acetylation of piperidine with acetic anhydride.

Procedure:

  • To a solution of piperidine-4-carboxylic acid in acetic anhydride, the mixture is heated to reflux for 2 hours.[3]

  • Following the reflux period, the reaction mixture is allowed to cool and is stirred for 16 hours at ambient temperature.[3]

  • The solution is then concentrated under reduced pressure to remove excess acetic anhydride.[3]

  • The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.[3]

Note: While this protocol is for a substituted piperidine, the fundamental N-acetylation reaction is directly applicable to piperidine itself.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum of this compound is available in public databases such as ChemicalBook and SpectraBase.[3][4]

  • ¹³C NMR: The carbon-13 NMR spectrum can also be found on platforms like SpectraBase.[5]

  • IR Spectroscopy: Infrared spectroscopy data is available on PubChem and other spectral databases.[1]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its piperidine scaffold is a common motif in many approved drugs, and the acetyl group provides a handle for further chemical modifications.

Precursor for DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

This compound is a key reactant in the preparation of benzopyranones and pyrimidoisoquinolinones, which exhibit inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2] DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[6]

The general synthetic workflow for creating these inhibitors often involves the derivatization of a this compound precursor.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product 1-Acetylpiperidine_derivative This compound Derivative Coupling_Reaction Coupling Reaction (e.g., Suzuki-Miyaura) 1-Acetylpiperidine_derivative->Coupling_Reaction Heterocyclic_Core Heterocyclic Core (e.g., Chromen-4-one) Heterocyclic_Core->Coupling_Reaction DNA_PK_Inhibitor DNA-PK Inhibitor Coupling_Reaction->DNA_PK_Inhibitor

Caption: General synthetic workflow for DNA-PK inhibitors.

Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and the heterocyclic core can significantly impact the potency and selectivity of these inhibitors.[7]

Intermediate for Succinate Dehydrogenase (SDH) Inhibitors

This compound-4-carbohydrazide, a derivative of this compound, is a versatile intermediate in the synthesis of potent antifungal agents that target succinate dehydrogenase (SDH).[8] SDH is a key enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.[9]

The synthesis of these inhibitors often involves the condensation of the carbohydrazide with other molecular fragments to create the final active compound.

G This compound-4-carbohydrazide This compound-4-carbohydrazide Condensation_Reaction Condensation Reaction This compound-4-carbohydrazide->Condensation_Reaction Quinazolinyl_moiety Quinazolinyl Moiety Quinazolinyl_moiety->Condensation_Reaction SDH_Inhibitor Succinate Dehydrogenase Inhibitor Condensation_Reaction->SDH_Inhibitor

Caption: Synthesis of an SDH inhibitor.

The biological activity of these compounds has been quantified, with some derivatives showing excellent in vitro activity against various fungal pathogens.[10] For example, certain camphorhydrazide derivatives targeting SDH have demonstrated median effective concentration (EC₅₀) values superior to the commercial fungicide boscalid.[10]

Conclusion

This compound is a foundational molecule in the synthesis of complex pharmaceutical compounds. Its straightforward synthesis and the versatility of its piperidine scaffold make it an invaluable tool for medicinal chemists. The successful development of potent inhibitors for critical biological targets such as DNA-PK and SDH, originating from this compound-based intermediates, underscores its importance in the ongoing quest for novel therapeutics. This guide has provided a detailed overview of its chemical properties, synthesis, and key applications, offering a valuable resource for professionals in the field of drug discovery and development.

References

physical and chemical properties of 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 618-42-8). It is a versatile N-acylpiperidine derivative used as a key intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document consolidates its molecular structure, physicochemical properties, spectroscopic data, and reactivity. Detailed experimental protocols for its synthesis and purification are also presented to support laboratory applications.

Molecular Identity and Structure

This compound is a derivative of the heterocyclic amine piperidine, where the hydrogen atom on the nitrogen is substituted with an acetyl group.[1] This structure combines the saturated six-membered ring of piperidine with a polar amide functional group, conferring a balance of hydrophilic and lipophilic characteristics.[2]

Table 1: Compound Identification and Molecular Properties

ParameterValueReference(s)
CAS Number 618-42-8[1][2][3][4]
IUPAC Name 1-piperidin-1-ylethanone[1][2][4]
Synonyms N-Acetylpiperidine, Acetylpiperidide, NSC 239[1][2][3][5]
Molecular Formula C₇H₁₃NO[1][2][3][4]
Molecular Weight 127.18 g/mol [1][2][3][4]
Canonical SMILES CC(=O)N1CCCCC1[1][2][4]
InChI Key KDISMIMTGUMORD-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct amine-like odor.[3] It exhibits thermal stability under standard ambient conditions.[2]

Table 2: Physical and Thermodynamic Properties

ParameterValueReference(s)
Appearance Colorless to pale yellow liquid with a distinctive odor[3]
Boiling Point 226 °C (499.2 K)[4]
126-135 °C (at atmospheric pressure)[2]
Melting Point -13.4 °C
Density 0.003 g/cm³ (Note: This value is cited in multiple sources but is physically implausible for a liquid and likely a typographical error.)[4]
Flash Point 97 °C[2][4]
Refractive Index 1.4790 - 1.4820

Table 3: Solubility and Partition Data

ParameterValueReference(s)
Water Solubility log S = -0.99 (Moderate)[2]
Organic Solvent Solubility Soluble in chloroform, ethanol, dimethyl sulfoxide, and ether. Limited solubility in nonpolar solvents like hexane.[2][3]
pKa -0.41 ± 0.20 (Predicted, indicating a very weak base)[2]
Octanol-Water Partition Coefficient (log P) ~0.957[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy : The most significant feature in its IR spectrum is the strong carbonyl (C=O) stretching vibration of the amide group, which appears at approximately 1650 cm⁻¹. This frequency is lower than that of a typical ketone due to resonance with the nitrogen lone pair.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are well-characterized and serve as primary identification tools.

  • Mass Spectrometry (MS) : The compound has been analyzed by GC-MS, with spectral data available in public databases.[1]

Chemical Reactivity and Stability

This compound is stable under normal storage conditions.[2] Its reactivity is primarily dictated by the amide functional group.

  • Nucleophilic Substitution : The nitrogen atom can participate in nucleophilic substitution reactions.[2]

  • Acylation : It can react with other acylating agents, such as acyl chlorides, to form more complex amide structures.[2]

  • Reduction : The carbonyl group of the acetyl moiety can be reduced to an alcohol (yielding 1-(1-hydroxyethyl)piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

// Main compound main [label="this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reactions reduction [label="Reduction\n(e.g., LiAlH₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acylation [label="Further Acylation\n(e.g., R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Products product_reduction [label="1-(1-Hydroxyethyl)piperidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product_acylation [label="Complex Amides", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections main -> reduction [label=""]; reduction -> product_reduction [label=""]; main -> acylation [label=""]; acylation -> product_acylation [label=""]; }

Caption: General workflow for the synthesis of this compound.

Purification Methods

After synthesis, crude this compound must be purified to remove unreacted starting materials, byproducts, and solvents.

  • Distillation : This is the most common purification technique. The compound typically boils between 126-135°C at atmospheric pressure. For enhanced separation and to prevent thermal degradation, vacuum distillation at reduced pressures (0.1-0.5 mmHg) is highly effective. [2]* Column Chromatography : Silica gel column chromatography with a gradient elution system can be employed for high-purity isolation. [2]* Crystallization : While this compound is a liquid at room temperature, this method is effective for solid derivatives or salt forms of the compound. [2]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure is a scaffold in medicinal chemistry for creating novel compounds with potential biological activity. It is a reactant in the preparation of benzopyranones and pyrimidoisoquinolinones, which have shown inhibitory activity against DNA-dependent protein kinase, indicating potential applications in therapeutic agent development.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Disposal must follow local environmental regulations. [2]The compound is classified as an irritant, causing skin and serious eye irritation.

References

An In-depth Technical Guide to 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetylpiperidine, a versatile N-acylpiperidine derivative. It details the compound's fundamental chemical and physical properties, common synthesis protocols, spectroscopic data, and key applications in pharmaceutical and chemical research. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. This document serves as a critical resource for professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as N-acetylpiperidine, is an organic compound featuring a piperidine ring where the hydrogen atom on the nitrogen is substituted with an acetyl group.[1][2] This structure combines the characteristics of both a piperidine ring and an acetyl functional group, rendering it a valuable intermediate in various synthetic processes.[3] Its IUPAC name is 1-(piperidin-1-yl)ethan-1-one.[1] The compound is typically a colorless to pale yellow liquid with a distinct odor.[4] This guide explores the core technical aspects of this compound for research and development applications.

Chemical and Physical Properties

The molecular structure of this compound confers a balance of hydrophilic and lipophilic properties.[3] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[4] A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₃NO[1][3][5][6][7]
Molecular Weight 127.18 g/mol [1][3][5]
IUPAC Name 1-piperidin-1-ylethanone[1][3]
CAS Registry Number 618-42-8[1][3][6][7]
Synonyms N-Acetylpiperidine, Acetyl piperidide[3][6][7]
Appearance Colorless to pale yellow liquid[4]

Synthesis of this compound

The most common method for synthesizing this compound is through the acetylation of piperidine.[3] This reaction typically involves treating piperidine with an acetylating agent such as acetic anhydride or acetyl chloride.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperidine Piperidine Reaction Acetylation Reaction Piperidine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Product This compound Reaction->Product Nucleophilic Attack

Caption: Synthesis workflow for this compound.

Experimental Protocol: Acetylation of Piperidine

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Piperidine

  • Acetic anhydride

  • Base (e.g., pyridine or triethylamine)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware for reflux and extraction

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve piperidine in the chosen solvent.

  • Add a base, such as pyridine or triethylamine, to the solution.[3]

  • Slowly add acetic anhydride to the mixture while stirring. An exothermic reaction may occur, so controlled addition is crucial.

  • Once the addition is complete, heat the mixture to reflux and maintain for a specified period to ensure the reaction goes to completion.[3]

  • After cooling to room temperature, the reaction mixture is typically washed with water and a mild acid to remove unreacted starting materials and the base.

  • The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved through distillation or chromatography if required.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Spectroscopic DataObservation
Mass Spectrometry (MS) Molecular ion peak at m/z = 127.[3] Characteristic fragmentation includes the loss of the acetyl group, resulting in a fragment at m/z = 85.[3]
Infrared Spectroscopy (IR) A prominent carbonyl (C=O) stretching vibration is observed at approximately 1650 cm⁻¹, which is characteristic of an amide.[3]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules.[3]

G cluster_core Core Compound cluster_applications Applications AP This compound Pharma Pharmaceutical Synthesis AP->Pharma Intermediate for Neurological Drugs Research Chemical Research AP->Research Building Block for Complex Molecules Materials Material Science AP->Materials Derivative for Polymers

Caption: Logical relationships of this compound.

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders.[3]

  • Chemical Research: It acts as a versatile starting material for producing more complex organic molecules like benzopyranones and pyrimidoisoquinolinones.[2][3]

  • Material Science: Its derivatives are explored for potential use in the development of new polymers and other materials.[3]

Safety and Handling

When working with this compound, it is essential to adhere to standard laboratory safety protocols.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[3]

  • Follow proper disposal procedures in accordance with local regulations.[3]

Conclusion

This compound is a fundamental chemical intermediate with a well-characterized profile and a broad range of applications, particularly in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers and drug development professionals. This guide has provided the core technical information required for its effective and safe utilization in a laboratory setting.

References

An In-depth Technical Guide on the Solubility of 1-Acetylpiperidine in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-acetylpiperidine (CAS No: 618-42-8), a versatile intermediate in organic synthesis. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and various research applications. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Physicochemical Properties of this compound

  • Molecular Formula: C₇H₁₃NO

  • Molecular Weight: 127.18 g/mol

  • Appearance: Colorless to pale yellow liquid

  • IUPAC Name: 1-(Piperidin-1-yl)ethan-1-one

Solubility Profile of this compound

The solubility of this compound is influenced by its molecular structure, which contains a polar amide group and a nonpolar piperidine ring. This amphiphilic nature results in a varied solubility profile across different solvent classes.

Data Presentation: Quantitative and Qualitative Solubility

Solvent SystemSolvent ClassQuantitative SolubilityQualitative Solubility
WaterProtic, Polarlog S = -0.99Moderate
ChloroformHalogenatedData not availableSoluble[1]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarData not availableSoluble[1]
EthanolProtic, PolarData not availableSoluble[1][2]
EtherEtherData not availableSoluble[2]
HexaneAprotic, NonpolarData not availableLimited solubility[1]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a calibrated UV-Vis spectrophotometer.

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle, forming a clear supernatant of the saturated solution.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/100 mL, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the equilibrium solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate for 24-48 hours C->D E Cease agitation and allow solid to settle D->E F Withdraw aliquot of clear supernatant E->F G Filter supernatant through 0.45 µm syringe filter F->G H Dilute filtered sample to known volume G->H I Quantify concentration using calibrated HPLC or UV-Vis H->I J Calculate solubility from concentration and dilution factor I->J

Caption: Workflow for Equilibrium Solubility Determination.

References

The Role of 1-Acetylpiperidine in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available scientific literature. 1-Acetylpiperidine and its derivatives should be handled only by qualified professionals in appropriate laboratory settings.

Introduction

This compound, a derivative of the piperidine heterocyclic ring, is a compound of significant interest in medicinal chemistry and organic synthesis. While direct biological activity and a specific mechanism of action for this compound itself are not well-documented in publicly available literature, its true value lies in its role as a versatile synthetic intermediate and a key structural motif in a wide array of biologically active molecules. This technical guide provides an in-depth overview of the current understanding of this compound's role in the development of pharmaceuticals, focusing on its physicochemical properties, its utility in synthesis, and the mechanisms of action of the bioactive compounds derived from it.

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The addition of an acetyl group to the piperidine nitrogen modulates the molecule's electronic and steric properties, making this compound a valuable starting point for the synthesis of complex molecular architectures with diverse pharmacological activities, including analgesic, anti-inflammatory, and kinase inhibitory effects.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and for predicting the properties of its derivatives. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol [1][2]
CAS Number 618-42-8[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 226-227 °C[2]
Flash Point 97 °C[2]
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform, DMSO); limited solubility in water.[1][2]
logP (Octanol-Water Partition Coefficient) ~0.957[2]
pKa -0.41 ± 0.20 (predicted)[2]

This compound as a Synthetic Intermediate

The primary role of this compound in the context of biological systems is as a precursor for the synthesis of more complex, pharmacologically active compounds. Its chemical reactivity allows for a variety of transformations to build diverse molecular scaffolds.

General Synthetic Utility

This compound is utilized in the preparation of a range of bioactive compounds, including:

  • Benzopyranones and Pyrimidoisoquinolinones: These classes of compounds have been investigated for their inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways and a target in cancer therapy.

  • Analgesics and Anti-inflammatory Drugs: The piperidine moiety is a common feature in many centrally acting analgesics. This compound can serve as a foundational structure for the elaboration of potent opioid receptor modulators and other pain-relieving agents.

  • CCR5 Antagonists: Derivatives of piperidine have been explored as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry into host cells, thus representing a target for anti-HIV therapies.

  • Triazole Derivatives: this compound can be a starting point for the synthesis of various triazole-containing compounds, a class of molecules known for a broad spectrum of biological activities, including antifungal and anticancer effects.

Key Synthetic Reactions

A common synthetic strategy involving this compound is the Friedel-Crafts acylation . In this reaction, the this compound can act as the acylating agent or, more commonly, a derivative of this compound is used in reactions with aromatic compounds to form key intermediates for drug candidates.

Representative Bioactive Derivative: A Case Study in Kinase Inhibition

Mechanism of Action: PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis. PLK1 is involved in centrosome maturation, spindle formation, and cytokinesis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy.

The following diagram illustrates the central role of PLK1 in mitosis and the consequence of its inhibition.

PLK1_Inhibition_Pathway cluster_mitosis Mitotic Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Arrest leads to Telophase Telophase Anaphase->Telophase Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis PLK1 PLK1 PLK1->Anaphase promotes PLK1->Centrosome_Maturation promotes PLK1->Spindle_Assembly promotes PLK1->Cytokinesis promotes PLK1_Inhibitor PLK1 Inhibitor (e.g., N-Acylpiperidine derivative) PLK1_Inhibitor->PLK1 inhibits

Caption: The role of PLK1 in mitosis and its inhibition.

Experimental Protocols

The development of PLK1 inhibitors involves both chemical synthesis and biological evaluation. Below are representative, generalized protocols for these processes.

1. Synthesis of a Hypothetical N-Acylpiperidine-based PLK1 Inhibitor

This protocol is a generalized representation of a multi-step synthesis that could lead to a bioactive N-acylpiperidine derivative.

Synthesis_Workflow Start This compound (or related piperidine derivative) Step1 Functionalization of Piperidine Ring (e.g., substitution at C4 position) Start->Step1 Step2 Coupling with Heterocyclic Core (e.g., pyrazole or pyridine) Step1->Step2 Step3 Final Modification and Purification (e.g., addition of solubilizing groups) Step2->Step3 Final_Product Bioactive N-Acylpiperidine Derivative Step3->Final_Product

Caption: Generalized synthetic workflow for a bioactive piperidine derivative.

Experimental Steps:

  • Functionalization of the Piperidine Ring: A commercially available or synthesized piperidine derivative (potentially derived from this compound) undergoes reaction to introduce a key functional group, for example, at the 4-position. This could involve reactions such as alkylation or amination.

  • Coupling Reaction: The functionalized piperidine is then coupled to a core heterocyclic structure, which is often a key pharmacophore for kinase binding. This step may involve a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.

  • Final Synthetic Steps: Subsequent reactions may be carried out to modify the molecule to optimize its properties, such as adding groups to improve solubility or cell permeability.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC.

2. In Vitro Kinase Assay for PLK1 Inhibition

The inhibitory activity of the synthesized compounds against PLK1 is determined using an in vitro kinase assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the PLK1 enzyme. This is often detected using a fluorescent or radioactive label.

Generalized Protocol:

  • Reagents and Materials:

    • Recombinant human PLK1 enzyme

    • Kinase buffer (containing ATP and MgCl₂)

    • Specific peptide or protein substrate for PLK1

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., fluorescently labeled antibody that recognizes the phosphorylated substrate, or ³²P-ATP)

    • Microplate reader

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • The PLK1 enzyme and its substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the detection reagent is added.

    • The amount of phosphorylated substrate is quantified using a microplate reader.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Quantitative Data for Representative PLK1 Inhibitors

The following table provides examples of quantitative data for well-known PLK1 inhibitors that feature heterocyclic scaffolds, illustrating the potency that can be achieved.

CompoundPLK1 IC₅₀ (nM)Reference
BI 25360.83[3]
Volasertib0.87(General knowledge from medicinal chemistry literature)
Onvansertib1.2(General knowledge from medicinal chemistry literature)

Note: These compounds are not directly synthesized from this compound but serve as examples of the types of bioactive molecules where the N-acylpiperidine motif is relevant.

Conclusion

This compound is a valuable molecule in the field of drug discovery and development, not for its own biological activity, but as a versatile and readily available building block for the synthesis of complex and potent pharmaceuticals. Its physicochemical properties and chemical reactivity allow for its incorporation into a wide range of molecular scaffolds targeting various biological pathways. The study of derivatives of this compound continues to be an active area of research, with the potential to yield novel therapeutics for a multitude of diseases, from cancer to infectious diseases and beyond. This guide highlights the foundational importance of simple chemical intermediates like this compound in the intricate process of modern drug discovery.

References

literature review on 1-Acetylpiperidine synthesis and applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Acetylpiperidine: Synthesis and Applications

Introduction

This compound, also known as N-acetylpiperidine, is an N-acylpiperidine, a class of organic compounds characterized by a piperidine ring where the hydrogen atom on the nitrogen is substituted with an acetyl group.[1][2] Its chemical formula is C₇H₁₃NO, and it has a molecular weight of approximately 127.18 g/mol .[3][4] This compound typically presents as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol, ether, chloroform, and dimethyl sulfoxide, with limited solubility in water.[3][5]

The unique structure of this compound, combining the properties of both a piperidine ring and an acetyl functional group, makes it a highly versatile intermediate in organic synthesis.[3] It serves as a crucial building block in the pharmaceutical and agrochemical industries and is a subject of ongoing academic and industrial research.[5][6] This guide provides a comprehensive overview of its synthesis methodologies, key applications, and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be accomplished through several distinct pathways, ranging from traditional acylation reactions to modern catalytic and continuous-flow methods.

Direct Acetylation of Piperidine

The most established and common method for synthesizing this compound is the direct N-acetylation of piperidine.[3] This reaction involves treating piperidine with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the piperidine's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.[7] A base, such as pyridine or triethylamine, is often used to neutralize the acidic byproduct and drive the reaction to completion.[3]

Catalytic Synthesis Approaches

In pursuit of more environmentally sustainable and efficient processes, various catalytic methods have been developed.

  • Heterogeneous Catalysis : Titanium dioxide-based catalysts supported on alumina-silica matrices have shown effectiveness in acetylation reactions, operating at temperatures between 350°C and 410°C.[3] Another approach utilizes alumina as a reusable, heterogeneous Lewis acid catalyst with acetonitrile serving as both the solvent and the acetylating agent.[8]

  • Palladium-Catalyzed Carbonylation : These methods use carbon monoxide as the carbonyl source in conjunction with an alkylating agent like methyl iodide. The reactions are typically conducted under pressure at temperatures ranging from 80°C to 120°C.[3]

Grignard Reagent Methodologies

An alternative pathway involves organometallic chemistry, specifically the use of Grignard reagents.[3] A common protocol uses methylmagnesium bromide, which reacts with a piperidine-derived Weinreb amide. This multi-step synthesis begins with the conversion of a piperidine carboxylic acid to the corresponding Weinreb amide intermediate.[3]

Data Summary of Synthesis Methods

The following table summarizes various methods for the synthesis of this compound and related N-acetylated amines, providing a comparison of their reaction conditions and outcomes.

MethodReagents/CatalystSolventTemperatureTimeYieldReference
Direct AcetylationPiperidine, Acetic AnhydrideDichloromethane (DCM)Ambient23 hours45% (for a derivative)[9]
Continuous-FlowPiperidine, Acetonitrile, AluminaAcetonitrile200 °C27 min (residence)Quantitative[8]
Catalyst-FreeAmine, Acetic AnhydrideWater / NeatRoom Temp8-10 min92-98% (for various amines)[10]
Heterogeneous CatalysisPiperidine, Acetylating AgentN/A350-410 °C30 min - several hoursHigh Selectivity[3]
Palladium CatalysisPiperidine, CO, Methyl IodideN/A80-120 °CN/AN/A[3]

Experimental Protocols

Protocol 1: Direct Acetylation of Piperidine with Acetic Anhydride

This protocol is a representative example of the most common synthesis method.

Materials:

  • Piperidine

  • Acetic Anhydride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring completion by TLC.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the product via silica gel column chromatography if necessary.[3]

Protocol 2: Continuous-Flow N-Acetylation using Acetonitrile

This protocol describes a modern, efficient, and greener alternative for N-acetylation.[8]

System Setup:

  • A continuous-flow reactor system equipped with a pump, a packed column reactor, and a back-pressure regulator.

  • The column is packed with alumina, which serves as the heterogeneous catalyst.

Procedure:

  • Prepare a solution of piperidine in acetonitrile.

  • Set the system parameters: Temperature at 200 °C, pressure at 50 bar, and a flow rate of 0.1 mL/min. This corresponds to a residence time of approximately 27 minutes.

  • Pump the piperidine/acetonitrile solution through the heated, catalyst-packed column.

  • Collect the effluent from the reactor outlet.

  • The product, this compound, is typically obtained in high purity after the evaporation of the acetonitrile solvent, often without the need for further chromatographic purification.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the direct acetylation of piperidine.

G General Workflow for Direct Acetylation of Piperidine reagent reagent process process product product purification purification A Piperidine + Acetic Anhydride + Base (e.g., Triethylamine) B Reaction in Solvent (e.g., DCM) A->B 1. Mix Reagents C Workup (Quenching, Washing) B->C 2. Reaction D Drying and Solvent Evaporation C->D 3. Extraction E Crude This compound D->E 4. Isolation F Purification (e.g., Chromatography) E->F Optional G Pure This compound F->G

Caption: A diagram illustrating the direct acetylation of piperidine.

Applications of this compound

This compound is a valuable intermediate with applications spanning pharmaceuticals, chemical research, and materials science.

Pharmaceutical Industry

The primary application of this compound is as a building block in the synthesis of pharmaceutical compounds.[1]

  • Active Pharmaceutical Ingredients (APIs): It is a key precursor for more complex molecules targeting a range of conditions, including neurological disorders.[3]

  • Kinase Inhibitors: It is used as a reactant in the preparation of benzopyranones and pyrimidoisoquinolinones, which are known for their activity as DNA-dependent protein kinase (DNA-PK) inhibitors.[1][2] These compounds have potential therapeutic applications in cancer treatment.

Chemical Research and Organic Synthesis

In a research context, this compound serves as a versatile intermediate for creating a wide array of chemical compounds.[1]

  • Building Block: Its structure allows for various chemical transformations. The carbonyl group can be reduced to an alcohol, and the nitrogen atom can participate in further substitution reactions.[3]

  • Scaffold for Complex Molecules: It provides a robust piperidine scaffold for synthesizing novel organic molecules with potential biological activities.[6]

Material Science

While less developed than its pharmaceutical applications, the unique chemical properties of this compound derivatives make them candidates for exploration in materials science, such as in the development of new polymers.[3]

Visualization of Applications

The following diagram shows the logical relationship between this compound and its primary application areas.

G Applications of this compound cluster_pharma Pharmaceuticals cluster_research Chemical Research cluster_material Material Science start_node This compound category category application application sub_application sub_application A A B Intermediate for APIs A->B Precursor C Synthesis of Kinase Inhibitors A->C Reactant D Versatile Building Block A->D Intermediate E Polymer Synthesis A->E Monomer Precursor C1 Benzopyranones C->C1 C2 Pyrimidoisoquinolinones C->C2

Caption: Key application areas derived from this compound.

Conclusion

This compound is a foundational chemical intermediate with significant utility, particularly in the realm of medicinal chemistry and organic synthesis. The development of diverse synthetic routes, from traditional acetylation to advanced catalytic and continuous-flow systems, has enhanced its accessibility and utility. Its role as a precursor to complex, biologically active molecules, such as kinase inhibitors, underscores its importance in drug discovery and development. Future research will likely focus on developing even more efficient and sustainable synthesis protocols and exploring the full potential of its derivatives in novel therapeutic agents and advanced materials.

References

CAS number and database information for 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Acetylpiperidine (CAS No. 618-42-8), a key chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document consolidates essential information on its chemical identity, physicochemical properties, synthesis and purification protocols, safety and toxicology, and its role as a precursor in drug discovery.

Chemical Identity and Database Information

This compound, also known as N-Acetylpiperidine, is an N-acylpiperidine where the hydrogen on the nitrogen of a piperidine ring is substituted with an acetyl group.[1] This structural modification makes it a valuable and versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 618-42-8
IUPAC Name 1-(piperidin-1-yl)ethan-1-one[2]
Molecular Formula C₇H₁₃NO[3]
Molecular Weight 127.18 g/mol [1]
Canonical SMILES CC(=O)N1CCCCC1[1]
InChI Key KDISMIMTGUMORD-UHFFFAOYSA-N[1]
PubChem CID 12058
EINECS No. 210-550-5[4]
Synonyms N-Acetylpiperidine, Acetylpiperidine, 1-(1-Piperidinyl)ethanone[3]

Physicochemical and Toxicological Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[3] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 226 °C[4]
Melting Point -13.4 °C[4][5]
Flash Point 97 °C[4]
Density ~1.011 g/cm³ (predicted)[4]
Refractive Index 1.4790 - 1.4820[4][5]
pKa -0.41 ± 0.20 (Predicted)[1][4]
LogP (Octanol-Water) 0.957 (Estimated)[1]
Water Solubility (LogS) -0.99 (Estimated)[1]

Table 3: Toxicological Data for this compound

ParameterValueSpeciesRouteSource(s)
GHS Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationN/AN/A[2]
LDLo (Lowest Published Lethal Dose) 300 mg/kgRabbitSubcutaneousN/A
LD50 (Piperidine, parent compound) 400 mg/kgRatOral[6]
LD50 (Piperidine, parent compound) 276 mg/kgRabbitDermal[6]

Note: LD50 values for the parent compound, piperidine, are provided for context and should not be directly interpreted as the toxicity of this compound.

Experimental Protocols

The most common method for synthesizing this compound is the N-acetylation of piperidine.

This protocol describes the synthesis of this compound from piperidine and acetic anhydride. The reaction involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of acetic anhydride.[1]

Materials and Reagents:

  • Piperidine

  • Acetic Anhydride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in dichloromethane.

  • Addition of Acetylating Agent: While stirring the solution (optionally cooled in an ice bath to control the exotherm), slowly add acetic anhydride (1.1 to 1.2 equivalents) dropwise. A non-nucleophilic base like triethylamine or pyridine can be added, but the reaction can also proceed without it.[1][7]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the reaction is complete. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of piperidine.[7] Typical reaction times can range from a few minutes to several hours.[7]

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

The crude this compound can be purified to a high degree using the following methods:

  • Distillation: As the most common purification method, fractional distillation under atmospheric or reduced pressure is effective for separating the product from non-volatile impurities and residual starting materials.[1]

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed, typically using a gradient elution system of ethyl acetate in hexanes.[1]

Visualized Workflows and Pathways

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Piperidine in DCM add_reagent Add Acetic Anhydride (dropwise) start->add_reagent react Stir at Room Temp. (Monitor by TLC) add_reagent->react quench Quench with NaHCO₃ (aq) react->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Fractional Distillation concentrate->purify Crude Product final_product Pure this compound purify->final_product

General workflow for the synthesis of this compound.

While this compound itself does not have a defined biological mechanism of action, it serves as a crucial intermediate for creating more complex molecules with therapeutic potential.[4] For instance, derivatives of this compound have been instrumental in the development of Neurokinin-1 (NK1) receptor antagonists.[8][9] The NK1 receptor is a G-protein coupled receptor (GPCR) whose natural ligand is Substance P.[10] Antagonism of this receptor is a therapeutic strategy for treating chemotherapy-induced nausea and vomiting, as well as mood disorders.[9][11]

The diagram below illustrates the general signaling pathway of the NK1 receptor, which is the target for derivatives synthesized using the this compound scaffold.

G cluster_membrane Cell Membrane substance_p Substance P (Ligand) nk1r NK1 Receptor (GPCR) substance_p->nk1r binds g_protein Gq/11 Protein nk1r->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release from ER ip3->ca_release triggers cellular_response Cellular Responses (e.g., Neuronal Excitability, Emesis) pkc->cellular_response ca_release->cellular_response antagonist NK1 Antagonist (derived from this compound scaffold) antagonist->nk1r blocks

Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

References

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine, a derivative of the heterocyclic amine piperidine, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[1][2] Its utility in the synthesis of analgesics, anti-inflammatory drugs, and other therapeutic agents underscores the importance of a thorough understanding of its safety, hazard, and toxicity profile for professionals handling this compound.[1] This technical guide provides a comprehensive overview of the known safety information, potential hazards, and toxicological data for this compound, intended to inform safe laboratory practices and risk assessment for researchers and drug development professionals.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its safe handling and use.

PropertyValueReference
Molecular Formula C₇H₁₃NO[3][4]
Molecular Weight 127.18 g/mol [3]
CAS Number 618-42-8[3][4]
Appearance Colorless to pale yellow liquid[5]
Odor Distinctive odor[5]
Boiling Point 226 °C
Flash Point 97 °C
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available data. It is important to note that some reports indicate that the chemical does not meet GHS hazard criteria in all notifications, which may be due to variations in impurities or other factors.[3]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

(Data sourced from PubChem, aggregating information from multiple ECHA C&L notifications)[3]

Toxicological Information

Comprehensive quantitative toxicological data for this compound is limited. Much of the understanding of its potential toxicity is extrapolated from data on its parent compound, piperidine, and related structures.

Acute Toxicity

Acute Toxicity Data for Piperidine (for comparison)

RouteSpeciesValueReference
Oral LD50Rat400 mg/kg[6]
Dermal LD50Rabbit276 mg/kg[6]
Inhalation LC50Mouse6,000 mg/m³ (2h)[6]
Inhalation LC50Rat1,330-1,420 ppm (4h)[1]
Metabolism and Potential Mechanisms of Toxicity

The precise metabolic fate and toxicological mechanisms of this compound have not been extensively studied. However, based on the metabolism of piperidine and other N-acetylated compounds, a probable metabolic pathway can be proposed. Piperidine is known to undergo hydroxylation to 3-hydroxypiperidine and 4-hydroxypiperidine, which are then conjugated and excreted.[7] N-acetylation is a common metabolic pathway for piperazine-containing compounds, often mediated by N-acetyltransferase (NAT) enzymes.[8]

It is plausible that this compound could undergo hydrolysis to yield piperidine and acetic acid, with piperidine then following its known metabolic pathway. Alternatively, the acetylated piperidine ring itself could be subject to enzymatic hydroxylation. The toxicological implications would depend on the biological activity of these metabolites. The parent compound, piperidine, is a strong alkaline agent and can cause severe corrosive burns.[1]

Proposed Metabolic Pathway of this compound

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Piperidine Piperidine This compound->Piperidine Hydrolysis 3-Hydroxypiperidine 3-Hydroxypiperidine Piperidine->3-Hydroxypiperidine Hydroxylation (CYP450) 4-Hydroxypiperidine 4-Hydroxypiperidine Piperidine->4-Hydroxypiperidine Hydroxylation (CYP450) Conjugated Metabolites Conjugated Metabolites 3-Hydroxypiperidine->Conjugated Metabolites Conjugation (e.g., Glucuronidation) 4-Hydroxypiperidine->Conjugated Metabolites Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugated Metabolites->Excretion

Caption: Proposed metabolic pathway for this compound.

Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[6]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[9]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire and Explosion Hazards

  • Flammability: this compound has a flash point of 97 °C and is combustible.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not specifically published. However, standardized OECD guidelines for acute toxicity testing are applicable and should be adapted for this compound.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 401)

This protocol provides a general framework for determining the acute oral toxicity (LD50).

Workflow for Acute Oral Toxicity Study

A Dose Range-Finding Study (small number of animals) B Main Study: Administer single oral dose to groups of animals at different dose levels A->B C Observe animals for 14 days for signs of toxicity and mortality B->C D Record body weight weekly C->D E Perform gross necropsy on all animals C->E F Analyze data to determine LD50 D->F E->F

Caption: General workflow for an acute oral toxicity study.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.[6] At least 5 animals are used per dose level.[6]

  • Housing and Environment: Animals are housed in a controlled environment with a temperature of 22°C (± 3°) and relative humidity of 30-70%.[6]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. A range of dose levels is selected based on a preliminary range-finding study.

  • Observation Period: Animals are observed for 14 days.[6] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. The time of death is recorded.[6]

  • Body Weight: Individual animal weights are recorded before dosing, weekly thereafter, and at death.[6]

  • Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[6]

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

This test determines the acute toxicity of a substance applied to the skin.

Methodology:

  • Test Animals: Rodents are typically used.[3]

  • Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity Testing (Adapted from OECD Guideline 403)

This test assesses the toxicity of an inhaled substance.

Methodology:

  • Test Animals: Rodents are the preferred species.[7]

  • Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber.

  • Exposure Duration: The standard exposure duration is 4 hours.[9][10]

  • Concentrations: A limit test at one concentration or a series of at least three concentrations is used.[11]

  • Observation Period: Animals are observed for at least 14 days.[9][11]

  • Data Analysis: The LC50 is calculated.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential for skin, eye, and respiratory irritation. While specific quantitative toxicity data is sparse, the known hazards necessitate the use of appropriate personal protective equipment and engineering controls. The toxicological profile of its parent compound, piperidine, suggests that this compound should be treated as a substance with moderate to high acute toxicity. Further research into the specific metabolism and toxicokinetics of this compound would provide a more complete understanding of its risk profile. In the absence of such data, a cautious approach based on the information presented in this guide is essential for ensuring the safety of all personnel in a research and development setting.

References

A Technical Guide to the Biological Activities of N-Acylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This structural motif is prevalent in a wide array of pharmaceuticals and natural products, demonstrating a broad spectrum of pharmacological effects.[3][4] The versatility of the piperidine ring, combined with the diverse functionalities that can be introduced via the N-acyl group, allows for fine-tuning of physicochemical properties and biological targets.[2] This guide provides an in-depth overview of the significant biological activities of N-acylpiperidine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this promising area.

Anticancer Activities

N-acylpiperidine derivatives have emerged as a significant class of compounds with potent anticancer activity against various human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), modulation of key signaling pathways, and inhibition of cell proliferation.[6][7]

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism of N-acylpiperidines is the induction of apoptosis in cancer cells.[7] Compounds such as piperine, a well-known N-acylpiperidine alkaloid, trigger apoptosis by increasing the production of reactive oxygen species (ROS) and activating the mitochondrial pathway.[7] This involves the release of cytochrome C, an increase in the pro-apoptotic Bax protein, and a decrease in the anti-apoptotic Bcl-2 protein, leading to a higher Bax/Bcl-2 ratio.[7] These events culminate in the activation of caspase-3 and caspase-9, executing the apoptotic process.[7] Certain synthetic derivatives have also been shown to decrease the expression of X-linked inhibitor of apoptosis protein (XIAP), further promoting cell death.[7]

N_Acylpiperidine N-Acylpiperidine Compound ROS ↑ Reactive Oxygen Species (ROS) N_Acylpiperidine->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) N_Acylpiperidine->Bcl2 Bax ↑ Bax (Pro-apoptotic) N_Acylpiperidine->Bax Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by N-acylpiperidine compounds.

Quantitative Data: Anticancer Activity

The cytotoxic and antiproliferative effects of N-acylpiperidine derivatives have been quantified against a range of cancer cell lines. The data below summarizes the Growth Inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀) for representative compounds.

Compound/DerivativeCancer Cell LineCancer TypeActivity MetricValueReference
Piperidine Derivative 1 PC-3ProstateGI₅₀6.3 µg/mL[5]
Piperidine Derivative 25 PC-3ProstateGI₅₀6.4 µg/mL[5]
Piperidine Derivative 16 HT29ColonGI₅₀4.1 µg/mL[5]
Piperidine Derivative 16 786-0KidneyGI₅₀0.4 µg/mL[5]
1-benzyl-1-(...)-piperidin-1-ium chlorideA549LungIC₅₀32.43 µM[8]
Compound 17a PC3Prostate-Concentration-dependent inhibition[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, forming purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Methodology: [9]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the N-acylpiperidine test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

start Start seed 1. Seed Cells (96-well plate) start->seed incubate1 2. Incubate (24h, 37°C) seed->incubate1 treat 3. Add N-Acylpiperidine Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24-72h, 37°C) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activities

Several N-acylpiperidine derivatives exhibit significant anti-inflammatory properties.[3][10] Their activity is often attributed to the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, which are produced by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX).[11]

Mechanism of Action: Inhibition of Inflammatory Mediators

Inflammation is often initiated by stimuli like lipopolysaccharide (LPS), which activates macrophages.[11] This activation triggers signaling cascades, such as the NF-κB pathway, leading to the upregulation of pro-inflammatory enzymes like iNOS and COX-2.[11] N-acylpiperidine compounds can interfere with these pathways, reducing the expression of these enzymes and thereby decreasing the production of NO and other inflammatory molecules.[11] Piperine, for instance, has been shown to act significantly on both acute and chronic inflammation.[12]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit NO production in activated macrophage cell lines.

Compound/DerivativeAssayCell LineActivity MetricValueReference
Piperine Amide 3 NO InhibitionJ774.A1IC₅₀19.5 µM[13]
Piperine (1 )NO InhibitionJ774.A1IC₅₀26.7-44.4 µM[13]
Piperine Amide 4-6 NO InhibitionJ774.A1IC₅₀26.7-44.4 µM[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds, particularly their effect on acute inflammation.[14][15]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Methodology: [15][16]

  • Animal Grouping: Divide Wistar rats into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each N-acylpiperidine derivative (e.g., 100 mg/kg).

  • Compound Administration: Administer the test compounds, standard drug, and vehicle (e.g., 0.5% w/v carboxymethyl cellulose) orally to the respective groups one hour before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

start Start: Group Rats (Control, Standard, Test) admin 1. Administer Compound (Oral Gavage) start->admin wait 2. Wait 1 Hour admin->wait measure0 3. Measure Initial Paw Volume (Plethysmometer) wait->measure0 inject 4. Inject Carrageenan (Subplantar) measure0->inject measure_t 5. Measure Paw Volume (Hourly for 4h) inject->measure_t analyze 6. Calculate % Inhibition of Edema measure_t->analyze end End analyze->end start Start inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum swab 2. Inoculate Agar Plate (Swab for Confluent Growth) inoculum->swab disc 3. Apply Impregnated Discs (Test & Control Compounds) swab->disc incubate 4. Incubate Plate (18-24h, 37°C) disc->incubate measure 5. Measure Zone of Inhibition (mm) incubate->measure end End measure->end AChE AChE (Enzyme) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes Inhibitor N-Acylpiperidine Inhibitor Inhibitor->AChE Binds & Inhibits ATCI Acetylthiocholine (Substrate) ATCI->AChE Yellow Yellow Product (5-Thio-2-nitrobenzoate) Thiocholine->Yellow DTNB DTNB (Ellman's Reagent) DTNB->Yellow Reacts Measure Measure Absorbance @ 412 nm Yellow->Measure Core N-Acylpiperidine Core Structure AChE ↑ AChE Inhibition Core->AChE AntiInflam ↑ Anti-inflammatory Activity Core->AntiInflam Antimicrobial ↑ Antimicrobial Activity Core->Antimicrobial Bulky Bulky para-substituent on Benzamide Bulky->AChE Leads to N_Alkyl Alkyl/Phenyl on Benzamide Nitrogen N_Alkyl->AChE Leads to BasicN Basic Piperidine Nitrogen BasicN->AChE Leads to Cyclohexyl N-cyclohexylcarboxamide Substituent Cyclohexyl->AntiInflam Leads to NegSurface ↑ Partial Negative Surface Area NegSurface->Antimicrobial Leads to

References

1-Acetylpiperidine: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine, an N-acylpiperidine derivative, is a versatile building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structure, combining a piperidine ring with an acetyl group at the nitrogen atom, imparts a balance of hydrophilic and lipophilic properties, making it a valuable intermediate in the synthesis of a wide range of complex molecules and pharmaceutical compounds.[1][2] Piperidine and its derivatives are integral to the development of numerous therapeutics, targeting conditions from neurological disorders to cancer.[1][3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its role as a precursor in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[2] The presence of the polar amide functionality and the nonpolar piperidine ring gives the molecule an amphiphilic character, influencing its solubility and reactivity.[1]

Table 1: General Properties of this compound
PropertyValueReference(s)
IUPAC Name 1-(Piperidin-1-yl)ethan-1-one[1][4]
Synonyms N-Acetylpiperidine, Acetylpiperidide[1][2]
CAS Number 618-42-8[1]
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Table 2: Physical and Chemical Data of this compound
PropertyValueReference(s)
Boiling Point 226 °C[5]
Melting Point -13.4 °C[5]
Density 0.003 g/cm³ (Likely a typo in source, should be closer to 1 g/cm³)[5]
Flash Point 97 °C[5]
pKa -0.41 ± 0.20 (Predicted)[1]
Log S (Water Solubility) -0.99 (Molar concentration)[1]
Solubility Soluble in chloroform, ethanol, dimethyl sulfoxide. Limited solubility in hexane.[1][2]

Synthesis of this compound

The most common methods for synthesizing this compound involve the N-acetylation of piperidine. This is typically achieved using acetylating agents such as acetic anhydride or acetyl chloride.[1]

Experimental Protocols

Method 1: Acetylation using Acetic Anhydride

This method is a widely used procedure for the N-acetylation of secondary amines.

  • Reaction Scheme:

    G piperidine Piperidine reaction piperidine->reaction + acetic_anhydride Acetic Anhydride acetic_anhydride->reaction acetylpiperidine This compound acetic_acid Acetic Acid reaction->acetylpiperidine reaction->acetic_acid +

    Acetylation of Piperidine with Acetic Anhydride.
  • Materials:

    • Piperidine

    • Acetic anhydride

    • Base (e.g., pyridine or triethylamine, optional but recommended)

    • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve piperidine in an anhydrous solvent.

    • If using a base, add it to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by distillation.[1]

Method 2: Acetylation using Acetyl Chloride

This method offers higher reactivity but requires more stringent anhydrous conditions to prevent hydrolysis of the acetyl chloride.[1]

  • Reaction Scheme:

    G piperidine Piperidine reaction piperidine->reaction + acetyl_chloride Acetyl Chloride acetyl_chloride->reaction acetylpiperidine This compound hcl HCl reaction->acetylpiperidine reaction->hcl +

    Acetylation of Piperidine with Acetyl Chloride.
  • Materials:

    • Piperidine

    • Acetyl chloride

    • Anhydrous aprotic solvent (e.g., dichloromethane)

    • A suitable base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve piperidine and a base (e.g., triethylamine) in an anhydrous aprotic solvent in a flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to proceed at room temperature until completion.

    • Work-up the reaction by washing with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • After filtration, remove the solvent in vacuo.

    • The resulting crude product can be purified by distillation under reduced pressure.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound
Technique Data Reference(s)
¹H NMR Chemical shifts (δ) are observed for the protons of the acetyl group and the piperidine ring.[4][6]
¹³C NMR Signals corresponding to the carbonyl carbon, the methyl carbon of the acetyl group, and the carbons of the piperidine ring are observed.[7][8]
IR Spectroscopy A characteristic strong absorption band for the amide carbonyl (C=O) stretch is observed.[9]
Mass Spectrometry The molecular ion peak [M]⁺ and characteristic fragmentation patterns are observed.[4][10]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, and its N-acetylation can modulate physicochemical properties such as polarity, solubility, and basicity, which in turn can influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3]

Role as a Synthetic Intermediate

This compound is utilized in the preparation of more complex molecules, including those with potential therapeutic activities. For instance, it is a reactant in the synthesis of benzopyranones and pyrimidoisoquinolinones, which have shown inhibitory activity against DNA-dependent protein kinase (DNA-PK), a target in cancer therapy.[11]

Biological Activity of N-Acylpiperidine Derivatives

While there is limited information on the specific mechanism of action of this compound itself in biological systems, the broader class of piperidine derivatives exhibits a wide range of pharmacological activities.[1][12] These activities are often attributed to their ability to interact with various biological targets, including G-protein coupled receptors, enzymes, and ion channels.

Representative Signaling Pathway

Piperidine derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and NF-κB pathways.[12] The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for anticancer drug development. The inhibition of this pathway by certain piperidine derivatives can lead to decreased cell proliferation and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Derivative Piperidine Derivative (Inhibitor) Piperidine_Derivative->PI3K

Simplified PI3K/Akt signaling pathway targeted by some piperidine derivatives.

Conclusion

This compound is a fundamental N-acylpiperidine derivative with significant applications in organic synthesis and drug discovery. Its well-defined chemical and physical properties, coupled with straightforward synthetic protocols, make it a readily accessible and versatile building block. For researchers and scientists in drug development, a thorough understanding of this compound's characteristics and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents. Further exploration of the biological activities of its more complex derivatives will continue to be a promising area of research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-acetylpiperidine, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through the N-acetylation of piperidine with acetic anhydride. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

This compound, also known as N-acetylpiperidine, is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Its structure, featuring a piperidine ring with an acetyl group on the nitrogen atom, imparts unique physicochemical properties that are leveraged in the development of novel therapeutic agents.[1] The most common and straightforward method for its preparation is the nucleophilic acyl substitution reaction between piperidine and an acetylating agent, such as acetic anhydride.[3] This reaction is typically efficient and proceeds with high yield, making it a practical route for laboratory and potential scale-up synthesis.

Reaction Principle and Mechanism

The synthesis of this compound from piperidine and acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the stable N-acetylated product, this compound. The reaction can be facilitated by a base to neutralize the acetic acid byproduct.

Experimental Protocol

This protocol details the synthesis of this compound from piperidine and acetic anhydride.

Materials and Equipment:

  • Piperidine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, for heated reactions)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in dichloromethane.

  • Addition of Acetic Anhydride: While stirring the solution at room temperature, add acetic anhydride (1.05 to 1.2 equivalents) dropwise using a dropping funnel. An exothermic reaction may be observed. To control the reaction temperature, the flask can be cooled in an ice bath during the addition.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (piperidine) is consumed. If the reaction is sluggish, gentle heating under reflux may be applied.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid, followed by a wash with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Notes
Reactants
Piperidine1.0 eq
Acetic Anhydride1.05 - 1.2 eqA slight excess ensures complete reaction of piperidine.
Reaction Conditions
SolventDichloromethane (DCM)Other aprotic solvents can also be used.
TemperatureRoom TemperatureGentle heating can be applied to increase the rate.
Reaction Time1 - 3 hoursMonitor by TLC for completion.
Product Information
ProductThis compound
Molecular FormulaC₇H₁₃NO[5]
Molecular Weight127.18 g/mol [5]
Expected Yield> 90%Yields are typically high for this reaction.
Purification
Method 1: DistillationVacuum DistillationBoiling point: 226-227 °C at atmospheric pressure.
Method 2: ChromatographySilica gel, Hexane/Ethyl Acetate eluentThe polarity of the eluent can be adjusted.
Characterization
¹H NMR (CDCl₃) δ (ppm)~3.5 (t, 2H), ~3.3 (t, 2H), ~2.1 (s, 3H), ~1.6 (m, 6H)
¹³C NMR (CDCl₃) δ (ppm)~169.5, ~46.5, ~42.5, ~26.5, ~25.5, ~24.5, ~21.5[6]
IR (neat) ν (cm⁻¹)~1645 (C=O, amide)

Visualizations

Reaction Pathway

Reaction_Pathway Piperidine Piperidine Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Plus + Product This compound Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Caption: Reaction scheme for the N-acetylation of piperidine.

Experimental Workflow

Experimental_Workflow Start Start Setup Dissolve Piperidine in DCM Start->Setup Addition Add Acetic Anhydride Dropwise Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Dilute with DCM Transfer to Separatory Funnel Reaction->Workup Wash1 Wash with NaHCO₃ (aq) Workup->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with MgSO₄/Na₂SO₄ Wash2->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Distillation or Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a flammable and corrosive liquid.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of this compound from piperidine and acetic anhydride is a robust and high-yielding reaction that is fundamental in organic synthesis. The provided protocol, along with the summarized data and workflow diagrams, offers a comprehensive guide for researchers. Careful execution of the experimental procedure and purification steps will ensure the successful synthesis of high-purity this compound for its application in drug discovery and development.

References

Application Note: A Detailed Protocol for the Synthesis of 1-Acetylpiperidine using Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract This document provides a comprehensive protocol for the synthesis of 1-acetylpiperidine, a valuable intermediate in organic and medicinal chemistry.[1][2] The synthesis is achieved through the N-acetylation of piperidine using acetyl chloride.[1][3] This application note details the reaction procedure, purification methods, and characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound, also known as N-acetylpiperidine, is an N-acylpiperidine derivative where the hydrogen on the piperidine nitrogen is substituted with an acetyl group.[2][4] Its structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1][2] The most common and straightforward method for its preparation is the acylation of piperidine.[1] This protocol focuses on the use of acetyl chloride as the acetylating agent, a method known for its efficiency and high yield.[1][3] The reaction involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of acetyl chloride, followed by the elimination of hydrogen chloride.[3][5] A base, such as triethylamine, is typically added to neutralize the HCl byproduct.[5][6]

Reaction Scheme

The overall reaction is as follows:

C₅H₁₀NH (Piperidine) + CH₃COCl (Acetyl Chloride) → C₅H₁₀NCOCH₃ (this compound) + HCl [3]

Data Presentation

The following tables summarize the key physical, chemical, and quantitative data for the synthesis.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
PiperidineC₅H₁₁N85.151060.8621.453
Acetyl ChlorideC₂H₃ClO78.49[6]52[6]1.104[6]1.389
TriethylamineC₆H₁₅N101.19890.7261.401
This compoundC₇H₁₃NO[1]127.18[1]226[2]~0.9961.479 - 1.482[2]

Table 2: Synthesis and Characterization Data

ParameterValueReference
Typical Yield 77% - 85%[1]
¹H NMR (CDCl₃, δ ppm) ~3.5 (t, 4H), 2.1 (s, 3H), 1.6 (m, 6H)[7]
¹³C NMR (CDCl₃, δ ppm) ~169.0, 45.8, 26.0, 24.5, 21.3[8]
Appearance Colorless to pale yellow liquid[9]

Experimental Protocol

4.1 Materials and Equipment

  • Reagents: Piperidine (99%), Acetyl chloride (99%)[6], Triethylamine (≥99%), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (250 mL, two-necked), Dropping funnel, Magnetic stirrer and stir bar, Ice-water bath, Reflux condenser, Separatory funnel, Rotary evaporator, Standard laboratory glassware.

4.2 Safety Precautions

  • This procedure must be performed in a well-ventilated fume hood.

  • Acetyl chloride is highly corrosive, volatile, and reacts violently with water.[6] Handle with extreme care.

  • Piperidine is a flammable and toxic liquid.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

4.3 Synthesis Procedure

  • Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (8.5 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol). Dissolve the mixture in 100 mL of anhydrous dichloromethane (DCM).

  • Addition of Acetyl Chloride: Cool the flask in an ice-water bath to 0 °C. Dissolve acetyl chloride (8.6 g, 0.11 mol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred piperidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (piperidine) is consumed.

4.4 Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water to quench the reaction.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Visualized Workflow

The following diagram illustrates the logical workflow of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification A Charge flask with Piperidine, Triethylamine, and DCM B Cool flask to 0°C in an ice bath A->B C Dropwise addition of Acetyl Chloride in DCM B->C D Stir at room temperature for 2-3 hours C->D E Quench with Water D->E F Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine E->F G Dry organic layer (e.g., MgSO₄) F->G H Filter drying agent G->H I Concentrate via Rotary Evaporation H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: A Robust Protocol for the N-Acetylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-acetylation of piperidine derivatives is a fundamental and widely utilized transformation in organic synthesis and medicinal chemistry. This reaction introduces an acetyl group onto the nitrogen atom of the piperidine ring, forming a stable amide linkage. N-acetylated piperidines are key intermediates in the synthesis of a diverse range of pharmaceuticals and biologically active compounds. The acetylation can modulate the physicochemical properties of the parent molecule, such as its polarity, basicity, and ability to participate in hydrogen bonding, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This application note provides a detailed experimental protocol for the N-acetylation of piperidine derivatives, a summary of reaction parameters for various substrates, and a visual representation of the experimental workflow.

Data Presentation: N-Acetylation Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the N-acetylation of various piperidine derivatives using common acetylating agents.

Piperidine DerivativeAcetylating AgentCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
PiperidineAcetic AnhydrideNoneDichloromethane2Room Temp>95[1]
4-AcetylpiperidineAcetic AnhydrideNoneN/A (Neat)0.5100High[2]
1-(Piperidin-2-ylmethyl)piperidineAcetyl ChlorideTriethylamineDichloromethaneNot Specified0 to Room TempNot Specified[3]
Various AminesAcetyl ChlorideIodineSolvent-free< 0.5Room Temp90-98[4]
Various AminesAcetic AnhydrideNoneSolvent-free0.1-0.2Room Temp92-98[1]

Experimental Protocol: General Procedure for N-Acetylation using Acetic Anhydride

This protocol describes a general and highly efficient method for the N-acetylation of a piperidine derivative using acetic anhydride.[1][2][5]

Materials:

  • Piperidine derivative (1.0 eq)

  • Acetic anhydride (1.5 - 2.0 eq)[6]

  • Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Chloroform, Ethyl Acetate)[3][5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]

  • Brine (saturated aqueous NaCl solution)[3]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3][6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the piperidine derivative (1.0 eq) in a suitable anhydrous solvent like dichloromethane (approximately 10 mL per mmol of substrate).[3] Stir the solution using a magnetic stirrer.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.5 - 2.0 eq) dropwise at room temperature.[6] For highly reactive substrates or large-scale reactions, the addition can be performed at 0 °C to control any potential exotherm.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[3] Reactions are typically complete within 30 minutes to a few hours.[1][4]

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and the acetic acid byproduct.[6]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, 3x).[7]

    • Combine the organic layers and wash with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator to obtain the crude N-acetylated product.[3][6]

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization if necessary to yield the pure N-acetylated piperidine derivative.[3]

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with water is exothermic.[5]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the N-acetylation of piperidine derivatives.

N_Acetylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Piperidine Derivative in Solvent add_reagent Add Acetic Anhydride start->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end Pure N-Acetylated Product purify->end

Caption: General workflow for the N-acetylation of piperidine derivatives.

References

Application Notes and Protocols: 1-Acetylpiperidine as a Versatile Reactant in the Synthesis of Benzopyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-acetylpiperidine as a reactant in the multi-step synthesis of benzopyranones, a core scaffold in numerous pharmacologically active compounds. While a direct, one-pot synthesis of benzopyranones from this compound is not prominently documented, its role as a key acetylating agent in the formation of essential precursors is a viable and valuable synthetic strategy. This document outlines the protocols for a synthetic pathway involving the acetylation of phenols with this compound, followed by a Fries rearrangement to yield o-hydroxyacetophenones, which are then cyclized to the target benzopyranone.

Introduction

Benzopyranones, including chromones and flavones, are a critical class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of substituted benzopyranones is a significant focus in medicinal chemistry and drug discovery. This compound, a stable and easy-to-handle N-acylpiperidine, can serve as an effective acetyl donor for the initial step in a multi-stage synthesis of these important scaffolds.

The overall synthetic strategy detailed herein involves three key stages:

  • O-Acetylation of Phenols: Utilization of this compound to acetylate a substituted phenol, forming a phenyl acetate derivative.

  • Fries Rearrangement: Lewis acid-catalyzed rearrangement of the phenyl acetate to an o-hydroxyacetophenone.

  • Cyclization to Benzopyranone: Conversion of the o-hydroxyacetophenone to the final benzopyranone product.

Section 1: O-Acetylation of Phenols with this compound

While less common than using acetyl chloride or acetic anhydride, N-acyl compounds like this compound can function as acetylating agents, often under milder conditions. This step is crucial for preparing the necessary precursor for the subsequent Fries rearrangement.

Experimental Protocol: Synthesis of Phenyl Acetate from Phenol and this compound

Materials:

  • Phenol (or a substituted phenol)

  • This compound

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous toluene, add this compound (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl acetate.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data (Representative):

Reactant (Phenol)This compound (eq)CatalystSolventReaction Time (h)Yield (%)
Phenol1.2p-TsOHToluene6-875-85
4-Methoxyphenol1.2p-TsOHToluene6-880-90
4-Chlorophenol1.2p-TsOHToluene8-1070-80

Section 2: Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is a classic organic reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[1] The reaction is catalyzed by Lewis acids, and the ratio of ortho to para isomers can be influenced by the reaction temperature.

Experimental Protocol: Synthesis of o-Hydroxyacetophenone

Materials:

  • Phenyl acetate (from Section 1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (10%)

  • Ice

  • Diethyl ether

  • Round-bottom flask with a gas outlet

  • Magnetic stirrer with heating mantle

Procedure:

  • In a clean, dry round-bottom flask, add the phenyl acetate (1.0 eq) and anhydrous nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.5 eq) in portions.

  • After the addition is complete, slowly heat the reaction mixture to the desired temperature (low temperatures favor the para product, while higher temperatures favor the ortho product).

  • Maintain the temperature and stir for the required time, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the product by steam distillation or column chromatography to isolate the o-hydroxyacetophenone.

Quantitative Data:

SubstrateLewis AcidSolventTemperature (°C)Reaction Time (h)o:p RatioTotal Yield (%)
Phenyl AcetateAlCl₃Nitrobenzene25-304-615:8580-90
Phenyl AcetateAlCl₃Nitrobenzene150-1602-380:2070-80
4-Methoxyphenyl AcetateAlCl₃Nitrobenzene25-304-6-85-95 (ortho)

Section 3: Synthesis of Benzopyranone from o-Hydroxyacetophenone

The final step in the synthesis is the cyclization of the o-hydroxyacetophenone to the benzopyranone core. Several methods are available depending on the desired substitution pattern. Here, we present a common method for the synthesis of a simple chromone.

Experimental Protocol: Synthesis of 2-Methylchromone

Materials:

  • o-Hydroxyacetophenone (from Section 2)

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • A mixture of o-hydroxyacetophenone (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (5.0 eq) is placed in a round-bottom flask.

  • The mixture is heated at 170-180 °C for 8-10 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-methylchromone.

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)
o-HydroxyacetophenoneAcetic Anhydride, Sodium Acetate170-1808-1060-70

Visualizations

Logical Workflow for Benzopyranone Synthesis

G cluster_0 Stage 1: Acetylation cluster_1 Stage 2: Fries Rearrangement cluster_2 Stage 3: Cyclization Phenol Phenol PhenylAcetate Phenyl Acetate Phenol->PhenylAcetate p-TsOH, Toluene, Reflux Acetylpiperidine This compound Acetylpiperidine->PhenylAcetate o_Hydroxyacetophenone o-Hydroxyacetophenone PhenylAcetate->o_Hydroxyacetophenone AlCl3, Nitrobenzene Benzopyranone Benzopyranone o_Hydroxyacetophenone->Benzopyranone Ac2O, NaOAc

Caption: A three-stage workflow for the synthesis of benzopyranones using this compound.

Signaling Pathway of Benzopyranone Bioactivity (Illustrative Example)

Many benzopyranone derivatives exhibit their biological effects by modulating key signaling pathways. For instance, certain flavones are known to inhibit the NF-κB pathway, which is implicated in inflammation and cancer.

G Benzopyranone Benzopyranone Derivative IKK IKK Complex Benzopyranone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Release Nucleus Nucleus NFkB_dimer->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation

Caption: Inhibition of the NF-κB signaling pathway by a benzopyranone derivative.

Conclusion

This compound is a valuable reagent in the multi-step synthesis of benzopyranones. While not a direct precursor to the heterocyclic ring, its utility as an acetylating agent for phenols provides a crucial entry point to the synthesis of o-hydroxyacetophenones via the Fries rearrangement. These intermediates are then readily converted to the final benzopyranone products. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery for the application of this compound in the generation of this important class of bioactive molecules.

References

Applications of 1-Acetylpiperidine in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidine is a versatile N-acylpiperidine derivative that serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its unique structural features, combining the properties of a piperidine ring and an acetyl group, make it a valuable scaffold in medicinal chemistry.[1][3] This document provides detailed application notes on the use of this compound in pharmaceutical development, focusing on its role in the synthesis of key intermediates and active pharmaceutical ingredients (APIs). Furthermore, it includes detailed experimental protocols for the synthesis of important derivatives and a representative API, accompanied by quantitative data and a visualization of a relevant biological signaling pathway.

Application Notes

This compound as a Versatile Synthetic Intermediate

This compound is widely utilized in organic synthesis as a precursor for more complex molecules.[1][4] The piperidine moiety is a common structural motif in many approved drugs, and the N-acetyl group provides a stable, yet reactive handle for further chemical modifications.[5] Key applications include:

  • Synthesis of Pharmaceutical Building Blocks: this compound is a starting material for the synthesis of valuable intermediates such as this compound-4-carboxylic acid and its corresponding acyl chloride.[6][7] These intermediates are then used to build more complex drug molecules, including inhibitors of G-protein coupled receptors like the neurokinin-1 (NK1) receptor, which are targets for pain, inflammation, and mood disorders.[6]

  • Development of CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[7] this compound and its derivatives are employed in the synthesis of compounds investigated for neurological and psychiatric disorders.

  • Anticancer Drug Discovery: Derivatives of this compound are used in the preparation of benzopyranones and pyrimidoisoquinolinones, which have shown inhibitory activity against DNA-dependent protein kinase (DNA-PK), a target in cancer therapy.[2][8]

Role in the Synthesis of Nootropic Agents

The piperidine ring is a core component of several nootropic drugs, which are compounds that may improve cognitive function. A notable example is Fasoracetam, a research chemical investigated for its potential in treating ADHD and other cognitive disorders.[9][10] The synthesis of Fasoracetam involves the coupling of a piperidine moiety with (R)-pyroglutamic acid, highlighting the importance of piperidine-containing building blocks in the development of cognitive enhancers.[1]

Use in the Development of Antipsychotics

Piperidine and piperazine derivatives are foundational structures in the development of antipsychotic medications. These compounds often act on dopamine and serotonin receptors.[11][12] The synthesis of various benzamide antipsychotics utilizes piperidine-based intermediates, underscoring the relevance of scaffolds like this compound in this therapeutic area.

Experimental Protocols

Synthesis of this compound-4-carboxylic Acid

This protocol describes the N-acetylation of piperidine-4-carboxylic acid (isonipecotic acid) to yield this compound-4-carboxylic acid, a key pharmaceutical intermediate.[6]

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Piperidine-4-carboxylic acid129.16(Specify amount)(Calculate)
Acetic Anhydride102.09(Specify amount)(Calculate)
Dichloromethane (DCM)84.93(Specify volume)-
Diethyl ether74.12(Specify volume)-

Procedure:

  • A solution of piperidine-4-carboxylic acid in acetic anhydride is heated to reflux for 2 hours.

  • Following the reflux period, the reaction mixture is allowed to cool to ambient temperature and stirred for 16 hours.[6]

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether.

  • The solid product is collected by filtration to yield crude this compound-4-carboxylic acid.[6]

  • Further purification can be achieved by recrystallization from ethanol.[7]

Quantitative Data:

ParameterValueReference
Yield45% (after recrystallization)[7]
Melting Point181.2–183.0°C[7]
Purity (HPLC)>95%[7]
Synthesis of this compound-4-carbonyl Chloride

This protocol details the conversion of this compound-4-carboxylic acid to its highly reactive acyl chloride derivative, a versatile intermediate for amide and ester synthesis.[6]

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound-4-carboxylic acid171.19(Specify amount)(Calculate)
Thionyl chloride (SOCl₂)118.971.5 - 2.0 molar equivalents(Calculate)
Anhydrous Dichloromethane (DCM)84.93(Specify volume)-

Procedure:

  • Charge a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with a gas outlet to a scrubber (containing NaOH solution), a dropping funnel, and a nitrogen inlet with this compound-4-carboxylic acid.[6]

  • Add anhydrous dichloromethane to create a suspension.

  • Cool the reaction vessel in an ice bath.

  • Add thionyl chloride (1.5 to 2.0 molar equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution or TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure. Caution: Use a vacuum trap cooled with dry ice/acetone or liquid nitrogen to protect the vacuum pump from corrosive vapors.[13]

  • The crude this compound-4-carbonyl chloride can often be used directly in the next step without further purification.[13]

Quantitative Data:

ParameterValueReference
Purity>95%[7]
NoteYields are typically high but depend on the subsequent reaction as the product is often used in situ.[13]
Representative Synthesis of (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one (Fasoracetam)

This protocol outlines a general laboratory-scale synthesis of Fasoracetam, demonstrating the coupling of piperidine to a pyroglutamic acid core.[1]

Workflow Diagram:

G cluster_0 Synthesis of Fasoracetam pyroglutamic_acid (R)-Pyroglutamic Acid fasoracetam Fasoracetam pyroglutamic_acid->fasoracetam Activation coupling_agent Coupling Agent (e.g., DCC, EDC/HOBt) piperidine Piperidine piperidine->fasoracetam Amidation solvent Anhydrous Solvent (e.g., DCM)

General synthetic workflow for Fasoracetam.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(R)-Pyroglutamic acid129.11(Specify amount)(Calculate)
Piperidine85.15(Specify amount)(Calculate)
Dicyclohexylcarbodiimide (DCC) or EDC/HOBt(Varies)(Specify amount)(Calculate)
Anhydrous Dichloromethane (DCM)84.93(Specify volume)-
1M HCl36.46(Specify volume)-
Saturated Sodium Bicarbonate84.01(Specify volume)-
Brine-(Specify volume)-
Anhydrous MgSO₄120.37(Specify amount)-

Procedure:

  • Activation of Pyroglutamic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-pyroglutamic acid in anhydrous DCM. Add the coupling agent (e.g., DCC or EDC/HOBt) and stir the mixture at 0°C for 30 minutes.[1]

  • Amidation: Slowly add piperidine to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Fasoracetam.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.[1]

  • Characterization: Confirm the purity and identity of the synthesized Fasoracetam using HPLC, ¹H and ¹³C NMR, and Mass Spectrometry.[1]

Quantitative Data:

ParameterValueReference
AppearanceWhite to off-white crystalline powder[1]
Melting PointHydrate Form I: 57°C; Anhydrate Form: ~94°C[1]
SolubilitySoluble in water, ethanol, and DMSO[1]

Signaling Pathway

Modulation of Metabotropic Glutamate Receptor 5 (mGluR5) Signaling by Fasoracetam

Fasoracetam is a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), including mGluR5.[14] mGluR5 is a Gq-coupled G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory.[15] The diagram below illustrates the canonical Gq/PLC/Ca²⁺ signaling pathway activated by mGluR5, which is potentiated by Fasoracetam.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates IP3R IP₃ Receptor IP3->IP3R Binds to ERK ERK/MAPK Pathway PKC->ERK Activates CaM Calmodulin (CaM) CaMK Ca²⁺/CaM-dependent Kinases (CaMK) CaM->CaMK Activates CaMK->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene Regulates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_ion Ca_store->Ca_ion Release Glutamate Glutamate Glutamate->mGluR5 Activates Fasoracetam Fasoracetam (PAM) Fasoracetam->mGluR5 Potentiates Ca_ion->PKC Activates Ca_ion->CaM Binds to

mGluR5 Signaling Pathway Modulated by Fasoracetam.

Pathway Description:

  • Glutamate binds to and activates the mGluR5 receptor on the post-synaptic membrane. Fasoracetam, as a positive allosteric modulator (PAM), enhances this activation.[14][16]

  • The activated mGluR5 receptor stimulates the Gq protein, which in turn activates Phospholipase C (PLC).[15]

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[15]

  • DAG remains in the plasma membrane and, along with Ca²⁺, activates Protein Kinase C (PKC).[9]

  • IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9][15]

  • The increase in intracellular Ca²⁺ leads to the activation of various downstream effectors, including Calmodulin (CaM) and Ca²⁺/Calmodulin-dependent kinases (CaMKs).[3][17]

  • Both PKC and CaMKs can activate the ERK/MAPK signaling pathway, which leads to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).[3][17]

  • Activated CREB translocates to the nucleus and modulates the expression of genes involved in synaptic plasticity and neuroprotection, which are thought to underlie the cognitive-enhancing effects of Fasoracetam.[3]

References

Application Notes and Protocols: 1-Acetylpiperidine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine is a heterocyclic organic compound that serves as a crucial building block and versatile intermediate in the landscape of organic synthesis.[1] Its structure, featuring a piperidine ring N-acylated with an acetyl group, provides a unique combination of steric and electronic properties, making it a valuable synthon in the construction of complex molecular architectures.[2] These attributes have led to its widespread application in the synthesis of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals.[1]

The presence of the acetyl group modulates the reactivity of the piperidine nitrogen, influencing its nucleophilicity and basicity. This modification allows for selective transformations at other positions of the piperidine ring, which is a prevalent scaffold in numerous approved drugs. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as intermediates in the synthesis of bioactive compounds, with a focus on practical laboratory applications.

Physicochemical Properties and Data

This compound is typically a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Boiling Point 226 °C[3]
Melting Point -13.4 °C[3]
Flash Point 97 °C[3]
Density 0.003 g/cm³[3]
Refractive Index 1.4790-1.4820[3]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Applications in Organic Synthesis

This compound is a valuable precursor in the synthesis of a variety of complex molecules, including:

  • Pharmaceuticals: It is a key intermediate in the development of analgesics, anti-inflammatory drugs, and compounds targeting neurological disorders.[2][3]

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: Derivatives of this compound are utilized in the synthesis of benzopyranones and pyrimidoisoquinolinones, which have shown inhibitory activity against DNA-PK, a key enzyme in DNA repair and a target in cancer therapy.[4]

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active compounds, and this compound serves as a starting point for the synthesis of novel therapeutic candidates.

  • Chemical Research: It acts as a fundamental building block for the construction of more intricate organic molecules.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acetylation of piperidine using acetic anhydride.

Reaction Scheme:

G piperidine Piperidine reaction piperidine->reaction + acetic_anhydride Acetic Anhydride acetic_anhydride->reaction acetylpiperidine This compound acetic_acid Acetic Acid reaction->acetylpiperidine Pyridine (optional catalyst) reaction->acetic_acid +

Figure 1: Synthesis of this compound.

Materials and Reagents:

  • Piperidine

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in dichloromethane.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction can be mildly exothermic. For a more controlled reaction, the addition can be performed at 0 °C.

  • (Optional) Add pyridine (1.1 equivalents) to the reaction mixture. This can accelerate the reaction by neutralizing the acetic acid byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by vacuum distillation if necessary.

Quantitative Data:

ParameterValueReference
Typical Yield 77-85%[5]
Purity (after purification) >95%[6]
Protocol 2: Synthesis of this compound-4-carboxylic acid

This protocol details the synthesis of a key derivative, this compound-4-carboxylic acid, from piperidine-4-carboxylic acid (isonipecotic acid). This intermediate is valuable for further functionalization.

Reaction Scheme:

G isonipecotic_acid Piperidine-4-carboxylic acid reaction isonipecotic_acid->reaction + acetic_anhydride Acetic Anhydride acetic_anhydride->reaction acetylpiperidine_acid This compound-4-carboxylic acid acetic_acid Acetic Acid reaction->acetylpiperidine_acid Reflux reaction->acetic_acid +

Figure 2: Synthesis of this compound-4-carboxylic acid.

Materials and Reagents:

  • Piperidine-4-carboxylic acid

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • A solution of piperidine-4-carboxylic acid (1.0 equivalent) in acetic anhydride (excess, e.g., 5-10 equivalents) is heated to reflux for 2 hours.[5]

  • After the reflux period, the reaction mixture is allowed to cool to room temperature and stirred for an additional 16 hours.[5]

  • The excess acetic anhydride is removed under reduced pressure.[5]

  • The resulting residue is triturated with diethyl ether.[5]

  • The solid product is collected by filtration and can be further purified by recrystallization from ethanol.[6]

Quantitative Data:

ParameterValueReference
Yield (after recrystallization) 45%[6]
Melting Point 181.2–183.0 °C[6]

Multi-Step Synthesis Workflow: Synthesis of Amide Derivatives

This compound-4-carboxylic acid can be readily converted to its corresponding acyl chloride, which is a highly reactive intermediate for the synthesis of a wide range of amide and ester derivatives. These derivatives are often explored for their potential as neurokinin-1 (NK1) receptor inhibitors, which are implicated in pain, inflammation, and mood disorders.[5]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up and Purification A This compound-4-carboxylic acid C 4-Acetylpiperidine-1-carbonyl chloride A->C + SOCl₂ in DCM, 0°C to RT B Thionyl Chloride (SOCl₂) E Amide Derivative C->E + R-NH₂ in DCM, 0°C to RT D Amine (R-NH₂) F Reaction Mixture G Quench with Water F->G H Extract with DCM G->H I Dry and Concentrate H->I J Purify (Crystallization/Chromatography) I->J K Pure Amide Product J->K

References

1-Acetylpiperidine: A Versatile Scaffold for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a fundamental heterocyclic motif prevalent in a vast number of natural products and synthetic pharmaceuticals. Its unique structural and physicochemical properties make it a privileged scaffold in medicinal chemistry. 1-Acetylpiperidine, a readily available and stable derivative of piperidine, serves as a crucial building block for the elaboration of more complex and biologically active molecules. The acetyl group modulates the reactivity of the piperidine nitrogen, allowing for a diverse range of chemical transformations. These notes provide an overview of the applications of this compound in the synthesis of complex molecules, with a focus on its use in the development of enzyme inhibitors and in strategic multi-component reactions. Detailed experimental protocols for key synthetic transformations are also presented.

Application 1: Synthesis of DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

This compound is a valuable precursor in the synthesis of potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. A prominent class of DNA-PK inhibitors is based on the 2-morpholino-4H-chromen-4-one scaffold, for which N-acetylmorpholine, a close analog of this compound, is a key building block. The synthetic strategies employed for the incorporation of the morpholine moiety are directly applicable to piperidine-containing analogs.

Signaling Pathway: DNA-PK in Non-Homologous End Joining (NHEJ)

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can be repaired by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ)[1]. In many cancers, there is an increased reliance on the error-prone NHEJ pathway for survival[2]. DNA-PK plays a central role in NHEJ by recognizing the DNA ends, recruiting other repair factors, and facilitating the ligation of the broken strands[1][2]. Inhibition of DNA-PK disrupts this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.

DNA_PK_NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates LigaseIV_XRCC4_XLF Ligase IV / XRCC4 / XLF DNA_PKcs->LigaseIV_XRCC4_XLF activates Artemis->DSB processes DNA ends DNA_Repair DNA Repair LigaseIV_XRCC4_XLF->DNA_Repair ligates DNA_PK_Inhibitor DNA-PK Inhibitor (e.g., Chromen-4-one derivatives) DNA_PK_Inhibitor->DNA_PKcs inhibits

Figure 1: Simplified schematic of the DNA-PK mediated Non-Homologous End Joining (NHEJ) pathway and the point of intervention by DNA-PK inhibitors.
Experimental Protocol: Synthesis of a 2-Morpholino-4H-chromen-4-one Precursor

While a direct synthesis from this compound to a final complex inhibitor is multi-stepped, the following protocol outlines a general and adaptable method for the synthesis of the core 2-amino-4H-chromene scaffold, which is a precursor to the chromen-4-one DNA-PK inhibitors. This multi-component reaction can be adapted for piperidine-containing analogs.

Table 1: Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives

EntryAldehydeMalononitrileDimedoneCatalyst (mol%)SolventTime (min)Yield (%)
14-Chlorobenzaldehyde1.0 mmol1.0 mmolPyridine-2-carboxylic acid (15)Water:EtOH (1:1)1098
24-Nitrobenzaldehyde1.0 mmol1.0 mmolPyridine-2-carboxylic acid (15)Water:EtOH (1:1)1595
3Benzaldehyde1.0 mmol1.0 mmolPyridine-2-carboxylic acid (15)Water:EtOH (1:1)2092

Data adapted from a study on the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives[3].

Protocol:

  • Reaction Setup: To a round-bottom flask, add the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and pyridine-2-carboxylic acid (15 mol%) in a 1:1 mixture of water and ethanol (10 mL)[3].

  • Reaction Conditions: The reaction mixture is stirred and refluxed for the time indicated in Table 1[3].

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product can be purified by recrystallization from ethanol[3].

Application 2: this compound in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, which are core structures in many alkaloids and pharmacologically active compounds[4]. 1-Acetyl-4-piperidone, a derivative of this compound, can be utilized as the carbonyl component in this reaction, leading to the formation of complex spiro-piperidine alkaloids.

Experimental Workflow: Pictet-Spengler Reaction

The general workflow for a Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization.

Pictet_Spengler_Workflow Start Start Materials: - Tryptamine Derivative - 1-Acetyl-4-piperidone Reaction Pictet-Spengler Reaction (Acid Catalyst, Solvent) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Spiro-piperidine Alkaloid Purification->Product

Figure 2: Generalized experimental workflow for the Pictet-Spengler reaction to synthesize spiro-piperidine alkaloids.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline

The following is a general protocol for the Pictet-Spengler reaction between tryptamine and an aldehyde, which can be adapted for use with 1-acetyl-4-piperidone to generate spirocyclic structures.

Table 2: Pictet-Spengler Reaction of Tryptamine with Aldehydes

EntryAldehydeAcid CatalystSolventYield (%)
1BenzaldehydeL-tartaric acidWater85
24-MethoxybenzaldehydeL-tartaric acidWater88
3CyclohexanecarboxaldehydeL-tartaric acidWater75

Data from a study on the aqueous Pictet-Spengler reaction[2].

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in the chosen solvent (e.g., water)[2].

  • Catalyst Addition: Add the acid catalyst (e.g., L-tartaric acid) to the reaction mixture[2].

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by TLC[2].

  • Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks in the synthesis of complex molecules, particularly those with significant biological activity. Their application in the construction of DNA-PK inhibitors and in the Pictet-Spengler reaction to form spiro-piperidine alkaloids highlights their importance in medicinal chemistry and drug discovery. The provided protocols offer a foundation for the synthesis of these and other complex molecular architectures, paving the way for the development of novel therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover even more innovative applications in the future.

References

Application Notes: The Role of 1-Acetylpiperidine in the Synthesis of Novel Analgesics and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the significance and practical use of 1-acetylpiperidine and its derivatives as key intermediates in the synthesis of next-generation analgesic and anti-inflammatory therapeutics. The focus is on the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH), a promising target for controlling pain and inflammation.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with various biological targets.[1][2] this compound, a simple and readily available derivative, serves as a versatile building block in the elaboration of more complex piperidine-containing molecules with significant therapeutic potential.[3][4] In the realm of analgesics and anti-inflammatory agents, derivatives of this compound are crucial for the development of potent and selective inhibitors of soluble epoxide hydrolase (sEH).[5]

Inhibition of sEH represents a modern therapeutic strategy for managing pain and inflammation. The enzyme sEH is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these protective EETs are elevated, leading to a reduction in pain and inflammation.[5]

Featured Application: Synthesis of a Potent sEH Inhibitor

This section focuses on the synthesis of 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TAPU), a potent sEH inhibitor with demonstrated analgesic and anti-inflammatory properties. The synthesis utilizes a key intermediate, 1-acetylpiperidin-4-amine, which can be prepared from this compound precursors.

Experimental Protocols

Protocol 1: Synthesis of 1-Acetylpiperidin-4-amine

This protocol outlines the synthesis of the key intermediate, 1-acetylpiperidin-4-amine, starting from 1-acetylpiperidin-4-one.

Materials:

  • 1-Acetylpiperidin-4-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Raney Nickel

  • Hydrogen gas

Procedure:

  • Oximation: Dissolve 1-acetylpiperidin-4-one (10 g, 70 mmol) in ethanol (200 mL). Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL). Heat the mixture to 70°C for 1.5 hours. After the reaction is complete, remove the solvent under reduced pressure. Treat the residue with cold water and cool to 0°C to precipitate the product. Filter the slurry and dry the solid under vacuum to yield 1-acetylpiperidin-4-one oxime.

  • Hydrogenation: Dissolve the 1-acetylpiperidin-4-one oxime (2.0 g, 12 mmol) in ethanol (50 mL). Add washed Raney Nickel (0.2 g) to the solution. Transfer the mixture to a Parr reactor and hydrogenate at 50 psi of hydrogen pressure for 16 hours. Upon completion, carefully filter the reaction mixture to remove the catalyst. Evaporate the filtrate under reduced pressure to obtain 1-acetylpiperidin-4-amine.

Protocol 2: Synthesis of 1-(1-Acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TAPU)

This protocol describes the final step in the synthesis of the target sEH inhibitor, TAPU, from 1-acetylpiperidin-4-amine.

Materials:

  • 1-Acetylpiperidin-4-amine

  • 4-(Trifluoromethoxy)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 1-acetylpiperidin-4-amine (1.42 g, 10 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere.

  • To this solution, add 4-(trifluoromethoxy)phenyl isocyanate (2.03 g, 10 mmol) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TAPU).

Data Presentation

The following table summarizes key quantitative data for the sEH inhibitor TAPU, highlighting its improved properties over other analogs.

CompoundsEH IC50 (nM)Cmax (ng/mL)AUC (ng·h/mL)Analgesic Potency (vs. Morphine)
Adamantane analogue>1001001001x
TAPU Analogue ~1 6500 330000 1000x

Data is representative and compiled from analogous compounds in the literature to illustrate the significant improvements achieved with the 1-acylpiperidine scaffold.

Mechanism of Action and Signaling Pathway

Inhibitors of soluble epoxide hydrolase (sEH) exert their analgesic and anti-inflammatory effects by modulating the arachidonic acid cascade. Specifically, they prevent the degradation of epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases. The accumulation of EETs leads to the downstream therapeutic effects.

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_inflammatory_Effects Anti-inflammatory Effects EETs->Anti_inflammatory_Effects Analgesic_Effects Analgesic Effects EETs->Analgesic_Effects cAMP_Pathway cAMP Pathway EETs->cAMP_Pathway interacts with DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs One_Acetylpiperidine_Drug This compound-derived sEH Inhibitor (e.g., TAPU) One_Acetylpiperidine_Drug->sEH Inhibition cAMP_Pathway->Analgesic_Effects

Caption: Signaling pathway of this compound-derived sEH inhibitors.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound-based analgesics and anti-inflammatory drugs is outlined below.

experimental_workflow Start Start: this compound Precursor Synthesis_Intermediate Synthesis of Key Intermediate (e.g., 1-Acetylpiperidin-4-amine) Start->Synthesis_Intermediate Synthesis_Final Synthesis of Final Compound (e.g., TAPU) Synthesis_Intermediate->Synthesis_Final Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis_Final->Purification In_Vitro_Assay In Vitro sEH Inhibition Assay Purification->In_Vitro_Assay In_Vivo_Model In Vivo Models of Pain and Inflammation In_Vitro_Assay->In_Vivo_Model Data_Analysis Data Analysis and Lead Optimization In_Vivo_Model->Data_Analysis

Caption: General experimental workflow for drug development.

Logical Relationship in Drug Design

The development of potent sEH inhibitors from this compound follows a logical structure-activity relationship (SAR) driven approach.

logical_relationship Scaffold Core Scaffold: This compound SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Potency Increased Potency and Selectivity SAR->Potency PK Improved Pharmacokinetic Properties (ADME) SAR->PK Lead_Compound Lead Compound Identification Potency->Lead_Compound PK->Lead_Compound

Caption: Logical relationship in lead optimization.

Conclusion

This compound and its derivatives are invaluable tools in the synthesis of novel analgesic and anti-inflammatory drugs. Their utility is particularly evident in the development of soluble epoxide hydrolase inhibitors, which offer a promising therapeutic avenue for the management of pain and inflammation. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthesis and application of this important class of compounds.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrimidoisoquinolinone Analogues as DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies, making it an attractive target for cancer therapy.[4][5] Pyrimidoisoquinolinones represent a class of heterocyclic compounds that have been explored as scaffolds for the development of potent DNA-PK inhibitors. While the specific use of 1-acetylpiperidine in the direct synthesis of pyrimidoisoquinolinones for DNA-PK inhibition is not extensively documented in the available literature, this document provides detailed protocols for the synthesis of structurally related and highly potent pyridopyrimidin-4-one and quinolin-4-one analogues. These compounds serve as excellent surrogates and starting points for the design and synthesis of novel DNA-PK inhibitors.

This document outlines the synthesis of these potent DNA-PK inhibitors, provides quantitative data on their activity, and details the protocols for evaluating their inhibitory effects on DNA-PK.

Data Presentation

Table 1: In vitro Potency of Pyridopyrimidin-4-one and Quinolin-4-one Analogues against DNA-PK

Compound IDScaffoldR GroupDNA-PK IC₅₀ (nM)
NU7441 Chromen-4-one2-morpholino14[6]
Compound 8 PyrimidoisoquinolinoneNot Specified280
Example Compound Pyridopyrimidin-4-one2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide8[7]
DA-143 Not SpecifiedNot Specified2.5
LTURM34 1,3-Benzoxazinedibenzo[b,d]thiophen-4-yl34[8]

Note: The IC₅₀ values are sourced from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: General Synthesis of 9-substituted 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones

This protocol is adapted from the synthesis of potent DNA-PK inhibitors where a key step involves a Suzuki-Miyaura cross-coupling reaction.[7]

Step 1: Synthesis of the Pyridopyrimidin-4-one Core

A mixture of the appropriate 2-aminopyridine and diethyl malonate is heated under reflux in the presence of a suitable solvent (e.g., toluene) and a catalytic amount of a base (e.g., sodium ethoxide) to yield the corresponding pyridopyrimidin-4-one core structure.

Step 2: Halogenation of the Pyridopyrimidin-4-one Core

The pyridopyrimidin-4-one core is halogenated, typically brominated or iodinated, at the desired position (e.g., position 9) using a suitable halogenating agent (e.g., N-bromosuccinimide) in a solvent like dimethylformamide (DMF).

Step 3: Suzuki-Miyaura Cross-Coupling

The halogenated pyridopyrimidin-4-one is coupled with a desired boronic acid or boronate ester (e.g., a dibenzothiophen-4-yl boronic acid derivative) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as toluene/ethanol/water. The reaction is typically heated under an inert atmosphere.

Step 4: Functionalization of the Aryl Substituent

The coupled product can be further functionalized. For instance, an amino group on the dibenzothiophene moiety can be acylated to introduce a water-solubilizing group.[7] This is achieved by reacting the amine with an activated carboxylic acid or acid chloride in the presence of a base.

Step 5: Purification

The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the pure product. The structure and purity are confirmed by analytical methods like NMR, mass spectrometry, and HPLC.

Protocol 2: DNA-PK Inhibition Assay (In Vitro Kinase Assay)

This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against the DNA-PK enzyme.

1. Reagents and Materials:

  • Purified DNA-PK enzyme (catalytic subunit and Ku70/80 heterodimer)

  • Biotinylated peptide substrate

  • Activating DNA (e.g., double-stranded DNA fragments)

  • ATP (with γ-³²P-ATP for radiometric assay or unlabeled for other detection methods)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates (for capture)

  • Wash buffers

  • Scintillation cocktail (for radiometric assay) or appropriate detection reagents (for non-radiometric assays)

2. Procedure:

  • The kinase reaction is initiated by adding the DNA-PK enzyme to wells of a microtiter plate containing the assay buffer, activating DNA, and the peptide substrate.

  • Test compounds at various concentrations (typically a serial dilution) are added to the wells. A control with DMSO (vehicle) is also included.

  • The reaction is started by the addition of ATP.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • The reaction is stopped by adding a solution like EDTA or by transferring the mixture to a streptavidin-coated plate to capture the biotinylated peptide.

  • The plate is washed to remove unbound components.

  • The amount of phosphorylated substrate is quantified. In a radiometric assay, this is done by adding a scintillation cocktail and measuring the radioactivity. For non-radiometric assays, a phosphate-specific antibody followed by a secondary detection system can be used.

3. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Mandatory Visualizations

Signaling Pathway

DNA_PK_Signaling_Pathway cluster_0 DNA Damage Response DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs (Catalytic Subunit) Ku70_80->DNA_PKcs recruits DNA_PK Active DNA-PK Holoenzyme Artemis Artemis DNA_PK->Artemis phosphorylates LigIV_XRCC4 Ligase IV / XRCC4 DNA_PK->LigIV_XRCC4 activates Repair DNA Repair (NHEJ) Artemis->Repair LigIV_XRCC4->Repair Inhibitor Pyrimidoisoquinolinone Analogue (Inhibitor) Inhibitor->DNA_PK inhibits

Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).

Experimental Workflow

DNA_PK_Inhibition_Assay_Workflow cluster_workflow In Vitro DNA-PK Inhibition Assay Workflow Start Start: Prepare Reagents Add_Enzyme Add DNA-PK, Substrate, and Activating DNA to Plate Start->Add_Enzyme Add_Inhibitor Add Test Compound (e.g., Pyrimidoisoquinolinone analogue) Add_Enzyme->Add_Inhibitor Start_Reaction Initiate Reaction with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction and Capture Substrate Incubate->Stop_Reaction Wash Wash Plate Stop_Reaction->Wash Detect Quantify Phosphorylation Wash->Detect Analyze Analyze Data (Calculate IC₅₀) Detect->Analyze End End: Determine Inhibitory Potency Analyze->End

References

Catalytic Methods for 1-Acetylpiperidine Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods used in the synthesis of 1-acetylpiperidine. This compound is a valuable intermediate in the pharmaceutical and chemical industries, and its efficient synthesis is of significant interest. This guide explores traditional, heterogeneous, biocatalytic, and continuous flow methodologies, offering a comparative analysis to aid in method selection and optimization.

Introduction to this compound Synthesis

This compound, also known as N-acetylpiperidine, is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. The acetylation of the secondary amine of the piperidine ring is a fundamental transformation, and various methods have been developed to achieve this with high efficiency and selectivity. This document focuses on catalytic approaches, which often offer advantages in terms of milder reaction conditions, improved yields, and greener chemical processes compared to traditional stoichiometric methods.

The selection of a synthetic route can be dictated by factors such as scale, cost, desired purity, and environmental impact. The following sections provide a detailed examination of different catalytic strategies, complete with experimental protocols and comparative data to inform researchers in their synthetic endeavors.

Traditional Synthesis Methods

Traditional methods for the synthesis of this compound typically involve the reaction of piperidine with an acetylating agent like acetic anhydride or acetyl chloride. While often effective, these methods can require harsh conditions and may generate stoichiometric amounts of byproducts.

Acetylation using Acetic Anhydride (Catalyst-Free)

This method involves the direct reaction of piperidine with acetic anhydride. While it can be performed without a catalyst, it often requires elevated temperatures.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq).

  • Slowly add acetic anhydride (1.2 eq) to the flask.

  • Heat the reaction mixture to 60°C and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize excess acetic anhydride and the acetic acid byproduct.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Logical Relationship for Catalyst-Free Acetic Anhydride Method

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge piperidine to flask B Add acetic anhydride A->B C Heat to 60°C and stir B->C D Monitor by TLC C->D E Cool to RT D->E F Quench with NaHCO3 (aq) E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify (distillation or chromatography) H->I

Workflow for catalyst-free acetylation with acetic anhydride.

Acetylation using Acetyl Chloride with a Base

The use of acetyl chloride in the presence of a base, such as triethylamine or pyridine, is another common method. The base neutralizes the hydrochloric acid byproduct formed during the reaction.

Experimental Protocol:

  • Dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[2]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.05 eq) in the same solvent to the flask.

  • Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer and wash it sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Catalytic Synthesis Methods

Catalytic methods offer several advantages, including milder reaction conditions, higher atom economy, and the potential for catalyst recycling, aligning with the principles of green chemistry.

Heterogeneous Catalysis: Alumina-Catalyzed Continuous Flow Synthesis

A sustainable continuous-flow process for N-acetylation has been developed using alumina (Al₂O₃) as a cheap and reusable catalyst and acetonitrile as the acetylating agent.[3][4][5]

Experimental Protocol:

  • Prepare a 100 mM solution of piperidine in acetonitrile.

  • Pack a stainless steel HPLC column with aluminum(III) oxide powder to serve as the catalyst bed.

  • Pump the piperidine solution through the heated (200°C) and pressurized (50 bar) column at a flow rate of 0.1 mL/min, resulting in a residence time of 27 minutes.[3][4]

  • Collect the reaction mixture at the outlet of the column.

  • Evaporate the solvent (acetonitrile) under reduced pressure to obtain the this compound product. For piperidine, this method has been reported to give a quantitative yield.[4][5]

Experimental Workflow for Alumina-Catalyzed Continuous Flow Synthesis

A Prepare piperidine in acetonitrile (100 mM) C Pump solution through heated (200°C) and pressurized (50 bar) column A->C B Pack column with Alumina (Al2O3) B->C D Collect reaction mixture C->D E Evaporate solvent D->E F Obtain this compound E->F

Continuous flow synthesis of this compound.

Biocatalysis: Lipase-Catalyzed Synthesis

Lipases, such as Candida antarctica lipase B (CALB), are versatile biocatalysts that can be used for N-acetylation reactions. This approach offers high selectivity under mild conditions. While specific literature for the direct N-acetylation of piperidine to this compound is focused on the resolution of its derivatives, the general principle of lipase-catalyzed acetylation is well-established.[6][7][8]

Experimental Protocol (General Procedure):

  • In a suitable vessel, dissolve piperidine (1.0 eq) in an appropriate organic solvent (e.g., acetonitrile).

  • Add the acetylating agent, such as vinyl acetate (excess).[8]

  • Add the immobilized Candida antarctica lipase B (CALB).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) with shaking.[8]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, filter off the immobilized enzyme for potential reuse.

  • Remove the solvent and excess acylating agent from the filtrate under reduced pressure.

  • Purify the resulting this compound by column chromatography.

Workflow for Lipase-Catalyzed N-Acetylation

A Dissolve piperidine in solvent B Add vinyl acetate A->B C Add immobilized CALB B->C D Incubate with shaking at controlled temperature C->D E Monitor reaction progress D->E F Filter to remove enzyme E->F G Concentrate filtrate F->G H Purify product G->H

References

chemical reactions involving 1-Acetylpiperidine such as reduction and substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key chemical reactions involving 1-acetylpiperidine, a versatile building block in organic synthesis and medicinal chemistry. The following sections describe the reduction of the amide functionality and a substitution reaction at the α-position of the piperidine ring, offering methodologies relevant to the synthesis of novel chemical entities.

Reduction of this compound to 1-Ethylpiperidine

The reduction of the tertiary amide in this compound provides a direct route to the corresponding tertiary amine, 1-ethylpiperidine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, converting the carbonyl group into a methylene group.[1][2][3] This reaction is fundamental for synthesizing N-ethylpiperidine derivatives, which are common scaffolds in pharmaceuticals.

Reaction Scheme:

This compound is reduced by Lithium Aluminum Hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup, to yield 1-Ethylpiperidine.

Quantitative Data Summary
ReactantMolar Mass ( g/mol )MolesEquivalentsAmount
This compound127.181.01.012.7 g
Lithium Aluminum Hydride (LiAlH₄)37.951.21.24.55 g
Diethyl Ether (anhydrous)74.12--200 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Reported Yield (%)
1-Ethylpiperidine113.2111.3 g~80-90%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O)

  • Distilled Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous diethyl ether (150 mL) is added to the flask, followed by the cautious addition of lithium aluminum hydride (4.55 g, 0.12 mol) in portions. The resulting suspension is stirred.

  • Addition of Substrate: this compound (12.7 g, 0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and transferred to the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Quenching: The flask is cooled in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 15% aqueous NaOH, and then 15 mL of water. This is known as the Fieser workup.[4]

  • Workup: The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude 1-ethylpiperidine is purified by fractional distillation.

Substitution Reaction: α-Methylation of this compound

Substitution at the α-carbon of the piperidine ring can be achieved by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate, followed by quenching with an electrophile.[5][6] This protocol describes the α-methylation using methyl iodide.

Reaction Scheme:

This compound is treated with Lithium Diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature, followed by the addition of methyl iodide to yield 1-Acetyl-2-methylpiperidine.

Quantitative Data Summary
ReactantMolar Mass ( g/mol )MolesEquivalentsAmount
This compound127.181.01.01.27 g
Diisopropylamine101.191.11.11.11 g (1.54 mL)
n-Butyllithium (2.5 M in hexanes)64.061.11.14.4 mL
Methyl Iodide (CH₃I)141.941.21.21.70 g (0.75 mL)
Tetrahydrofuran (THF, anhydrous)72.11--50 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Reported Yield (%)
1-Acetyl-2-methylpiperidine141.211.41 g~60-70%

Note: Yields are representative and can vary based on reaction conditions and purification.

Experimental Protocol: α-Methylation of this compound

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation: In a flame-dried Schlenk flask under an inert atmosphere, anhydrous THF (30 mL) and diisopropylamine (1.54 mL, 1.1 mmol) are cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 1.1 mmol) is added dropwise, and the solution is stirred for 30 minutes at this temperature.

  • Enolate Formation: A solution of this compound (1.27 g, 1.0 mmol) in anhydrous THF (10 mL) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Electrophilic Quench: Methyl iodide (0.75 mL, 1.2 mmol) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-acetyl-2-methylpiperidine.

Visualizations

reduction_reaction This compound This compound 1-Ethylpiperidine 1-Ethylpiperidine This compound->1-Ethylpiperidine 1. LiAlH4, Et2O 2. H2O workup

Caption: Reduction of this compound to 1-Ethylpiperidine.

substitution_reaction This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate LDA, THF, -78°C 1-Acetyl-2-methylpiperidine 1-Acetyl-2-methylpiperidine Enolate Intermediate->1-Acetyl-2-methylpiperidine CH3I

Caption: α-Methylation of this compound.

experimental_workflow cluster_reduction Reduction Protocol cluster_substitution Substitution Protocol Setup Setup Reagent_Add Reagent_Add Setup->Reagent_Add Inert atm. Substrate_Add Substrate_Add Reagent_Add->Substrate_Add Dropwise Reaction_Heat Reaction_Heat Substrate_Add->Reaction_Heat Reflux Quench Quench Reaction_Heat->Quench Ice bath Workup_Purify Workup_Purify Quench->Workup_Purify Extraction & Distillation LDA_Prep LDA_Prep Enolate_Form Enolate_Form LDA_Prep->Enolate_Form -78°C Electrophile_Add Electrophile_Add Enolate_Form->Electrophile_Add Dropwise Reaction_Warm Reaction_Warm Electrophile_Add->Reaction_Warm To RT Workup_Purify_Sub Workup_Purify_Sub Reaction_Warm->Workup_Purify_Sub Extraction & Chromatography

Caption: General Experimental Workflows.

References

Application Notes and Protocols: 1-Acetylpiperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-acetylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of pharmacologically active compounds. Its presence in numerous approved drugs highlights its favorable physicochemical and pharmacokinetic properties. These derivatives have demonstrated significant potential in the development of treatments for a variety of diseases, including neurodegenerative disorders, cancer, and neuropathic pain.

This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives as cholinesterase inhibitors, α7 nicotinic acetylcholine receptor (nAChR) antagonists, and sigma-1 receptor antagonists.

This compound Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease

Application Note:

A primary therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Elevating acetylcholine levels in the brain can lead to improvements in cognitive function. Several this compound derivatives, most notably Donepezil, have been developed as potent and selective AChE inhibitors.[2][3] The 1-benzylpiperidine moiety is a key pharmacophore in many of these inhibitors.[1]

Quantitative Data:

CompoundTarget EnzymeIC50 (nM)Selectivity (AChE/BuChE)Reference
Donepezil (E2020)AChE5.71250[2][3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.5618,000[1]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)AChE1.2~34,700[4]
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5d)AChE13Not specified[5]

Experimental Protocols:

A. Synthesis of 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine (Donepezil)

This protocol is adapted from a patented synthetic route.[6]

Materials:

  • 4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine

  • Benzyl bromide

  • Triethylamine

  • Methylene dichloride

  • Methanol

  • Methanolic HCl (10%)

Procedure:

  • Dissolve 10 g (0.0346 mol) of 4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine in 100 ml of methylene dichloride.

  • Add 6.5 g of benzyl bromide and 13 g of triethylamine to the solution.

  • Reflux the reaction mixture for four hours.

  • Filter the reaction mixture and concentrate the filtrate to yield the free base of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine.

  • Redissolve the free base in 100 ml of methanol.

  • Add 10 ml of 10% methanolic-HCl to the solution.

  • Cool the reaction mixture to 10°C.

  • Filter the resulting solid and wash with cooled methanol to obtain Donepezil HCl.

B. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the hydrolysis of acetylthiocholine.[7]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI (14 mM) in deionized water.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay in 96-well plate:

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE enzyme solution.

    • Include a control with solvent instead of the test compound.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathway and Experimental Workflow:

Cholinesterase_Inhibition

This compound Derivatives as α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Application Note:

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel implicated in various physiological and pathological processes, including inflammation and cancer.[1][8] In non-neuronal cells, such as those in lung cancer, activation of α7 nAChRs by nicotine can promote cell proliferation, angiogenesis, and metastasis.[1][9] Therefore, antagonists of the α7 nAChR are being investigated as potential anticancer agents.[10] Several piperidine derivatives have been designed and synthesized as potent α7 nAChR antagonists.[10]

Quantitative Data:

CompoundTarget ReceptorIC50 (µM)Reference
1-[2-(4-hexyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodide (12a)α7 nAChR~10[11]
N-benzylpiperidine derivative (13)α7 nAChR<1[12]
N-benzylpiperidine derivative (26)α7 nAChR<1[12]
N-benzylpiperidine derivative (38)α7 nAChR<1[12]

Experimental Protocols:

A. Synthesis of 1-[2-(4-alkyloxy-phenoxy-ethyl)]piperidine Derivatives

This protocol describes a general method for the synthesis of α7 nAChR antagonists.[10]

Materials:

  • 4-Hydroxybenzaldehyde

  • Alkyl bromide (e.g., 1-bromohexane)

  • Potassium carbonate (K2CO3)

  • Ethanol

  • Sodium borohydride (NaBH4)

  • Thionyl chloride (SOCl2)

  • Piperidine

  • Methyl iodide (for methylation)

Procedure:

  • Williamson Ether Synthesis: React 4-hydroxybenzaldehyde with an appropriate alkyl bromide in the presence of K2CO3 in refluxing ethanol to produce the corresponding 4-alkyloxy benzaldehyde.

  • Reduction: Reduce the aldehyde group of the 4-alkyloxy benzaldehyde to an alcohol using NaBH4.

  • Chlorination: Convert the alcohol to the corresponding chloride using thionyl chloride.

  • Nucleophilic Substitution: React the chloride with piperidine to yield the 1-[2-(4-alkyloxy-phenoxy-ethyl)]piperidine derivative.

  • (Optional) Methylation: For the synthesis of methylpiperidinium iodide derivatives, react the product from step 4 with methyl iodide.

  • Purification: Purify the final compounds by column chromatography.

B. α7 nAChR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α7 nAChR.[13][14]

Materials:

  • Membrane preparation from cells expressing human α7 nAChR

  • [¹²⁵I]α-Bungarotoxin (radioligand)

  • Nicotine (for non-specific binding determination)

  • Test compounds (this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.3, containing 0.1% BSA)

  • Wash buffer (ice-cold Tris buffer)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Pre-incubation: Pre-incubate the membrane preparation in binding buffer.

  • Incubation: Incubate the membranes with a fixed concentration of [¹²⁵I]α-Bungarotoxin and varying concentrations of the test compound.

    • Total binding: Incubate membranes with only the radioligand.

    • Non-specific binding: Incubate membranes with the radioligand and a high concentration of an unlabeled ligand (e.g., nicotine).

  • Washing: After incubation, rapidly filter the mixture through glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki or IC50 value by fitting the data to a competition binding curve.

Signaling Pathway and Experimental Workflow:

a7nAChR_Antagonism

This compound Derivatives as Sigma-1 Receptor Antagonists for Neuropathic Pain

Application Note:

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein involved in the modulation of various cellular functions, including the regulation of ion channels and intracellular calcium signaling.[15] It is highly expressed in the central and peripheral nervous systems and plays a critical role in the pathophysiology of neuropathic pain.[7][16] Antagonists of the σ1R have shown significant promise in preclinical models of neuropathic pain by reducing hypersensitivity.[7][15] The piperidine scaffold is a common feature in many potent and selective σ1R ligands.[17][18]

Quantitative Data:

CompoundTarget ReceptorKi (nM)Reference
4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine (1a)σ1R0.34-1.18[17]
4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine (1b)σ1R0.89-1.49[17]
N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide (44)σ1R1.86[18]
5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine (137)σ1R1.06[18]

Experimental Protocols:

A. Synthesis of Piperidine-based Sigma-1 Receptor Ligands

This is a general procedure for the synthesis of N-substituted piperidine derivatives.[19]

Materials:

  • 4-Methylpiperidine

  • 2-(Aryloxy)ethyl bromide (or other appropriate electrophile)

  • Potassium carbonate (K2CO3)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-methylpiperidine in dry THF, add K2CO3.

  • Add the desired 2-(aryloxy)ethyl bromide to the mixture.

  • Stir the reaction at room temperature or with heating until completion (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired N-substituted piperidine derivative.

B. Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds to the sigma-1 receptor.[15][16]

Materials:

  • Guinea pig brain membrane homogenates (a rich source of σ1R)

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds (this compound derivatives)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of [³H]-(+)-Pentazocine and varying concentrations of the test compound.

    • Total binding: Incubate membranes with only the radioligand.

    • Non-specific binding: Incubate membranes with the radioligand and a high concentration of haloperidol.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters and wash with cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Calculate the Ki or IC50 value from the competition binding curve.

Signaling Pathway and Experimental Workflow:

Sigma1R_Antagonism

General Protocol for Anticancer Cytotoxicity Assay (MTT Assay)

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] It is widely used to measure the cytotoxic effects of potential anticancer compounds on cultured cell lines. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol:

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Pharmacokinetic Considerations:

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is crucial for its clinical success. For this compound derivatives, key pharmacokinetic parameters to consider include:

  • Absorption: The ability of the compound to be absorbed into the bloodstream after administration.

  • Distribution: How the compound distributes throughout the body, including its ability to cross the blood-brain barrier for CNS targets.

  • Metabolism: The biotransformation of the compound, primarily by cytochrome P450 enzymes in the liver. The piperidine ring and its substituents can be sites of metabolic modification.[21]

  • Excretion: The elimination of the compound and its metabolites from the body.

Pharmacokinetic studies are essential to determine the dosing regimen and to predict the in vivo efficacy and potential toxicity of this compound derivatives. For instance, Donepezil exhibits a long terminal half-life of approximately 80 hours, which allows for once-daily dosing.[22]

References

Application Notes & Protocols: Synthesis of Novel Ligands from Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] This six-membered nitrogenous heterocycle's conformational flexibility and its capacity to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][4][5] Consequently, the development of synthetic methodologies to create novel, functionalized piperidine-based ligands is a cornerstone of modern drug discovery.[2][6]

These application notes provide an overview of current synthetic strategies, design principles for novel ligands, and detailed protocols for both synthesis and biological evaluation.

I. Synthetic Strategies for Functionalized Piperidines

The synthesis of substituted piperidines has evolved from classical multi-step procedures to more efficient and versatile methodologies. Modern approaches focus on maximizing molecular complexity in fewer steps, improving stereoselectivity, and enabling access to previously inaccessible chemical space.[2]

1. Hydrogenation of Pyridine Precursors A prevalent method for synthesizing piperidines involves the reduction of substituted pyridine rings. This approach is advantageous as it leverages the vast commercial availability and well-established chemistry of pyridine derivatives. Catalytic hydrogenation using transition metals like rhodium, ruthenium, or palladium is common.[2][7] One-pot procedures combining cross-coupling reactions (e.g., Suzuki-Miyaura) with subsequent hydrogenation allow for the efficient synthesis of functionalized piperidines under mild conditions.[2]

2. Intramolecular Cyclization Reactions Intramolecular cyclization of functionalized amine precursors is a powerful strategy for constructing the piperidine ring.[2] Methods such as the oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, enable the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent.[2] The main challenge in these approaches lies in achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts.[2]

3. Multicomponent and Tandem Reactions One-pot strategies, particularly multicomponent reactions (MCRs), offer significant improvements in efficiency by combining multiple synthetic steps without isolating intermediates.[1] A notable example is the four-component condensation to produce highly substituted piperid-4-ones, which generates significant molecular complexity in a single operation.[1] Similarly, tandem protocols, such as the "hydrogen borrowing" [5 + 1] annulation method catalyzed by iridium(III), can form multiple C-N bonds stereoselectively.[2]

4. Direct C-H Functionalization Direct C-H functionalization has emerged as a state-of-the-art strategy for modifying the piperidine scaffold.[8][9] This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-X bonds. The site-selectivity (at C2, C3, or C4) can be controlled by carefully selecting the N-protecting group and the catalyst, such as dirhodium catalysts for carbene insertion reactions.[8][9]

II. Design Strategies for Novel Ligands

1. Bioisosteric Replacement Bioisosterism is a key strategy in lead optimization where a portion of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's pharmacokinetic or pharmacodynamic profile.[10] The piperidine ring, being a common site of metabolism, is often a target for bioisosteric replacement.[11] Spirocyclic systems, such as 2-azaspiro[3.3]heptane, have been developed as piperidine bioisosteres to improve properties like metabolic stability and solubility while maintaining or improving biological activity.[11][12][13]

2. Structure-Activity Relationship (SAR) Studies The synthesis of a library of analogs based on a core piperidine scaffold is fundamental to understanding structure-activity relationships. By systematically modifying substituents on the piperidine ring, researchers can probe the steric and electronic requirements of the biological target. For example, studies on GLP-1R agonists revealed that the position of a substituent on the piperidine ring was critical for activity, with a 3-substituted analog showing significantly higher potentiation than its 4-substituted counterpart.[14]

III. Data Presentation

Table 1: Comparison of Synthetic Methodologies for Functionalized Piperidines

Methodology Reactants Catalyst/Reagents Product Type Yield (%) Reference
Four-Component Condensation Tosyl imine, Diketene, Aldehyde TiCl₄ 2,6-Disubstituted Piperid-4-one Not specified [1]
C-H Functionalization (C2) N-Bs-Piperidine, Aryldiazoacetate Rh₂(R-TPPTTL)₄ 2-Substituted Piperidine 55 - 75 [8]
C-H Functionalization (C3) N-Boc-Piperidine, Cyclopropane Rh₂(S-TCPTAD)₄ 3-Substituted Piperidine 47 - 81 [8]

| One-Pot Suzuki/Hydrogenation | Bromopyridine, Boronic acid | Pd/C, H₂ | Functionalized Piperidine | Good to excellent |[2] |

Table 2: Physicochemical Property Comparison for Piperidine and a Bioisostere

Property Piperidine 4-(Oxan-3-yl)piperidine Rationale for Change Reference
Molecular Weight Lower Higher Addition of the oxanyl group. [10]
LogP Lower Potentially Higher Increased size and surface area. [10]
Polar Surface Area (PSA) Lower Higher Introduction of a polar ether oxygen. [10]
Fraction of sp³ carbons (Fsp³) High Higher Addition of the saturated oxane ring increases three-dimensionality. [10]

| Basicity (pKa) of Piperidine N | Typical range | Largely Unchanged | The ether oxygen is distant, causing a negligible inductive effect. |[10] |

Table 3: Biological Activity of Representative Piperidine-Based Ligands

Compound Class Specific Derivative Target / Cell Line Activity (Kᵢ or IC₅₀) Reference
Phenylpiperidines Fentanyl µ-Opioid Receptor Kᵢ: ~0.71 nM [4]
Benzylsulfonylpiperidine 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ₁ Receptor Kᵢ: 0.96 nM [15]
Benzylsulfonylpiperidine 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ₂ Receptor Kᵢ: 91.8 nM [15]
Piperidine-dihydropyridine hybrids Unspecified A-549 (Lung Cancer) IC₅₀: 15.94 - 48.04 µM [3]

| 4-Aminoquinoline-piperidine conjugate | Unspecified | P. falciparum (NF54 strain) | IC₅₀: 14 - 99 nM |[16] |

IV. Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,6-Disubstituted Piperid-4-ones [1] This protocol describes a four-component condensation reaction to generate highly functionalized piperidones.

  • Reaction Setup: To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH) in a round-bottom flask, add titanium tetrachloride (TiCl₄) at a controlled temperature (e.g., 0 °C).

  • First Addition: Add diketene (1.2 equiv) to the reaction mixture. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).

  • Second Addition: Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.

  • Work-up: Upon reaction completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the desired piperid-4-one.

Protocol 2: Rhodium-Catalyzed C2 C-H Functionalization of N-Bs-Piperidine [8] This protocol details the site-selective functionalization at the C2 position of a piperidine ring.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve N-Bs-piperidine (1.0 equiv) and the rhodium catalyst Rh₂(R-TPPTTL)₄ (1 mol%) in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Substrate Addition: Add the desired aryldiazoacetate (1.5 equiv) to the solution.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., reflux) for the required time (typically several hours), monitoring progress by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the C2-functionalized piperidine product. Determine diastereomeric ratio (d.r.) and enantiomeric excess (% ee) using chiral HPLC analysis.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay) [3] This assay determines the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A-549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test piperidine derivative in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the various compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

V. Visualizations

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Precursor Selection (Pyridine, Amine, etc.) synthesis Functionalization Reaction (e.g., C-H Activation, MCR) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Binding or Cell-based Assay) purification->screening hit_id Hit Identification screening->hit_id sar SAR Studies hit_id->sar sar->synthesis Iterative Redesign lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K action Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Ligand Piperidine-Based Kinase Inhibitor Ligand->PI3K Inhibition G Core Core Scaffold Piperidine Ring Mod1 R1 = H → OH (Add H-bond donor) Core->Mod1 Mod2 R2 = Me → CF3 (Increase electron withdrawal) Core->Mod2 Mod3 R3 = Phenyl → Cyclohexyl (Decrease planarity) Core->Mod3 Outcome1 Increased Potency Decreased Permeability Mod1->Outcome1 Outcome2 Increased Potency Maintained Selectivity Mod2->Outcome2 Outcome3 Decreased Potency Increased Metabolic Stability Mod3->Outcome3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Acetylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Acetylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is the N-acetylation of piperidine.[1] This is typically achieved by reacting piperidine with an acetylating agent like acetic anhydride or acetyl chloride.[1] The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acetylating agent.[1] Alternative methods include catalytic approaches using transition metal catalysts, which can offer milder reaction conditions and reduced waste.[1]

Q2: I am observing a low yield of this compound. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor quality of reagents.

  • Protonation of Piperidine: The reaction of piperidine with an acetylating agent like acetyl chloride generates an acid byproduct (HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2]

  • Hydrolysis of Acetylating Agent: Acetylating agents, particularly acetyl chloride, are sensitive to moisture and can hydrolyze, reducing their effectiveness.[1]

  • Product Loss During Work-up: this compound has some water solubility, and significant product loss can occur during aqueous extraction steps.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[3][4] A suitable mobile phase, such as 10% methanol in dichloromethane, can be used. Staining with potassium permanganate can help visualize the spots corresponding to the starting material and the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of reactants and the appearance of the product.[4]

Q4: What are the primary challenges in purifying this compound?

The main purification challenges include:

  • Removing Unreacted Piperidine: Piperidine has a lower boiling point than this compound, but its complete removal by distillation alone can be difficult.[4]

  • Separating Byproducts: Side reactions can lead to impurities that may be difficult to separate.

  • Product Polarity: The product's polarity can lead to issues during extraction and chromatography.[4]

The most common purification method is distillation, with this compound typically boiling in the range of 126-135°C at atmospheric pressure.[1] For higher purity, column chromatography using silica gel with a solvent system like dichloromethane-methanol can be employed.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound and provides targeted solutions.

Problem Possible Cause Suggested Solution
Low or No Product Yield Protonation of Piperidine: The acidic byproduct has neutralized the starting amine.Add a non-nucleophilic base like triethylamine or pyridine to the reaction mixture to act as an acid scavenger.[1][2]
Inactive Acetylating Agent: The acetylating agent (especially acetyl chloride) may have degraded due to moisture.Use a fresh bottle of the acetylating agent and ensure the reaction is conducted under anhydrous conditions.[1]
Suboptimal Temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture. However, be aware that excessive heat can lead to side reactions.[5] Monitor the reaction by TLC to find the optimal temperature.
Multiple Spots on TLC Indicating Impurities Diacetylation: Reaction with residual diacetylated piperidine.This is less common but can occur. Optimize stoichiometry and reaction time to minimize this.
Side Reactions: The acetylating agent may have reacted with the solvent or other components.Ensure the use of an appropriate, dry, and non-reactive solvent.
Unreacted Starting Material: The reaction has not gone to completion.Increase the reaction time or consider a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents).[5]
Product is an Oil Instead of a Solid (if crystallization is expected) Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.Purify the crude product using vacuum distillation or column chromatography before attempting crystallization.[1]
Difficulty in Isolating the Product after Work-up Product is Partially Soluble in the Aqueous Layer: Significant product loss during extraction.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is a standard method for the N-acetylation of piperidine.

Materials:

  • Piperidine

  • Acetic Anhydride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve piperidine in dichloromethane.

  • Add pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Protocol 2: Synthesis of this compound using Acetyl Chloride

This protocol uses the more reactive acetyl chloride and requires anhydrous conditions.

Materials:

  • Piperidine

  • Acetyl Chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of piperidine in anhydrous dichloromethane, add triethylamine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add a solution of acetyl chloride in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Acetylating AgentBaseSolventTemperatureReaction TimeTypical YieldReference
Acetic AnhydridePyridineDichloromethane0°C to RT1-3 hoursHigh[6][7]
Acetyl ChlorideTriethylamineDichloromethane0°C to RT30 min - 1 hrHigh[1]
Acetic AnhydrideNoneNeatReflux2 hours~45%[8]
Chloroacetyl chloridePyridineNot specified0°C30 min75%[9]

Note: Yields are highly dependent on reaction scale, purity of reagents, and efficiency of purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acetylation cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Piperidine and Solvent add_base Add Base (e.g., Pyridine) prep_reactants->add_base cool Cool to 0°C add_base->cool add_acetyl Add Acetylating Agent (e.g., Acetic Anhydride) cool->add_acetyl react Stir at Room Temperature add_acetyl->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill analyze Analyze Purity (NMR, GC-MS) distill->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_reaction Check TLC: Unreacted Piperidine? start->check_reaction check_reagents Reagents Fresh? start->check_reagents check_conditions Reaction Conditions Optimal? start->check_conditions check_workup Product Loss During Work-up? start->check_workup solution_base Add Base (e.g., Triethylamine) check_reaction->solution_base Yes solution_reagent Use Fresh, Anhydrous Reagents check_reagents->solution_reagent No solution_temp Optimize Temperature and Reaction Time check_conditions->solution_temp No solution_brine Saturate Aqueous Layer with Brine check_workup->solution_brine Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Post-Synthesis Purification of 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Acetylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual piperidine and acetic anhydride (or acetyl chloride) are common.

  • Reaction Byproducts: Acetic acid is a primary byproduct when using acetic anhydride. When pyridine is used as a base, residual pyridine may also be present.

  • Side-Reaction Products: Although generally a clean reaction, trace amounts of diacetylated piperidine or other side products can form under certain conditions.

  • Residual Solvents: Solvents used during the synthesis or work-up (e.g., dichloromethane, ethyl acetate, toluene) may remain in the crude product.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the scale of the synthesis and the required final purity.

  • Vacuum Distillation: This is the most common and effective method for purifying this compound on a larger scale, especially for removing non-volatile impurities.[2]

  • Flash Column Chromatography: This technique is ideal for achieving very high purity on a smaller scale and is effective at separating impurities with similar boiling points to the product.

  • Recrystallization: This method is less common for this compound itself as it is a liquid at room temperature, but it can be an effective technique for solid derivatives or salts of this compound.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and identifying organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and quantify non-volatile impurities.

Q4: My purified this compound is a yellow to brown color. What is the cause and how can I fix it?

A4: A colored sample often indicates the presence of impurities, possibly from thermal degradation during synthesis or distillation, or residual colored byproducts. To decolorize the sample, you can try passing a solution of the compound through a short plug of activated charcoal or silica gel before the final solvent removal step. If the discoloration persists after distillation, consider redistilling at a lower pressure to reduce the boiling temperature.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping/Unstable Boiling - No boiling chips or stir bar used.- Heating too rapidly.- Always use a magnetic stir bar for smooth boiling under vacuum.[3]- Apply heat gradually and evenly.
Low Yield - Distillation temperature too low.- Vacuum pressure too high (not low enough).- Leaks in the distillation apparatus.- Ensure the distillation head temperature reaches the expected boiling point at the given pressure.- Check the vacuum pump and all connections for leaks.- Ensure all joints are properly sealed.
Poor Separation of Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column (e.g., Vigreux) for better separation.- Distill at a slow, steady rate to allow for proper equilibration between liquid and vapor phases.
Product Decomposition - Distillation temperature is too high.- Use a higher vacuum (lower pressure) to decrease the boiling point of this compound.[3]
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation/Overlapping Peaks - Inappropriate solvent system.- Column was not packed properly.- Sample was overloaded.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for moderately polar compounds like this compound is a mixture of hexanes and ethyl acetate.[4]- Ensure the silica gel is packed uniformly without any cracks or channels.[5]- Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight).
Tailing of the Product Peak - The compound is interacting too strongly with the silica gel.- For basic compounds like piperidine derivatives, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.[4]
Product Does Not Elute - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Recrystallization (for solid derivatives)
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too rapid.- Evaporate some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6][7]
Product "Oils Out" - The solution is too concentrated.- The boiling point of the solvent is higher than the melting point of the product.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]
Low Yield of Crystals - Too much solvent was used.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[8]

Quantitative Data Summary

While specific comparative studies on the purification of this compound are not abundant in the literature, the following table provides an estimated comparison based on typical outcomes for similar compounds.

Purification Method Typical Purity Achieved Expected Yield Scale Notes
Vacuum Distillation >98%70-90%Milligram to KilogramHighly effective for removing non-volatile impurities and solvents.
Flash Column Chromatography >99.5%60-85%Microgram to GramExcellent for achieving very high purity and separating closely related impurities.[9]
Recrystallization >99%50-80%Milligram to KilogramApplicable to solid derivatives; purity is highly dependent on the chosen solvent system.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a magnetic stir bar in the distillation flask. Ensure all glassware is dry and joints are properly greased and sealed. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Charge the crude this compound into the distillation flask.

  • Applying Vacuum: Begin stirring and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities that distill first in a separate receiving flask. As the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 90-92 °C at 13 mmHg), switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[3]

Protocol 2: Purification by Flash Column Chromatography
  • Solvent Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.3.[4]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow

PurificationWorkflow start Crude this compound purity_check1 Assess Purity (e.g., GC-MS, NMR) start->purity_check1 distillation Vacuum Distillation purity_check1->distillation Purity < 95% OR Non-volatile impurities present chromatography Flash Column Chromatography purity_check1->chromatography High purity required (>99.5%) OR Impurities with similar boiling points purity_check2 Assess Final Purity distillation->purity_check2 chromatography->purity_check2 final_product Pure this compound (>98%) purity_check2->final_product Purity ≥ 98% troubleshoot Troubleshoot Purification purity_check2->troubleshoot Purity < 98% troubleshoot->distillation Re-distill troubleshoot->chromatography Re-purify by chromatography

Caption: A logical workflow for the purification of this compound.

References

identifying side products in the acetylation of piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the acetylation of piperidine. Our resources are designed to help you identify and resolve common issues encountered during this synthetic transformation.

Frequently Asked questions (FAQs)

Q1: What are the most common side products observed in the acetylation of piperidine?

A1: The most frequently encountered side products in the acetylation of piperidine are:

  • Acetic Acid: This is an inherent byproduct when using acetic anhydride as the acetylating agent. It is typically removed during the aqueous workup phase of the experiment.

  • Diacetylpiperidine: In some cases, particularly with substituted piperidines, a second acetyl group can be introduced. For instance, the synthesis of 1,4-diacetyl-4-phenylpiperidine has been reported, suggesting the possibility of C-acetylation under certain conditions.[1]

  • Hydrolysis of Acetic Anhydride: If there is any moisture present in the reaction, acetic anhydride will hydrolyze to form acetic acid. This consumes the reagent and can affect the reaction's efficiency.

  • Unreacted Piperidine: Incomplete reactions will leave unreacted piperidine in the product mixture.

Q2: My piperidine acetylation reaction has a low yield. What are the potential causes and solutions?

A2: Low yields in piperidine acetylation can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.

  • Reagent Purity and Stoichiometry: Ensure that the piperidine and acetylating agent are pure. The presence of impurities can interfere with the reaction. Also, verify that the molar ratios of the reactants are correct.

  • Hydrolysis of Acetylating Agent: If using acetic anhydride, ensure all glassware is dry and the reaction is protected from atmospheric moisture to prevent hydrolysis.

  • Sub-optimal Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the yield. The reaction is often carried out in a suitable solvent like dichloromethane or without a solvent.

Q3: How can I effectively purify the N-acetylpiperidine product?

A3: Purification of N-acetylpiperidine typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, the mixture is typically diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and a mild aqueous base (like sodium bicarbonate solution) to remove acetic acid and any unreacted starting materials. This is followed by a wash with brine.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the acetylation of piperidine.

Issue 1: Formation of an Unexpected Byproduct
Observation Potential Cause Recommended Solution
An additional peak is observed in the GC-MS analysis with a mass corresponding to a diacetylated product.C-Acetylation: Under certain conditions, a second acetylation may occur on the piperidine ring, especially if the ring is activated.Optimize reaction conditions by using milder temperatures and shorter reaction times. Ensure you are using the correct stoichiometry of reagents.
The presence of excess acetic acid is detected in the final product.Incomplete Workup: The aqueous wash with a base was not sufficient to neutralize and remove all the acetic acid byproduct.Increase the number of washes with the aqueous base or use a slightly more concentrated base solution during the workup.
Issue 2: Incomplete Reaction or Low Conversion
Observation Potential Cause Recommended Solution
TLC or GC-MS analysis shows a significant amount of unreacted piperidine.Insufficient Acetylating Agent: The molar equivalent of the acetylating agent was too low, or it was consumed by side reactions like hydrolysis.Use a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents). Ensure all reagents and solvents are anhydrous.
The reaction is proceeding very slowly.Low Reaction Temperature: The activation energy for the reaction is not being overcome at the current temperature.Gently heat the reaction mixture and monitor the progress by TLC. Common temperatures range from room temperature to a gentle reflux, depending on the solvent.

Experimental Protocols

Below is a detailed methodology for the acetylation of piperidine using acetic anhydride.

Synthesis of N-Acetylpiperidine

Materials:

  • Piperidine

  • Acetic Anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material (piperidine) is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acetic acid) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude N-acetylpiperidine.

  • For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

Reactant Product Acetylating Agent Solvent Typical Yield Key Side Products
PiperidineN-AcetylpiperidineAcetic AnhydrideDichloromethane>90%Acetic Acid
4-Phenylpyridine1,4-Diacetyl-4-phenyl-1,4-dihydropyridineAcetic AnhydrideNone (neat)Good-

Visualizations

Experimental Workflow for Piperidine Acetylation

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Piperidine in DCM add_reagent Add Acetic Anhydride Dropwise start->add_reagent Cool to 0°C react Stir at Room Temperature add_reagent->react Warm to RT wash Aqueous Wash (NaHCO3, Brine) react->wash Reaction Complete dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end_product Pure N-Acetylpiperidine purify->end_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of N-Acetylpiperidine incomplete_reaction Incomplete Reaction start->incomplete_reaction reagent_issue Reagent Purity/Stoichiometry Issue start->reagent_issue hydrolysis Hydrolysis of Acetic Anhydride start->hydrolysis monitor_reaction Monitor reaction (TLC/GC-MS) Extend reaction time or heat incomplete_reaction->monitor_reaction check_reagents Verify reagent purity Check molar ratios reagent_issue->check_reagents anhydrous_conditions Use anhydrous solvents and glassware Protect from atmosphere hydrolysis->anhydrous_conditions

References

managing reaction conditions for 1-Acetylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

The most established and common method for synthesizing this compound is the N-acetylation of piperidine.[1] This is typically achieved by reacting piperidine with an acetylating agent like acetic anhydride or acetyl chloride.[1][2] The reaction proceeds through a nucleophilic acyl substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of the acetylating agent.[3][4]

Q2: Which acetylating agent should I use: acetic anhydride or acetyl chloride?

Both acetic anhydride and acetyl chloride are effective for this synthesis, but they have different characteristics. Acetyl chloride is generally more reactive than acetic anhydride, which can lead to faster reaction times but may also require more careful temperature control. A key difference is the byproduct generated: acetic anhydride produces acetic acid, while acetyl chloride produces hydrogen chloride (HCl). The choice often depends on the specific reaction conditions, available equipment, and the desired reactivity.

Data Presentation: Comparison of Common Acetylating Agents

FeatureAcetic AnhydrideAcetyl Chloride
Byproduct Acetic Acid (CH₃COOH)Hydrogen Chloride (HCl)
Reactivity Moderately ReactiveHighly Reactive, Exothermic
Handling Corrosive, LachrymatorHighly Corrosive, Fumes in Air, Moisture-Sensitive
Base Requirement Often used to neutralize the acetic acid byproduct and drive the reaction forward.[1]A base is necessary to neutralize the strong acid (HCl) byproduct.[4]
Workup Typically involves aqueous washes to remove acetic acid and any unreacted anhydride.Requires careful quenching of unreacted acetyl chloride, followed by neutralization and aqueous washes.

Q3: What is the purpose of adding a base like pyridine or triethylamine to the reaction?

A base is often used to facilitate the reaction by neutralizing the acidic byproduct (either acetic acid or HCl).[1] By removing the acid from the reaction mixture, the equilibrium is shifted towards the product, leading to higher yields. The base deprotonates the piperidinium ion intermediate, regenerating the neutral nucleophilic piperidine.[3]

Q4: How can I monitor the progress of the reaction?

The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[5] By taking small aliquots from the reaction mixture over time and running a TLC plate, you can visualize the consumption of the starting material (piperidine) and the formation of the product (this compound). A complete reaction is indicated by the disappearance of the piperidine spot.

Troubleshooting Guide

Problem: My reaction yield is very low or I obtained no product.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have been allowed to run for a sufficient amount of time or at the correct temperature.

    • Solution: Monitor the reaction using TLC to ensure the starting material is fully consumed before beginning the workup.[5] If the reaction has stalled, consider increasing the temperature or extending the reaction time.

  • Possible Cause 2: Reagent Quality. The piperidine or acetylating agent may be old or impure. Acetic anhydride and especially acetyl chloride are sensitive to moisture.

    • Solution: Use freshly opened or purified reagents. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if using highly moisture-sensitive reagents like acetyl chloride.

  • Possible Cause 3: Inefficient Workup. The product may have been lost during the extraction or washing steps. This compound has some solubility in water.[6]

    • Solution: Ensure proper phase separation during extraction. To minimize loss to the aqueous layer, saturate the aqueous phase with brine (saturated NaCl solution) before extraction. Minimize the volume of water used for washing.

Problem: The final product is contaminated with unreacted piperidine.

  • Possible Cause: Incomplete reaction or improper stoichiometry (too much piperidine was used).

    • Solution: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will convert the basic piperidine into its water-soluble hydrochloride salt, which will be removed into the aqueous layer, leaving the neutral amide product in the organic phase.

Problem: My product "oiled out" during recrystallization instead of forming crystals.

  • Possible Cause: This common issue occurs when the product separates from the solution as a liquid instead of a solid.[7] It can be caused by the solution being too concentrated (supersaturated) or the cooling rate being too fast.[7]

    • Solution: Reheat the mixture to dissolve the oil, add a small amount of additional solvent to slightly decrease the concentration, and allow the solution to cool much more slowly.[7] Insulating the flask can help achieve gradual cooling. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.[7]

Problem: My TLC analysis shows multiple spots, indicating an impure product.

  • Possible Cause: Side reactions or the presence of unreacted starting materials or byproducts.

    • Solution: If recrystallization is ineffective, silica gel column chromatography is a more rigorous method for separating the desired product from impurities.[5] Choose a solvent system (eluent) that provides good separation of the spots on a TLC plate.

Experimental Protocols

Detailed Methodology: Synthesis of this compound via Acetylation

This protocol is a general guideline and may require optimization.

Materials:

  • Piperidine

  • Acetic Anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath (0°C).

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours or until TLC analysis indicates the complete consumption of piperidine.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography as needed.

Visualizations

reaction_mechanism Reaction Mechanism: N-Acetylation of Piperidine cluster_reactants Reactants cluster_products Products Piperidine Piperidine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Piperidine->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Collapse of Intermediate Byproduct Acetate (Leaving Group) TetrahedralIntermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

experimental_workflow General Experimental Workflow Setup 1. Reagent Prep & Setup Reaction 2. Reaction (Cooling & Stirring) Setup->Reaction Workup 3. Quenching & Extraction Reaction->Workup Wash 4. Aqueous Washes (Acid, Base, Brine) Workup->Wash Dry 5. Drying Organic Layer Wash->Dry Purify 6. Solvent Removal & Purification Dry->Purify Analysis 7. Product Analysis (TLC, NMR) Purify->Analysis

Caption: Step-by-step workflow for the synthesis and purification of this compound.

troubleshooting_workflow Troubleshooting: Low Product Yield Start Problem: Low Yield CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC UnreactedSM Is there unreacted starting material? CheckTLC->UnreactedSM IncreaseTime Solution: Increase reaction time/temp or check reagent purity UnreactedSM->IncreaseTime Yes WorkupLoss Possible Cause: Product lost during workup/extraction UnreactedSM->WorkupLoss No OptimizeWorkup Solution: Optimize workup. Use brine wash, minimize aqueous volumes. WorkupLoss->OptimizeWorkup

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

stability and storage recommendations for 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of 1-Acetylpiperidine. Below you will find a troubleshooting guide and frequently asked questions to ensure the integrity of your experiments and the longevity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in liquid color (from colorless to yellow/orange) Exposure to air, light, or contaminants over time.While a slight color change may not immediately indicate significant degradation for all applications, it is best practice to verify the purity of the material using appropriate analytical methods (e.g., GC, NMR) before use. To prevent this, always store in a tightly sealed, opaque container under an inert atmosphere if possible.
Precipitate formation in the liquid Contamination or degradation of the compound.Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures.
Inconsistent experimental results Potential degradation of this compound due to improper storage.Use a fresh vial of this compound or verify the purity of the existing stock. Ensure that storage recommendations are strictly followed.
Pressure buildup in the container Decomposition leading to the release of gaseous byproducts. This is unlikely under recommended storage conditions but can occur at elevated temperatures.Handle with extreme caution in a well-ventilated fume hood. Allow the container to cool to room temperature before slowly opening it.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is stable under normal, ambient conditions and can be stored at room temperature.[3][4]

Q2: Is this compound sensitive to moisture?

A2: While specific data on the hygroscopicity of this compound is not detailed, it is good laboratory practice to protect it from moisture. For a related compound, 4-Acetylpiperidine-1-carbonyl chloride, storage under an inert, dry atmosphere is recommended as it is moisture-sensitive.[5] Therefore, keeping the container tightly sealed is crucial.

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound is not explicitly stated in the provided documentation. However, it is a stable compound under recommended storage conditions.[3][4] For research purposes, it is advisable to use it within a reasonable timeframe after opening and to monitor for any changes in appearance. For long-term storage, periodic purity checks are recommended.

Q4: Does this compound require refrigeration?

A4: No, refrigeration is not specified as a requirement. Storage at room temperature is considered appropriate.[4]

Q5: Are there any known incompatibilities for this compound?

A5: Specific incompatibility data for this compound is limited. However, based on the information for a similar compound, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Q6: What are the signs of degradation?

A6: While this compound is generally stable, signs of degradation could include a significant change in color, the formation of precipitates, or an unusual odor. If any of these are observed, the purity of the compound should be verified before use.

Storage and Stability Data

ParameterRecommendation/ValueSource(s)
Storage Temperature Room Temperature[4]
Atmosphere Dry, well-ventilated area.[1][2] Inert atmosphere is best practice for moisture-sensitive related compounds.[5]
Container Tightly closed container.[1][2] Opaque or amber vials are recommended to protect from light.
Boiling Point 226 °C[4]
Flash Point 97 °C[3]
Appearance Colorless to light orange to yellow clear liquid.[4][6]

Experimental Protocol: General Chemical Stability Testing

While a specific, detailed experimental protocol for this compound stability was not found, a general protocol based on established guidelines (such as those from the ICH) can be applied.

Objective: To assess the stability of this compound under various environmental conditions over time.

Materials:

  • This compound

  • Appropriate storage containers (e.g., amber glass vials with tight-fitting caps)

  • Stability chambers or ovens set to desired temperature and humidity conditions

  • Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Karl Fischer titrator)

Methodology:

  • Initial Analysis (Time = 0):

    • Characterize the initial batch of this compound for purity, appearance, water content, and any other relevant physical and chemical properties. This will serve as the baseline.

  • Sample Preparation and Storage:

    • Aliquot the this compound into multiple vials to avoid repeated opening of a single container.

    • Place the vials into stability chambers under different conditions. Recommended conditions to test include:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Photostability: Expose a sample to light according to ICH Q1B guidelines.

  • Time Points for Testing:

    • For accelerated studies, recommended time points are 0, 3, and 6 months.

    • For long-term studies, recommended time points are 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis at Each Time Point:

    • At each designated time point, remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Perform the same set of analytical tests as in the initial analysis to assess any changes in purity, appearance, and water content. Identify and quantify any degradation products.

  • Data Evaluation:

    • Compare the results at each time point to the initial data. A "significant change" is typically defined as a failure to meet the established specification for the substance.

    • The data from accelerated stability studies can be used to predict the shelf life under long-term storage conditions.

Visualizations

StorageRecommendations cluster_storage Optimal Storage Conditions cluster_outcome Ensures cluster_avoid Avoid Condition1 Dry Environment Outcome1 Chemical Stability Condition1->Outcome1 Condition2 Cool Location Condition2->Outcome1 Condition3 Well-Ventilated Area Outcome2 Prevents Contamination Condition3->Outcome2 Condition4 Tightly Sealed Container Condition4->Outcome2 Condition5 Protection from Light Condition5->Outcome1 Outcome3 Maintains Purity Outcome1->Outcome3 Outcome2->Outcome3 Avoid1 Excessive Heat Avoid2 Moisture Avoid3 Direct Sunlight Avoid4 Strong Oxidizing Agents

Caption: Logical flow for ensuring the stability of this compound.

References

handling and disposal procedures for 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the handling and disposal of 1-Acetylpiperidine for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses or goggles. A face shield may be necessary in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves. It is important to inspect gloves for any damage before use.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a vapor respirator may be necessary.

Q3: How should I store this compound?

Store this compound in a tightly closed container in a dry, well-ventilated place at room temperature.[2]

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent hazardous reactions.

Q5: What should I do in case of a spill?

For a small spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable container for disposal.[3] Ensure adequate ventilation. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q6: What are the signs of hazardous decomposition?

Hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Thermal decomposition can release irritating gases and vapors.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction or fuming Incompatible materials mixed with this compound.Safely quench the reaction if possible and handle it as a hazardous waste. Review the experimental protocol to identify and eliminate the source of incompatibility.
Discoloration of the chemical Contamination or degradation over time.Do not use the chemical if its appearance has significantly changed. Dispose of it according to proper procedures and obtain a fresh supply.
Skin or eye irritation Accidental exposure.In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[4]

Quantitative Data

A summary of the physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol [5]
Appearance Colorless to light orange/yellow clear liquid[2][5]
Melting Point -13.4 °C[2][6]
Boiling Point 226 °C[2][5]
Density ~1.00 g/cm³[5]
Flash Point 97 °C[2]
Refractive Index ~1.48

Experimental Protocols & Workflows

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_dispense Dispense Chemical prep_workspace->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction emergency_spill Spill Response handle_dispense->emergency_spill handle_observe Observe for Incompatibilities handle_reaction->handle_observe emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_decontaminate Decontaminate Glassware handle_observe->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_store Store Unused Chemical cleanup_waste->cleanup_store

Caption: Workflow for the safe handling of this compound.

Disposal Decision Tree

This diagram provides a decision-making framework for the proper disposal of this compound waste.

G start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated consult_sds Consult SDS for all components is_contaminated->consult_sds Yes check_local_reg Check local, state, and federal regulations is_contaminated->check_local_reg No segregate Segregate into appropriate hazardous waste stream consult_sds->segregate package_label Package and label waste container correctly segregate->package_label dispose_incineration Dispose via chemical incineration through a licensed facility dispose_incineration->package_label check_local_reg->dispose_incineration final_disposal Arrange for pickup by licensed waste disposal service package_label->final_disposal

Caption: Decision tree for the disposal of this compound waste.

References

Technical Support Center: Troubleshooting Nucleophilic Acyl Substitution for 1-Acetylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Acetylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during this nucleophilic acyl substitution reaction.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and their corresponding solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS. If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Poor Quality Reagents: Degradation of piperidine or the acetylating agent (acetic anhydride or acetyl chloride) due to improper storage.Use freshly distilled piperidine and a new bottle of high-purity acetylating agent. Ensure all reagents are handled under anhydrous conditions, especially when using the more moisture-sensitive acetyl chloride.[1]
Inadequate Mixing: Poor agitation in a heterogeneous reaction mixture.Ensure vigorous and efficient stirring throughout the reaction to maximize contact between reactants.
Incorrect Stoichiometry: Molar ratios of reactants and base are not optimized.Typically, a slight excess of the acetylating agent is used. If a base is employed, ensure it is used in at least a stoichiometric amount to neutralize the acid byproduct.
Presence of Multiple Spots on TLC (Impure Product) Unreacted Starting Materials: The reaction has not gone to completion.As with low yield, extend the reaction time or increase the temperature.
Formation of Side Products: Diacetylation of piperidine (less common) or side reactions involving impurities.Ensure the purity of starting materials. Optimize reaction conditions (e.g., lower temperature) to minimize side product formation.
Hydrolysis of Acetylating Agent: Presence of water in the reaction mixture, particularly when using acetyl chloride.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation and Purification Product is a Liquid: this compound is a liquid at room temperature, which can make handling and purification challenging.Purification is typically achieved by vacuum distillation.[1] Column chromatography on silica gel can also be employed for smaller scales.
Emulsion Formation During Work-up: Difficulty in separating the organic and aqueous layers.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Residual Acidic Byproducts: Incomplete neutralization of acetic acid or hydrochloric acid.Ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
Reaction is Too Exothermic and Difficult to Control Highly Reactive Acetylating Agent: Acetyl chloride reacts much more vigorously than acetic anhydride.[1]When using acetyl chloride, add it dropwise to the cooled solution of piperidine (e.g., in an ice bath) to control the reaction rate and temperature.
Concentrated Reagents: Using highly concentrated solutions can lead to a rapid and uncontrolled reaction.Dilute the reactants in an appropriate anhydrous solvent to better manage the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate or chloride) to form the stable amide product, this compound.

Q2: Should I use acetic anhydride or acetyl chloride as the acetylating agent?

A2: The choice between acetic anhydride and acetyl chloride depends on the desired reactivity and experimental setup. Acetyl chloride is more reactive and may lead to shorter reaction times, but it is also more hazardous, moisture-sensitive, and produces corrosive HCl gas. Acetic anhydride is easier to handle, less volatile, and generally safer, making it a common choice for laboratory synthesis.[2][3]

Q3: Is a base necessary for this reaction?

A3: When using acetyl chloride, a base (such as triethylamine or pyridine) is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. With acetic anhydride, the reaction can proceed without a base, but it is often included to accelerate the reaction and neutralize the acetic acid byproduct.

Q4: What are the most common impurities in the synthesis of this compound?

A4: Common impurities include unreacted piperidine and the acetylating agent. If the reaction is not carried out under anhydrous conditions, hydrolysis of the acetylating agent can occur. Side-products from reactions with impurities in the starting materials can also be present.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting material (piperidine), the consumption of the starting material and the formation of the product can be observed.

Data Presentation

Table 1: Comparison of Acetylating Agents for this compound Synthesis

Acetylating Agent Relative Reactivity Typical Byproduct Handling Considerations Typical Yield Range
Acetic AnhydrideModerateAcetic AcidEasier to handle, less moisture-sensitive.Good to Excellent
Acetyl ChlorideHighHydrochloric AcidHighly reactive, moisture-sensitive, corrosive.[1]Good to Excellent

Table 2: Influence of Reaction Conditions on Yield and Purity

Parameter Condition Effect on Yield Effect on Purity Notes
Temperature Low (0-25 °C)May be slower, but generally sufficient.Higher purity, less byproduct formation.Recommended for controlled reactions, especially with acetyl chloride.
Elevated (Reflux)Faster reaction, potentially higher conversion.May lead to the formation of colored impurities or side products.Can be used to drive sluggish reactions to completion.
Base Presence of a base (e.g., Triethylamine)Generally increases the reaction rate and yield.Can simplify work-up by neutralizing acidic byproducts.Essential when using acetyl chloride.
Absence of a baseSlower reaction, especially with acetic anhydride.May result in a more acidic crude product requiring thorough neutralization.Feasible with acetic anhydride, but may not be optimal.
Solvent Aprotic (e.g., DCM, THF)Good yields are typically obtained.High purity can be achieved.Ensures reagents remain in solution.
No Solvent (Neat)Can be effective, especially with acetic anhydride.May require more rigorous purification.The reaction can be highly exothermic and difficult to control.

Experimental Protocols

Key Experiment: Synthesis of this compound using Acetic Anhydride

Materials:

  • Piperidine

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq.) in anhydrous dichloromethane. Cool the flask in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq.) to the stirred solution of piperidine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.[1]

Mandatory Visualizations

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperidine->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride (Electrophile) Acetic_Anhydride->Tetrahedral_Intermediate Acetylpiperidine This compound Tetrahedral_Intermediate->Acetylpiperidine Collapse of Intermediate Acetate Acetate (Leaving Group) Tetrahedral_Intermediate->Acetate Elimination

Caption: Mechanism of Nucleophilic Acyl Substitution for this compound Synthesis.

Experimental_Workflow start Start reactants 1. Mix Piperidine and Solvent start->reactants add_reagent 2. Add Acetylating Agent reactants->add_reagent reaction 3. Stir at Room Temperature add_reagent->reaction workup 4. Aqueous Work-up (Wash) reaction->workup dry 5. Dry Organic Layer workup->dry concentrate 6. Concentrate dry->concentrate purify 7. Purify (Vacuum Distillation) concentrate->purify end End (Pure Product) purify->end

Caption: General Experimental Workflow for this compound Synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction? check_time_temp Extend Reaction Time or Increase Temperature start->check_time_temp Yes check_impurities Impure Product? start->check_impurities No check_reagents Use Fresh/Pure Reagents check_time_temp->check_reagents check_reagents->check_impurities purification Optimize Purification (e.g., Vacuum Distillation) check_impurities->purification Yes revisit_conditions Re-evaluate Reaction Conditions (Solvent, Base) check_impurities->revisit_conditions No

Caption: Decision Tree for Troubleshooting this compound Synthesis.

References

Technical Support Center: Enhancing Catalytic Efficiency in 1-Acetylpiperidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic synthesis of 1-Acetylpiperidine.

Troubleshooting Guides

This section is designed to help you navigate common experimental hurdles. The information is presented in a question-and-answer format to directly address specific issues.

Issue 1: Low Product Yield

Q1: My acetylation of piperidine is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or loss of product during workup and purification.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity and dryness of your piperidine, acetylating agent (e.g., acetic anhydride or acetyl chloride), and solvent. Moisture can hydrolyze the acetylating agent, reducing its effectiveness.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent can help drive the reaction to completion.

  • Reaction Temperature: The reaction temperature may need optimization. For sluggish reactions, consider a moderate increase in temperature. However, be aware that excessive heat can lead to side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time and temperature.[1]

  • Catalyst Activity: If you are using a heterogeneous catalyst, ensure it has not been deactivated. Consider using a fresh batch of catalyst or increasing the catalyst loading. For homogeneous catalysts, ensure proper activation and handling.

  • Choice of Base: The addition of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can scavenge the acid byproduct (e.g., HCl or acetic acid) generated during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and slow down the reaction.[2]

Issue 2: Presence of Impurities and Side Products

Q2: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common issue in the acetylation of piperidine. Identifying the nature of the impurities is key to mitigating their formation.

Common Side Products and Solutions:

  • Diacetylpiperidine: In some cases, over-acetylation can occur, leading to the formation of diacetylated products, particularly if there are other reactive sites on the piperidine ring.

    • Solution: Use a controlled stoichiometry of the acetylating agent and consider a stepwise addition to avoid a large excess at any given time.

  • Unreacted Starting Materials: The presence of unreacted piperidine or acetylating agent indicates an incomplete reaction.

    • Solution: Refer to the troubleshooting steps for low yield, such as increasing reaction time, temperature, or using a base to drive the reaction to completion.

  • Polymerization Products: Some reagents, like methyl vinyl ketone, if used in related syntheses, can polymerize if not freshly distilled.[3] While not a direct side product of simple acetylation, it highlights the importance of reagent quality.

Issue 3: Catalyst Deactivation

Q3: My catalytic reaction starts well but then slows down or stops completely. What could be causing my catalyst to deactivate?

A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, or thermal degradation.[4]

Mechanisms of Deactivation and Mitigation Strategies:

  • Poisoning: The nitrogen atom in piperidine can act as a Lewis base and bind strongly to the active sites of the metal catalyst, effectively "poisoning" it.[5]

    • Mitigation:

      • Optimize Catalyst Loading: Use the minimum effective amount of catalyst.

      • Steric Hindrance: Introducing bulky substituents near the nitrogen on the piperidine ring can sometimes hinder its coordination to the catalyst's active site.[5]

      • Use of Additives: In some palladium-catalyzed reactions, the addition of a re-oxidant can help prevent the reduction of the active Pd(II) to inactive Pd(0).[6]

  • Fouling: The deposition of carbonaceous materials ("coke") on the catalyst surface can block active sites.[7]

    • Mitigation: This is more common at higher temperatures. Optimizing the reaction temperature to the lowest effective level can help minimize coking.

  • Thermal Degradation (Sintering): At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[8]

    • Mitigation: Operate at the lowest possible temperature and choose a thermally stable catalyst support.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent method is the N-acetylation of piperidine using acetic anhydride or acetyl chloride. This reaction is often facilitated by a basic catalyst or a stoichiometric amount of a non-nucleophilic base.[9] Alternative catalytic approaches include the use of heterogeneous catalysts like titanium dioxide-based systems.[6]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the synthetic route and reaction conditions. For the acetylation of isonipecotic acid (a piperidine derivative) with acetic anhydride, a yield of 45% has been reported after recrystallization.[10] More optimized procedures for the direct acetylation of piperidine can achieve higher yields.

Q3: How can I effectively purify my crude this compound?

A3: Purification of this compound can be achieved through several methods, depending on the nature of the impurities.

  • Distillation: This is a common method for purifying liquid products.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be very effective. If the product "oils out" instead of crystallizing, this may be due to a supersaturated solution or too rapid cooling. Reheating to dissolve the oil, adding more solvent, and cooling slowly can resolve this.

  • Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is a powerful technique. A common eluent system is a mixture of methanol and dichloromethane.[10]

Q4: Can piperidine itself act as a catalyst?

A4: Yes, piperidine is a secondary amine and can act as a base catalyst in certain reactions, such as the Knoevenagel condensation.[11] However, in the context of its own acetylation, it primarily acts as a reactant.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

Synthetic MethodKey FeaturesTypical YieldReference
Acetylation of Isonipecotic Acid Two-step protocol involving acetylation with acetic anhydride.45% (after recrystallization)[10]
Friedel-Crafts Acylation Approach Shorter route (3 steps vs. 5 steps for a multi-step protection method).68% in the critical coupling step.[10]
Multi-Step Protection (Grignard) Higher overall yield but requires stringent anhydrous conditions.52% (cumulative)[10]
Catalytic Hydrogenation of 2-Acetylpyridine Direct reduction of the pyridine ring.80-90%[12]
Aza-Prins Cyclization Forms the piperidine ring via C-C and C-N bond formation.60-80%[12]

Experimental Protocols

Protocol 1: General Procedure for the N-Acetylation of Piperidine

This protocol describes a general method for the synthesis of this compound using acetic anhydride.

Materials:

  • Piperidine

  • Acetic Anhydride

  • Triethylamine (optional, as a base)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous DCM. If using a base, add triethylamine (1.1 equivalents).

  • Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Reaction Setup (Piperidine in DCM) B 2. Addition of Acetic Anhydride A->B C 3. Reaction (Stir at RT) B->C D 4. Quench with NaHCO3 C->D E 5. Extraction with DCM D->E F 6. Wash & Dry E->F G 7. Concentrate F->G H 8. Purify (Distillation/Chromatography) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_check Initial Checks cluster_solutions Potential Solutions start Low Yield of This compound check_reagents Check Reagent Purity (Piperidine, Ac2O, Solvent) start->check_reagents check_stoichiometry Verify Stoichiometry (Slight excess of Ac2O?) start->check_stoichiometry check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions solution_reagents Use Pure, Dry Reagents check_reagents->solution_reagents solution_stoichiometry Increase Ac2O to 1.1-1.2 eq. check_stoichiometry->solution_stoichiometry solution_conditions Optimize Temperature & Monitor by TLC/LC-MS check_conditions->solution_conditions solution_base Add a Non-nucleophilic Base (e.g., Triethylamine) check_conditions->solution_base solution_catalyst Use Fresh/More Catalyst check_conditions->solution_catalyst catalyst_deactivation cluster_pathways Deactivation Pathways catalyst Active Catalyst poisoning Poisoning (Piperidine binds to active sites) catalyst->poisoning fouling Fouling (Coke deposition) catalyst->fouling sintering Sintering (Thermal degradation) catalyst->sintering deactivated_catalyst Inactive Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst

References

addressing solubility issues of 1-Acetylpiperidine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges of 1-Acetylpiperidine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is described as having moderate but limited aqueous solubility.[1][2] Its molecular structure contains a polar amide group, which confers some hydrophilicity, and a non-polar piperidine ring, which is hydrophobic.[1] A quantitative estimate of its water solubility is available as a Log S value of -0.99, where S is the molar concentration.[1] This indicates it is not freely soluble and challenges may arise when preparing concentrated aqueous solutions.

Q2: I've added this compound to my buffer and it's not dissolving completely, forming an oily layer. What does this mean?

A2: An oily layer or phase separation indicates that you have exceeded the solubility limit of this compound in your specific aqueous medium at the current temperature. The compound is a liquid at room temperature, so instead of seeing solid precipitate, you will observe immiscible droplets or a separate liquid phase.[2]

Q3: Can I adjust the pH of my solution to improve the solubility of this compound?

A3: Adjusting the pH is unlikely to be an effective strategy. This compound is a very weak base with a predicted pKa of approximately -0.41.[1] This means that even in highly acidic conditions, the molecule will not become significantly protonated to form a more soluble salt. Furthermore, extreme pH levels (highly acidic or basic) combined with elevated temperatures can lead to the hydrolysis of the amide bond over time, affecting the stability of your compound.[3][4]

Q4: What are the most effective methods for increasing the aqueous solubility of this compound?

A4: For a liquid compound like this compound, the most practical and effective methods are:

  • Co-solvency: Introducing a water-miscible organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or propylene glycol can significantly enhance solubility.[5][6] These co-solvents modify the polarity of the solvent system, making it more favorable for dissolving amphiphilic molecules.[5]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their overall solubility.[6]

  • Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with the hydrophobic part of the molecule, enhancing its solubility in water.[7]

Q5: Are there any solvents that this compound is known to be highly soluble in?

A5: Yes, this compound is reported to be soluble in various organic solvents, including ethanol, ether, chloroform, and dimethyl sulfoxide (DMSO).[1][2] This is useful for preparing concentrated stock solutions that can then be diluted into your final aqueous medium.

Physicochemical Properties of this compound

The following table summarizes key properties of this compound relevant to its handling and solubility.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight ~127.18 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Water Solubility (log S) -0.99 (molar concentration)[1]
Predicted pKa -0.41 ± 0.20[1]
Organic Solvent Solubility Soluble in ethanol, ether, chloroform, DMSO[1][2]

Troubleshooting Guide

Use this section to diagnose and resolve specific issues encountered during your experiments.

Problem: Incomplete dissolution or phase separation is observed.

This is the most common issue, indicating the concentration of this compound is above its solubility limit in the chosen aqueous system. Follow the workflow below to address the problem.

G A Start: Incomplete Dissolution or Phase Separation Observed B Is the concentration essential for your experiment? A->B C Reduce concentration of This compound until a single phase is achieved. B->C No D Is the use of an organic co-solvent permissible? B->D Yes G Solution Achieved C->G E Add a water-miscible co-solvent (e.g., DMSO, Ethanol) dropwise. See Protocol 2. D->E Yes F Consider alternative methods: - Surfactants (e.g., Tween-80) - Cyclodextrin complexation D->F No H Solution Achieved E->H I Solution Achieved F->I

Caption: Troubleshooting workflow for solubility issues.

Problem: My solution is cloudy or hazy.

A cloudy appearance, even without a distinct separate phase, suggests that the compound is on the verge of its solubility limit or that micro-droplets are suspended in the medium.

  • Action 1: Gentle Warming. Briefly and gently warm the solution. If the cloudiness disappears, it indicates a temperature-dependent solubility effect. However, be cautious as the solution may become cloudy again upon returning to room temperature.

  • Action 2: Filtration. If warming does not resolve the issue, it could be due to an insoluble impurity. Filter the solution through a 0.22 µm or 0.45 µm syringe filter appropriate for your solvent system.

  • Action 3: Employ a Solubilization Method. If the cloudiness persists and is not due to impurities, treat it as a primary solubility issue and refer to the troubleshooting workflow above.

Factors Influencing Aqueous Solubility

The solubility of this compound is a result of several interacting factors. The diagram below illustrates these relationships.

G cluster_0 Primary Factors cluster_1 Enhancement Methods cluster_2 Minor/Ineffective Factor A Concentration Z This compound Aqueous Solubility A->Z B Temperature B->Z C Co-solvents (e.g., DMSO, Ethanol) C->Z D Surfactants (e.g., Tween-80) D->Z E Complexing Agents (e.g., Cyclodextrins) E->Z F pH Adjustment (due to very low pKa) F->Z

Caption: Key factors affecting this compound solubility.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

Objective: To estimate the solubility limit of this compound in a specific aqueous buffer at a set temperature.

Materials:

  • This compound

  • Target aqueous buffer (e.g., PBS pH 7.4)

  • Calibrated positive displacement pipette or microsyringe

  • Vortex mixer

  • Clear glass vials with screw caps

  • Centrifuge (optional)

Procedure:

  • Aliquot a precise volume (e.g., 1.0 mL) of the target aqueous buffer into a clear glass vial.

  • Using a calibrated pipette, add a small, known volume of this compound (e.g., 1 µL).

  • Cap the vial securely and vortex for 1-2 minutes until the solution is clear.

  • Visually inspect the solution against a dark background for any signs of undissolved droplets or cloudiness.

  • Continue adding small, incremental volumes of this compound, vortexing thoroughly after each addition.

  • The point at which persistent cloudiness or a distinct oily phase appears is the saturation point.

  • Record the total volume of this compound added. Calculate the approximate solubility in mg/mL or molarity.

  • (Optional) Centrifuge the saturated solution at high speed (>10,000 x g) for 5 minutes to confirm the presence of a separate phase.

Protocol 2: Preparing an Aqueous Solution Using a Co-solvent

Objective: To prepare a clear, homogenous solution of this compound at a concentration above its intrinsic water solubility.

Materials:

  • This compound

  • Co-solvent (e.g., high-purity DMSO or Ethanol)

  • Target aqueous buffer

  • Calibrated pipettes

  • Sterile conical tube or glass vial

Procedure:

  • Determine the final concentration of both this compound and the co-solvent that is acceptable for your experiment. Note that co-solvents can affect biological systems.

  • In an empty tube, add the required mass or volume of this compound.

  • Add the co-solvent to the this compound and vortex until it is fully dissolved. This creates a concentrated stock solution.

  • Slowly add the target aqueous buffer to the stock solution, vortexing gently during the addition. It is often better to add the buffer to the stock rather than the other way around to avoid immediate precipitation.

  • Continue adding the buffer until the final desired volume is reached.

  • Inspect the final solution to ensure it is clear and homogenous. If it becomes cloudy, the final concentration is still too high for that specific co-solvent ratio. Adjust by either increasing the co-solvent percentage or decreasing the final concentration of this compound.

References

Technical Support Center: Safe Handling of 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 1-Acetylpiperidine. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical. The primary risks include skin irritation, serious eye irritation, and potential respiratory tract irritation. Derivatives of this compound can be corrosive, causing severe skin burns and eye damage. It is crucial to handle this chemical with appropriate care to avoid exposure.

Q2: What is the minimum required PPE for handling this compound?

A2: The minimum required PPE includes a laboratory coat, chemical-resistant gloves, and safety glasses with side shields. However, a thorough risk assessment of your specific experimental conditions should be conducted to determine if additional PPE is necessary.

Q3: When should I work in a chemical fume hood?

A3: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is especially critical when there is a potential for aerosol or vapor generation.

Q4: How do I select the right type of gloves for handling this compound?

Q5: What should I do in case of accidental skin or eye contact?

A5: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention in both cases.

Troubleshooting Guide

Problem Possible Cause Solution
Skin irritation after handling the chemical. Inadequate hand protection or accidental exposure.Review the glove selection to ensure it is appropriate for the duration of the task. Ensure proper doffing technique to avoid contaminating hands. Wash hands thoroughly after every experiment.
Fogging of safety glasses or face shield. Poor ventilation or temperature differences.Use anti-fog wipes on eyewear. Ensure the fume hood sash is at the appropriate height for proper airflow. Take breaks in a safe area away from the chemical handling zone.
A chemical smell is noticeable despite using a fume hood. Improper use of the fume hood or a malfunction.Check that the fume hood is functioning correctly and the sash is at the recommended height. Ensure that work is being conducted at least 6 inches inside the hood. If the smell persists, cease work, secure the area, and contact your institution's environmental health and safety department.
Gloves appear to be degrading (swelling, discoloration, or becoming brittle). The glove material is not resistant to this compound or has exceeded its breakthrough time.Immediately remove and dispose of the gloves. Select a different type of glove with better chemical resistance. Refer to the glove manufacturer's compatibility chart or consult with a safety professional.

Glove Compatibility for this compound

Specific breakthrough time and permeation rate data for this compound are not widely published. Therefore, a conservative approach to glove selection is recommended. The following table provides a general guide for glove selection based on common laboratory practices for similar chemicals. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove Material Typical Use Case Relative Protection Level (General Guidance) Important Considerations
Nitrile Splash protection, routine handling of small quantities.Good for short-term contact.Not recommended for prolonged immersion. Always double-glove if there is a higher risk of exposure.
Neoprene Handling larger quantities, potential for splashing.Very Good for splash protection and intermittent contact.Offers better chemical resistance than nitrile for many solvents.
Butyl Rubber High-risk procedures with significant splash potential or prolonged handling.Excellent for extended contact.May have reduced dexterity compared to nitrile or neoprene.

Note: Always inspect gloves for any signs of damage before use and change them immediately if you suspect any contamination.

Experimental Protocol: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Eye and Face Protection: Put on safety glasses with side shields or chemical splash goggles. If a higher risk of splashing exists, a face shield should be worn over the safety glasses.

  • Gloves: Put on the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. For example, grasp the outside of one glove with the other gloved hand and peel it off. Then, slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off from the inside.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, turning it inside out as you remove it to contain any contamination.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Concentration, Task) start->risk_assessment low_risk Low Risk (Small quantity, low concentration, short duration) risk_assessment->low_risk Low high_risk High Risk (Large quantity, high concentration, prolonged task, splash potential) risk_assessment->high_risk High ppe_low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (single pair) low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Resistant Apron over Lab Coat - Chemical Splash Goggles & Face Shield - Neoprene or Butyl Rubber Gloves (double-gloved) high_risk->ppe_high fume_hood Work in a Chemical Fume Hood ppe_low->fume_hood ppe_high->fume_hood end Proceed with Experiment fume_hood->end

PPE Selection Workflow Diagram

References

preventing thermal decomposition of 1-Acetylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of 1-acetylpiperidine derivatives during experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an N-acylpiperidine, which means it is a piperidine ring where the hydrogen on the nitrogen atom is replaced by an acetyl group.[1] This compound and its derivatives are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] Maintaining its structural integrity is crucial for ensuring the desired reaction outcomes, product purity, and overall safety of the experimental process. Its favorable reactivity and stability are key to its utility in complex molecular synthesis.[2]

Q2: At what temperature does this compound begin to decompose?

A2: Specific thermal decomposition onset temperatures for this compound and many of its derivatives are not widely reported in publicly available literature. However, this compound has a relatively high boiling point of 224-226 °C, suggesting it is thermally stable at temperatures well below this point under normal conditions.[3][4] For some related hindered amine compounds, thermal decomposition can begin in the range of 200-350°C.[5] It is crucial to determine the thermal stability for your specific derivative and reaction conditions experimentally.

Q3: What are the primary factors that can cause the thermal decomposition of this compound derivatives?

A3: Several factors can contribute to the degradation of this compound derivatives:

  • High Temperatures: Exceeding the thermal stability limit of the compound is the most direct cause of decomposition.[5]

  • Presence of Oxygen: Amine compounds are generally prone to oxidation, a process that can be accelerated by heat.[6]

  • Presence of Water (Hydrolysis): The acetyl-amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by heat.[6]

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation pathways.

  • Strongly Acidic or Basic Conditions: Extreme pH levels can promote hydrolysis of the acetyl group. For related N-acetylated compounds, stability is often greatest near neutral pH.[7]

  • Runaway Reactions: If the derivative is part of an exothermic process, inadequate temperature control can lead to a rapid, self-accelerating decomposition, known as a runaway reaction.[8][9]

Q4: What are the potential products of thermal decomposition?

A4: While specific decomposition pathways for this compound are not detailed in the available literature, degradation of related N-acyl and piperidine compounds can involve:

  • Hydrolysis Products: Formation of piperidine (or a piperidine derivative) and acetic acid.[6]

  • Oxidative Degradation Products: Complex mixtures resulting from reactions with oxygen.

  • Ring Scission Products: At very high temperatures, the C-N bonds of the piperidine ring itself can break.[5]

  • Irritating Vapors: Safety data for related compounds indicate that thermal decomposition can release irritating gases and vapors.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low product yield and formation of unexpected byproducts. Thermal decomposition of the this compound derivative.1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 3. Use dry solvents to minimize hydrolysis. 4. Check the pH of the reaction mixture and buffer if necessary to maintain near-neutral conditions.
Discoloration (e.g., yellowing or browning) of the reaction mixture upon heating. Onset of thermal degradation or oxidative side reactions.1. Immediately reduce the temperature. 2. Purge the reaction vessel with an inert gas. 3. Consider adding an antioxidant if compatible with your reaction chemistry. 4. For future experiments, determine the maximum safe operating temperature using thermal analysis (e.g., TGA/DSC).
Inconsistent reaction outcomes when scaling up. Inefficient heat transfer in larger vessels, leading to localized hot spots and decomposition.1. Improve stirring to ensure uniform temperature distribution. 2. Adjust the heating method (e.g., use an oil bath for more even heating). 3. For exothermic reactions, control the rate of reagent addition to manage heat generation.[8] 4. Re-evaluate the process safety parameters before scaling up.
Degradation of the compound during storage. Improper storage conditions leading to slow decomposition over time (hydrolysis, oxidation).1. Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] 2. For solutions, store at low temperatures (-20°C or -80°C) and protect from light.[6] 3. Consider storing under an inert atmosphere.

Quantitative Data Summary

Specific quantitative data on the thermal decomposition of this compound is limited. The table below summarizes relevant physical properties and stability data for related compounds to provide a general reference.

Compound Property Value Notes
This compoundBoiling Point224-226 °CIndicates relatively low volatility and some degree of thermal stability.[4]
This compoundFlash Point97 °CThe temperature at which vapors can ignite.[3][11]
Hindered Amine Light Stabilizers (HALS)Decomposition Range200-350 °CThese are complex piperidine derivatives; decomposition involves C-N bond scission.[5]
N-acetylneuraminic AcidOptimal pH Stability3.0 - 10.0Demonstrates significant degradation in strongly acidic or basic conditions.[7]
N-acetylneuraminic AcidDegradation at 90°C (6 hrs)~40-52% loss at pH 1.0-2.0~64-98% loss at pH 11.0-12.0Shows significant temperature and pH-dependent degradation.[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Thermal Decomposition During a Reaction

  • Vessel Preparation: Ensure the reaction vessel is clean and completely dry.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with a slow stream of an inert gas (e.g., nitrogen or argon) for 10-15 minutes to displace oxygen. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Addition: Add the this compound derivative and any other reagents to the reaction vessel. Use anhydrous solvents to minimize the risk of hydrolysis.

  • Temperature Control: Place the vessel in a suitable heating mantle or oil bath equipped with a temperature controller and a contact thermometer to ensure accurate temperature monitoring and control.

  • Heating: Begin stirring and slowly raise the temperature to the desired setpoint. Avoid rapid heating, which can create localized hot spots.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Note any visual changes, such as discoloration, that might indicate decomposition.

  • Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up and purification steps.

Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the this compound derivative into a TGA sample pan.

  • Instrument Setup: Place the sample pan into the TGA instrument.

  • Experimental Conditions:

    • Set the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions). Set a typical gas flow rate (e.g., 20-50 mL/min).

    • Define the temperature program. A common method is a temperature ramp, for example, from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Start the experiment. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Visualizations

Decomposition_Factors Decomposition Thermal Decomposition of This compound Derivative Temp High Temperature Temp->Decomposition Oxygen Presence of Oxygen (Oxidation) Oxygen->Decomposition Water Presence of Water (Hydrolysis) Water->Decomposition pH Extreme pH (Acid/Base Catalysis) pH->Decomposition Runaway Exothermic Process (Runaway Reaction) Runaway->Decomposition

Caption: Key factors contributing to thermal decomposition.

Troubleshooting_Workflow Start Decomposition Suspected? (e.g., low yield, discoloration) CheckTemp Is Temperature Too High? Start->CheckTemp Yes CheckAtmosphere Is Reaction Open to Air? CheckTemp->CheckAtmosphere No ActionTemp Reduce Reaction Temperature CheckTemp->ActionTemp Yes CheckSolvent Are Solvents Anhydrous? CheckAtmosphere->CheckSolvent No ActionAtmosphere Use Inert Atmosphere (N2 or Ar) CheckAtmosphere->ActionAtmosphere Yes ActionSolvent Use Dry Solvents CheckSolvent->ActionSolvent No End Problem Resolved CheckSolvent->End Yes ActionTemp->CheckAtmosphere ActionAtmosphere->CheckSolvent ActionSolvent->End

Caption: A logical workflow for troubleshooting decomposition issues.

References

emergency procedures for accidental exposure to 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides immediate guidance for researchers, scientists, and drug development professionals on the emergency procedures for accidental exposure to 1-Acetylpiperidine (CAS: 618-42-8). It also includes troubleshooting guides and FAQs for experiments involving this compound.

Emergency Procedures for Accidental Exposure

Immediate action is critical in the event of accidental exposure to this compound. The following procedures outline the initial response steps.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

GHS Pictogram:

alt text

Signal Word: Warning[1]

First-Aid Measures

The following table summarizes the immediate first-aid measures to be taken in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Emergency Response Flowchart

The following diagram illustrates the logical flow of actions to take in an emergency.

Emergency_Procedure cluster_scene At the Scene cluster_medical Medical Response start Exposure Occurs assess Assess the Situation (Route of Exposure) start->assess remove Remove from Contaminated Area assess->remove decontaminate Decontaminate Victim (Follow First-Aid Measures) call_emergency Call Emergency Services decontaminate->call_emergency ppe Ensure Rescuers Wear Appropriate PPE remove->ppe ppe->decontaminate sds Provide Safety Data Sheet (SDS) to Medical Personnel call_emergency->sds transport Transport to Medical Facility sds->transport treatment Medical Treatment (Symptomatic and Supportive) transport->treatment

Caption: Emergency response workflow for accidental exposure.

Troubleshooting Guide for Experiments

This section addresses specific issues that may arise during experiments involving this compound, with a focus on preventing and responding to accidental exposures.

FAQs for Experimental Protocols

Q1: What are the primary risks of exposure during the synthesis of this compound via acetylation of piperidine?

A1: The primary risks are associated with the handling of piperidine, which is corrosive and flammable, and acetic anhydride, which is corrosive and a lachrymator. Accidental splashes can cause severe skin and eye burns. Inhalation of vapors can lead to respiratory tract irritation. The reaction itself can be exothermic, posing a risk of thermal burns if not properly controlled.

Q2: I've spilled a small amount of this compound on my lab coat. What should I do?

A2: Immediately remove the contaminated lab coat, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Place the contaminated lab coat in a sealed, labeled bag for proper disposal or laundering by a specialized service. Do not take contaminated clothing home.

Q3: During a reaction work-up, I think I may have inhaled some vapors of this compound. What are the initial symptoms to watch for?

A3: Initial symptoms of inhalation exposure may include coughing, shortness of breath, and irritation of the nose and throat. If you experience any of these symptoms, immediately move to an area with fresh air and seek medical advice.

Q4: How should I properly store this compound to minimize risks?

A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep it in a designated corrosives area if it is a derivative with higher corrosive properties.

Detailed Experimental Protocol: Synthesis of a Derivative

The following is a representative protocol for the synthesis of an amide derivative using this compound, highlighting key safety checkpoints.

Synthesis of N-benzyl-1-acetylpiperidine-4-carboxamide

Objective: To synthesize N-benzyl-1-acetylpiperidine-4-carboxamide from this compound-4-carbonyl chloride and benzylamine.

Reagents and Potential Hazards:

ReagentCAS NumberKey Hazards
This compound-4-carbonyl chloride59084-16-1Corrosive, causes severe skin burns and eye damage.
Benzylamine100-46-9Corrosive, harmful if swallowed or inhaled.
Triethylamine121-44-8Flammable, toxic, corrosive.
Dichloromethane (DCM)75-09-2Suspected carcinogen, skin and eye irritant.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Prepare Reagents - Benzylamine in DCM - Triethylamine reaction_setup 2. Set up Reaction Flask (under inert atmosphere) reagents->reaction_setup addition 3. Add this compound-4-carbonyl chloride (dropwise at 0°C) reaction_setup->addition stirring 4. Stir at Room Temperature (monitor by TLC) addition->stirring quench 5. Quench with Water stirring->quench extract 6. Extract with DCM quench->extract wash 7. Wash Organic Layer (brine) extract->wash dry 8. Dry over Na2SO4 wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of N-benzyl-1-acetylpiperidine-4-carboxamide.

Procedure with Safety Notes:

  • Preparation: In a fume hood, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Safety Note: Wear chemical-resistant gloves, safety goggles, and a lab coat. All reagents are corrosive and/or toxic.

  • Reaction Setup: Place the reaction flask in an ice bath to maintain a temperature of 0°C.

  • Addition: Slowly add a solution of this compound-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise.

    • Exposure Risk: This is a critical step with a high risk of splashes. Use a dropping funnel and ensure a secure setup. In case of a spill, refer to the emergency procedures.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water.

    • Safety Note: The quenching process can be exothermic. Add water slowly.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

By adhering to these procedures and being prepared for emergencies, researchers can handle this compound and its derivatives safely and effectively.

References

Validation & Comparative

A Comparative Analysis of 1-Acetylpiperidine and Other N-Acylpiperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and experimental protocols of 1-Acetylpiperidine and its analogs, providing a framework for comparative analysis in drug discovery and development.

Introduction

N-acylpiperidines, a class of amide derivatives of the piperidine heterocyclic ring system, are prevalent scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The nature of the N-acyl substituent significantly influences the molecule's physicochemical properties, pharmacokinetic profile, and pharmacological activity. This guide provides a comparative analysis of this compound against other N-acylpiperidines with varying acyl chain lengths and structures, such as N-benzoylpiperidine, N-propionylpiperidine, and N-butyrylpiperidine. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions during the drug design and development process.

Physicochemical Properties

The acyl group's size and nature directly impact properties like molecular weight, lipophilicity (LogP), and polar surface area (PSA), which in turn affect solubility, membrane permeability, and metabolic stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)
This compound C₇H₁₃NO127.18[1]226[1]0.8
N-Propionylpiperidine C₈H₁₅NO141.21~240-2421.3
N-Butyrylpiperidine C₉H₁₇NO155.24~255-2571.8
N-Benzoylpiperidine C₁₂H₁₅NO189.25~330-3322.4

Comparative Biological Activities

While direct comparative studies across a wide range of assays for these specific simple N-acylpiperidines are limited in publicly available literature, existing research on piperidine derivatives allows for an informed discussion of their potential biological activities. The N-acyl group can modulate the interaction of the piperidine nitrogen with biological targets, influencing efficacy and selectivity.

Anticancer Activity

Piperidine derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest. The N-acyl group can influence the cytotoxic potency of these compounds. For instance, more complex N-acylpiperidines like piperine have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[2][3][4][5]

Hypothetical Comparative Cytotoxicity Data (Illustrative)

CompoundCancer Cell LineIC₅₀ (µM)
This compoundA549 (Lung)>100
N-PropionylpiperidineA549 (Lung)85.2
N-ButyrylpiperidineA549 (Lung)65.7
N-BenzoylpiperidineA549 (Lung)32.1

Note: This table is for illustrative purposes to demonstrate potential trends. Actual experimental data is required for a definitive comparison.

Acetylcholinesterase (AChE) Inhibition

The piperidine scaffold is a key feature in many acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. The N-acyl group can interact with the peripheral anionic site or other regions of the enzyme, affecting inhibitory potency. While simple N-acylpiperidines may only exhibit weak inhibitory activity, they serve as important starting points for the design of more potent inhibitors.

Experimental Protocols

General Protocol for the Synthesis of N-Acylpiperidines

A common and straightforward method for the synthesis of N-acylpiperidines is the N-acylation of piperidine using an appropriate acylating agent.[6]

Materials:

  • Piperidine

  • Acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride, butyryl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve piperidine (1.0 eq) and a base (1.2 eq) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired N-acylpiperidine.

cluster_synthesis N-Acylation of Piperidine Workflow Piperidine Piperidine Reaction Reaction in Anhydrous Solvent with Base Piperidine->Reaction Acylating_Agent Acylating_Agent Acylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification N_Acylpiperidine N_Acylpiperidine Purification->N_Acylpiperidine

A generalized workflow for the synthesis of N-acylpiperidines.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • N-acylpiperidine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the N-acylpiperidine compounds and incubate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

cluster_MTT MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with N-Acylpiperidines Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (4h, 37°C) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Absorbance_Reading->Data_Analysis

A schematic representation of the MTT cell viability assay workflow.

Signaling Pathways

More complex N-acylpiperidines, such as the natural product piperine, have been shown to modulate key signaling pathways involved in cancer progression. While the effects of simpler analogs like this compound on these pathways are less studied, they provide a foundational structure for derivatives that may target these cascades. Two of the most relevant pathways are the PI3K/Akt and MAPK signaling pathways, which regulate cell survival, proliferation, and apoptosis.

cluster_pathway Potential N-Acylpiperidine Modulation of Cancer Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation_PI3K Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation_PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation_Differentiation_MAPK Cell Proliferation & Differentiation ERK->Cell_Proliferation_Differentiation_MAPK N_Acylpiperidines N-Acylpiperidines N_Acylpiperidines->Akt Inhibition N_Acylpiperidines->ERK Modulation

Simplified diagram of PI3K/Akt and MAPK signaling pathways.

Conclusion

This guide provides a foundational comparative analysis of this compound and other N-acylpiperidines. The presented data and protocols offer a starting point for researchers to evaluate these compounds in various biological assays. The choice of the N-acyl substituent is a critical parameter in the design of piperidine-based therapeutics, and a systematic comparative approach is essential for elucidating structure-activity relationships and optimizing lead compounds for desired pharmacological profiles. Further direct comparative studies are warranted to build a more comprehensive understanding of how simple N-acyl modifications impact the biological activity of the piperidine scaffold.

References

Validating the Structure of 1-Acetylpiperidine: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Synthetic and Medicinal Chemistry

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic compounds. This guide provides a comprehensive comparison of experimental and predicted Nuclear Magnetic Resonance (NMR) data for 1-acetylpiperidine, a common amide, offering a clear protocol for its structural validation.

Comparative Analysis of ¹H and ¹³C NMR Data

The validation of this compound's structure hinges on the correlation between experimentally observed NMR chemical shifts and computationally predicted values. The following tables summarize the experimental and predicted data for both ¹H and ¹³C NMR spectra, providing a direct comparison for researchers.

Table 1: Comparison of Experimental and Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)MultiplicityIntegration
H-2', H-6' (axial & equatorial)3.45~3.49t4H
H-3', H-5' (axial & equatorial)1.63~1.65m4H
H-4' (axial & equatorial)1.54~1.54m2H
-COCH₃2.082.09s3H

Note: Experimental data is often reported as a range or multiplet (m) due to complex spin-spin coupling and conformational effects. Predicted values are calculated based on computational algorithms.

Table 2: Comparison of Experimental and Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O169.2169.0
C-2', C-6'46.546.8
C-3', C-5'25.925.6
C-4'24.824.6
-COCH₃21.521.3

The strong congruence between the predicted and experimentally obtained chemical shifts for both the proton and carbon nuclei provides high confidence in the assigned structure of this compound.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently vortex the tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Spectroscopy Acquisition:

  • Spectrometer: A 75 MHz or higher (corresponding to a 300 MHz ¹H frequency) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A typical spectral width of 0 to 220 ppm is used.

Workflow for Structural Validation

The process of validating a molecular structure using NMR spectroscopy follows a logical progression from sample preparation to data analysis and comparison.

G Workflow for this compound Structure Validation cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Validation cluster_3 Conclusion A Sample Preparation (this compound in CDCl3) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Experimental Spectra Processing (Referencing, Phasing, Integration) B->D C->D G Comparative Analysis (Experimental vs. Predicted) D->G E In Silico Structure Drawing (this compound) F 1H and 13C NMR Prediction E->F F->G H Structure Confirmation G->H

Caption: A flowchart illustrating the key stages in the validation of this compound's structure.

This systematic approach, combining meticulous experimental work with the power of computational prediction, provides a robust framework for the structural verification of this compound and other synthetic molecules, ensuring data integrity and confidence in research outcomes.

A Comparative Guide to Purity Analysis of 1-Acetylpiperidine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Acetylpiperidine against alternative analytical techniques. Supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable methodology for their quality control and drug development needs.

Introduction to this compound and the Imperative of Purity

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its purity is a critical parameter that can significantly impact the yield, safety, and efficacy of the final product. The most common route to synthesizing this compound is through the acetylation of piperidine using acetic anhydride.[1] This synthesis can lead to the presence of unreacted starting materials and by-products as impurities. Therefore, robust analytical methods are essential to accurately quantify the purity of this compound and ensure it meets the stringent requirements of pharmaceutical and research applications.

High-Performance Liquid Chromatography (HPLC): A Primary Method for Purity Determination

Reverse-phase HPLC is a widely adopted method for the analysis of this compound, offering excellent resolution and quantitative accuracy.[3] This technique separates compounds based on their polarity, with the nonpolar stationary phase retaining the analyte to varying degrees as the polar mobile phase passes through the column.

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity of a this compound sample and quantify any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (reagent grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Visualization of the HPLC Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh this compound s2 Dissolve in Mobile Phase s1->s2 s3 Filter through 0.45 µm filter s2->s3 a1 Inject Sample s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity d1->d2 purity_confirmation start This compound Sample method_selection Select Analytical Method start->method_selection hplc HPLC Analysis method_selection->hplc Non-volatile impurities expected gc GC Analysis method_selection->gc Volatile impurities expected data_analysis Analyze Chromatogram (Peak Area, Retention Time) hplc->data_analysis gc->data_analysis purity_calc Calculate Purity (%) data_analysis->purity_calc spec_check Compare with Specification purity_calc->spec_check pass Purity Confirmed spec_check->pass Meets Specification fail Further Investigation Required spec_check->fail Does not meet Specification

References

comparing the reactivity of acetic anhydride vs. acetyl chloride for piperidine acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylation of piperidine to form N-acetylpiperidine is a fundamental transformation in organic synthesis, crucial for the development of various pharmaceutical compounds and fine chemicals. The choice of the acetylating agent is a critical parameter that dictates reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of two of the most common acetylating agents, acetic anhydride and acetyl chloride, for the acetylation of piperidine, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

While direct comparative kinetic data for the acetylation of piperidine under identical conditions is scarce in the literature, a collation of data from various sources on the acetylation of amines provides a clear picture of the relative performance of acetic anhydride and acetyl chloride. Acetyl chloride is unequivocally the more reactive agent, leading to significantly faster reaction times.

Acetylating AgentSubstrateReaction ConditionsTimeYield (%)
Acetyl Chloride PiperidineDichloromethane, Triethylamine, 0°C to rt30 min - 1 h>95
Acetyl Chloride AnilineBrine, Sodium Acetate, rt1 h92[1]
Acetic Anhydride PiperidineNeat, 100°C1 h~90
Acetic Anhydride AnilineNeat, rt5 min98

Delving into Reactivity: A Mechanistic Perspective

The difference in reactivity between acetyl chloride and acetic anhydride stems from fundamental electronic and structural properties. Both reagents acetylate piperidine via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

G

The superior reactivity of acetyl chloride can be attributed to two main factors:

  • Leaving Group Ability : The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl). In contrast, the acetate ion (CH₃COO⁻) is the conjugate base of a weaker acid (acetic acid) and is therefore a less effective leaving group.[2]

  • Electrophilicity : The chlorine atom is highly electronegative, leading to a significant partial positive charge on the carbonyl carbon of acetyl chloride. This makes it more susceptible to nucleophilic attack compared to the carbonyl carbon in acetic anhydride.

Experimental Protocols

Below are representative experimental protocols for the acetylation of piperidine with both acetyl chloride and acetic anhydride.

Protocol 1: Acetylation of Piperidine using Acetyl Chloride

This protocol is adapted from standard procedures for the acylation of amines.

Materials:

  • Piperidine

  • Acetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetylpiperidine.

Protocol 2: Acetylation of Piperidine using Acetic Anhydride

This protocol is based on general procedures for amine acetylation with anhydrides.

Materials:

  • Piperidine

  • Acetic anhydride

  • Pyridine (optional, as catalyst and base)

  • Dichloromethane (DCM) or neat

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM or use it neat. Pyridine can be used as a solvent and base.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Stir the mixture at room temperature or heat to 50-100°C to increase the reaction rate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench with water to hydrolyze excess acetic anhydride.

  • Extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-acetylpiperidine.

Choosing the Right Reagent: A Decision Workflow

The selection between acetic anhydride and acetyl chloride depends on the specific requirements of the synthesis, including scale, sensitivity of the substrate, and safety considerations.

G start Start: Acetylation of Piperidine speed Is reaction speed critical? start->speed handling Are there handling/safety concerns? speed->handling No acetyl_chloride Use Acetyl Chloride speed->acetyl_chloride Yes cost Is cost a major factor? handling->cost No acetic_anhydride Use Acetic Anhydride handling->acetic_anhydride Yes cost->acetyl_chloride No cost->acetic_anhydride Yes

Practical Considerations

  • Byproduct Management : The generation of HCl with acetyl chloride necessitates the use of a base, typically a tertiary amine like triethylamine or pyridine, to prevent the formation of the unreactive piperidinium hydrochloride salt.[3] Acetic anhydride produces acetic acid, which is less corrosive and can be removed with a basic wash during workup.[4]

  • Safety and Handling : Acetyl chloride is a volatile, corrosive liquid that fumes in moist air and reacts violently with water.[3] It requires careful handling in a well-ventilated fume hood. Acetic anhydride is less volatile and easier to handle, making it a more convenient choice for many laboratory applications.[5]

  • Cost and Availability : Acetic anhydride is generally less expensive and more readily available than acetyl chloride, which can be a significant factor in large-scale syntheses.

Conclusion

Both acetic anhydride and acetyl chloride are effective reagents for the acetylation of piperidine. Acetyl chloride offers the advantage of higher reactivity, leading to faster reactions at lower temperatures. However, its hazardous nature and the production of corrosive HCl require more stringent reaction control and handling procedures. Acetic anhydride, while less reactive, is often the preferred reagent due to its ease of handling, lower cost, and the formation of a less problematic byproduct. The choice between these two reagents should be made based on a careful consideration of the desired reaction rate, scale of the synthesis, safety protocols, and cost-effectiveness. For rapid, small-scale syntheses where speed is paramount, acetyl chloride may be the optimal choice. For larger-scale, more cost-sensitive applications, or when working with substrates sensitive to harsh conditions, acetic anhydride presents a more practical and safer alternative.

References

The Impact of N-Acetylation on the Biological Activity of Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. A common modification to this versatile heterocycle is the introduction of an acetyl group at the nitrogen atom (N-acetylation), creating 1-acetylpiperidine derivatives. This seemingly simple chemical alteration can profoundly influence the biological activity of the parent compound. This guide provides a comparative analysis of this compound derivatives and their parent compounds, summarizing available experimental data and offering detailed experimental protocols for key biological assays.

Overview of Biological Activities

Piperidine and its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to:

  • Acetylcholinesterase (AChE) Inhibition: Crucial for the treatment of Alzheimer's disease.

  • Anticancer Activity: Showing promise in inhibiting the growth of various cancer cell lines.

  • Analgesic Activity: Forming the basis of many potent painkillers.

  • Antimicrobial Activity: Demonstrating efficacy against a range of bacteria and fungi.

The addition of an N-acetyl group can modulate these activities in several ways, including altering the compound's polarity, steric hindrance, and ability to form hydrogen bonds, which in turn affects its binding to biological targets and its metabolic stability.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies are not abundant in the literature, existing research provides valuable insights into how N-acetylation can influence the biological profile of piperidine derivatives.

Acetylcholinesterase (AChE) Inhibition

The inhibition of AChE is a key strategy in managing Alzheimer's disease. The nitrogen atom of the piperidine ring is often crucial for interaction with the active site of the enzyme.

Key Finding: N-acylation of the piperidine nitrogen can significantly reduce or abolish AChE inhibitory activity. In a study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, it was found that the N-benzoylpiperidine derivative was almost inactive. This suggests that the free nitrogen in the piperidine ring is important for the compound's activity.

Table 1: Comparison of N-Acylated vs. Parent Piperidine Analogues as AChE Inhibitors

Compound/DerivativeTargetActivityReference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAChEActive (specific IC50 not provided)[1]
N-Benzoylpiperidine derivativeAChEAlmost inactive[1]
Anticancer Activity

The cytotoxic effects of piperidine derivatives against various cancer cell lines are a significant area of research. The overall structure and electronic properties of the molecule play a crucial role in its anticancer potential.

Hypothesis: N-acetylation can alter the lipophilicity and hydrogen bonding capacity of a piperidine derivative, which may affect its ability to cross cell membranes and interact with intracellular targets. The impact on anticancer activity is likely to be compound-specific.

No direct comparative studies with quantitative data (e.g., IC50 values) for a parent piperidine and its 1-acetyl derivative were identified in the reviewed literature.

Analgesic Activity

The piperidine moiety is a key pharmacophore in many opioid analgesics. Modifications to the piperidine nitrogen can significantly impact binding to opioid receptors.

Key Finding: Alkyl substitution on the piperidine nitrogen has been shown to enhance analgesic activity compared to the parent compounds. While not a direct N-acetylation, this finding supports the principle that modification at this position is critical for analgesic effects.

Table 2: Comparison of N-Substituted vs. Parent Piperidine Analogues for Analgesic Activity

Compound/DerivativeActivity MetricResultReference
Alkyl piperidine parent compoundsAnalgesic effectActive[2]
Alkyl piperidine derivativesAnalgesic effectMore potent than parent compounds[2]
Antimicrobial Activity

Piperidine derivatives have been explored for their potential as antimicrobial agents. The mechanism of action often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Key Finding: In a study involving 2-(thioalkyl)-1H-methylbenzimidazole derivatives, the addition of a piperidine moiety via a Mannich reaction (which does not result in a simple N-acetyl group but does modify the nitrogen environment) showed an increase in the inhibition zone diameter but did not improve the Minimum Inhibitory Concentration (MIC) against P. aeruginosa. This indicates that while the modification may enhance diffusion through the agar, it does not necessarily increase the intrinsic bactericidal potency.

Table 3: Comparison of Piperidine-Modified vs. Parent Benzimidazole Derivatives for Antimicrobial Activity

Compound/DerivativeTarget OrganismActivity MetricResultReference
2-(thioalkyl)-1H-methylbenzimidazoleP. aeruginosaMIC1 µg/mL
2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazoleP. aeruginosaMICNot improved

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives and parent compounds)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCh solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent).

  • Incubate the plate for 24-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound that prevents visible growth.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.

  • Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Visualizations

General Structure Modification

G cluster_0 Parent Piperidine cluster_1 N-Acetylation cluster_2 This compound Derivative Parent Piperidine (R-NH) Acetylation CH3CO-X (Acetylation) Parent->Acetylation Reaction Derivative This compound (R-N-COCH3) Acetylation->Derivative Product

Caption: N-acetylation of a parent piperidine compound.

Experimental Workflow: AChE Inhibition Assay

G cluster_workflow AChE Inhibition Assay Workflow prep Prepare Reagents (Buffer, DTNB, AChE, ATCh) plate Plate Setup (Buffer, DTNB, Test Compound) prep->plate incubate Pre-incubation with AChE plate->incubate react Initiate Reaction with ATCh incubate->react measure Measure Absorbance at 412 nm react->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the AChE inhibition assay.

Experimental Workflow: MTT Assay

G cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compounds seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Viability and IC50 measure->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The N-acetylation of piperidine derivatives is a significant structural modification that can profoundly alter their biological activity. The available evidence, although not extensive in direct comparisons, suggests that for certain biological targets, such as acetylcholinesterase, a free piperidine nitrogen is crucial for activity, and N-acylation can be detrimental. In other contexts, such as antimicrobial and analgesic activity, the effect of N-substitution is more nuanced and likely depends on the specific molecular interactions involved.

The lack of comprehensive, direct comparative studies highlights a gap in the current understanding and presents an opportunity for future research. Systematic studies comparing parent piperidines with their 1-acetyl derivatives across a range of biological assays are needed to establish clearer structure-activity relationships. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

A Comparative Guide to FTIR Spectroscopic Analysis for the Confirmation of 1-Acetylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for the confirmation of 1-Acetylpiperidine synthesis. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist researchers in selecting the most appropriate analytical methods for their needs.

Introduction

This compound is a valuable building block in organic synthesis and medicinal chemistry, frequently incorporated into various pharmaceutical compounds. Its synthesis is commonly achieved through the N-acetylation of piperidine using acetic anhydride. Confirmation of the successful synthesis requires robust analytical techniques to verify the formation of the desired product and the absence of starting materials. FTIR spectroscopy is a rapid and effective method for this purpose, offering distinct spectral signatures for the reactant and product functional groups. This guide will delve into the FTIR analysis of the this compound synthesis and compare its efficacy with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from piperidine and acetic anhydride.

Materials:

  • Piperidine

  • Acetic anhydride

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in diethyl ether.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation if necessary.

FTIR Spectroscopic Analysis

FTIR spectroscopy is a powerful tool to monitor the progress of the reaction and confirm the formation of this compound. The key to this analysis is the disappearance of the characteristic N-H stretching vibration of the starting material, piperidine, and the appearance of a strong C=O stretching vibration of the amide in the product, this compound.

Data Presentation: Comparison of FTIR Spectral Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Reference Spectra Source(s)
Piperidine N-H Stretch3350 - 3250 (broad)--INVALID-LINK--, SpectraBase
C-H Stretch (aliphatic)2930 - 2800--INVALID-LINK--, SpectraBase
N-H Bend1650 - 1580--INVALID-LINK--, SpectraBase
Acetic Anhydride C=O Stretch (symmetric)~1820--INVALID-LINK--, Spectroscopy Online[1]
C=O Stretch (asymmetric)~1750--INVALID-LINK--, Spectroscopy Online[1]
C-O Stretch1180 - 1050--INVALID-LINK--, Spectroscopy Online[1]
This compound C=O Stretch (amide)~1640PubChem[2], ChemicalBook[3]
C-H Stretch (aliphatic)2930 - 2850PubChem[2], ChemicalBook[3]
C-N Stretch1440 - 1350PubChem[2], ChemicalBook[3]

Comparison with Alternative Analytical Techniques

While FTIR provides a quick and straightforward method for reaction monitoring and product confirmation, other spectroscopic techniques offer more detailed structural information.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Presence or absence of key functional groups.Rapid, inexpensive, easy to operate, suitable for real-time reaction monitoring.Provides limited structural information beyond functional groups.
¹H NMR Spectroscopy Detailed information on the proton environment, including chemical shifts, integration, and coupling patterns, confirming the connectivity of atoms.Provides unambiguous structural confirmation. Quantitative analysis is possible.More expensive instrumentation, requires deuterated solvents, longer analysis time.
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule, including the number of unique carbons and their chemical environment.Complements ¹H NMR for complete structural elucidation.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (EI-MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation.High sensitivity, provides molecular weight information.Can be a destructive technique, may not be suitable for thermally unstable compounds.

¹H NMR Spectroscopy Data for this compound:

  • ~3.4 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen atom.

  • ~2.1 ppm (s, 3H): Protons of the acetyl methyl group.

  • ~1.6 ppm (m, 6H): Protons on the remaining carbons of the piperidine ring.

¹³C NMR Spectroscopy Data for this compound:

  • ~169 ppm: Carbonyl carbon of the amide.

  • ~46 ppm, ~26 ppm, ~24 ppm: Carbons of the piperidine ring.

  • ~21 ppm: Methyl carbon of the acetyl group.

Mass Spectrometry (EI-MS) Data for this compound:

  • Molecular Ion (M⁺): m/z = 127

  • Major Fragments: m/z = 84 (loss of acetyl group), m/z = 43 (acetyl cation)[4]

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the logical process of confirming the reaction's success.

Synthesis_Workflow Piperidine Piperidine Reaction N-Acetylation Reaction (Diethyl Ether, 0°C to RT) Piperidine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Purification (Drying, Evaporation, Distillation) Workup->Purification Product This compound Purification->Product Confirmation_Logic cluster_reactants Reactant Spectra cluster_product Product Spectrum Piperidine_FTIR Piperidine FTIR (N-H stretch ~3300 cm⁻¹) Analysis FTIR Analysis of Reaction Mixture Piperidine_FTIR->Analysis Disappearance of N-H peak Product_FTIR This compound FTIR (C=O stretch ~1640 cm⁻¹) Product_FTIR->Analysis Appearance of C=O peak Confirmation Successful Synthesis Confirmed Analysis->Confirmation N-H absent, C=O present Incomplete Incomplete Reaction or Impurities Analysis->Incomplete N-H present

References

A Comparative Guide to the Mass Spectrometry of 1-Acetylpiperidine and Related N-Acetylated Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry data for 1-acetylpiperidine and its structural analogs, N-acetylpyrrolidine and N-acetylmorpholine. The information presented herein is intended to aid in the identification and characterization of these compounds in various research and development settings.

Comparison of Mass Spectra

The electron ionization (EI) mass spectra of this compound and its analogs exhibit characteristic fragmentation patterns that can be used for their identification. The primary fragmentation involves the loss of the acetyl group and cleavage of the heterocyclic ring. Below is a summary of the key mass-to-charge ratios (m/z) and their relative intensities.

Compound Molecular Ion (M+) Base Peak (m/z) Key Fragment Ions (m/z) and Relative Intensities
This compound 12712784 (Loss of acetyl group, [M-43]), 56, 43
N-Acetylpyrrolidine 1137070 (Loss of acetyl group, [M-43]), 43
N-Acetylmorpholine 1295786 (Loss of acetyl group, [M-43]), 57, 43

Fragmentation Pathways

The fragmentation of this compound in mass spectrometry typically follows a predictable pattern. The molecular ion is often observed, and the most common fragmentation is the alpha-cleavage, leading to the loss of the acetyl group.

fragmentation Fragmentation Pathway of this compound mol This compound (m/z 127) frag1 [M-CH3CO]+ (m/z 84) mol->frag1 Loss of Acetyl Radical frag2 Further Fragmentation Products frag1->frag2

Caption: Fragmentation of this compound.

Experimental Protocols

The following is a general protocol for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The acquired mass spectra can be compared with a reference library, such as the NIST Mass Spectral Library, for compound identification.

  • Fragmentation patterns should be analyzed to confirm the structure of the analyte.

workflow General GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Dilute Sample dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect acquire Acquire Mass Spectrum detect->acquire library Library Search (e.g., NIST) acquire->library interpret Interpret Fragmentation acquire->interpret

Caption: GC-MS Experimental Workflow.

Evaluating the Anti-Acetylcholinesterase Activity of 1-Acylpiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. Enhancing cholinergic neurotransmission by inhibiting AChE can lead to improvements in cognitive function. Piperidine-based compounds have emerged as a promising scaffold in the design of novel AChE inhibitors. This guide provides a comparative evaluation of the anti-acetylcholinesterase activity of a series of 1-acylpiperidine derivatives, presenting key experimental data and detailed protocols for researchers in the field of drug discovery and development.

Comparative Analysis of Inhibitory Potency

The anti-acetylcholinesterase activity of a series of synthesized 1-benzoylpiperidine and 1-benzylpiperidine derivatives was evaluated and compared with the standard drug, galantamine. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the AChE activity. The results are summarized in the table below.

Compound IDStructureAChE IC50 (µM)[1]
7 1-benzyl-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine28 ± 1.5
8 1-(3-chlorobenzyl)-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine35 ± 2.1
9 1-(3-bromobenzyl)-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine41 ± 3.2
10 1-(3-iodobenzyl)-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine39 ± 2.8
12 1-benzoyl-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine> 200
13 1-(4-chlorobenzoyl)-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine> 200
14 1-(4-bromobenzoyl)-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine> 200
15 1-(4-iodobenzoyl)-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine> 200
16 1-(4-nitrobenzoyl)-4-(2-(3,4,5-trimethoxyphenyl)acetamido)piperidine> 200
18 1-benzyl-4-(2-(4-fluorophenyl)acetamido)piperidine8.30 ± 0.45
19 1-benzyl-4-(2-(p-tolyl)acetamido)piperidine5.10 ± 0.24
Galantamine Reference Drug1.19 ± 0.046

Among the tested compounds, the 1-benzylpiperidine derivatives generally exhibited greater potency against AChE compared to the 1-benzoylpiperidine derivatives, which were largely inactive (IC50 > 200 µM)[1]. Notably, compound 19 emerged as the most potent inhibitor in this series with an IC50 value of 5.10 ± 0.24 µM[1]. The presence of a fluorine atom at the para position of the 2-phenylacetate moiety in a related compound also showed significant inhibitory activity, suggesting that substitutions on the phenylacetyl group can modulate potency[1]. However, all tested synthetic compounds were less potent than the reference drug galantamine (IC50 = 1.19 ± 0.046 µM)[1].

Further research into related piperidine derivatives has identified compounds with exceptionally high potency. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was reported to have an IC50 of 0.56 nM[2]. Another highly potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a key component of the drug Donepezil), exhibited an IC50 of 5.7 nM[3]. These findings underscore the potential for significant gains in inhibitory activity through structural modifications of the piperidine scaffold.

Experimental Protocols

The evaluation of anti-acetylcholinesterase activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is a reliable and widely used method for screening AChE inhibitors.

Ellman's Spectrophotometric Assay

Principle:

This method is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (1-Acetylpiperidine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), and then further dilute with phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 20 µL of phosphate buffer

      • 20 µL of the test compound solution at different concentrations.

      • 20 µL of AChE solution.

    • For the control (100% activity), add 20 µL of the buffer instead of the test compound solution.

    • For the blank, add 40 µL of buffer and no enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Initiation of the Enzymatic Reaction:

    • To each well, add 20 µL of DTNB solution followed by 20 µL of ATCI solution to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualizing the Molecular Interactions and Experimental Design

To better understand the underlying mechanisms and experimental setup, the following diagrams are provided.

G Mechanism of Acetylcholinesterase Inhibition cluster_0 Normal Cholinergic Synapse cluster_1 Inhibition by 1-Acylpiperidine Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Prolonged_Signal Prolonged Signal Postsynaptic_Receptor->Prolonged_Signal Inhibitor 1-Acylpiperidine Derivative AChE_Inhibited Inhibited AChE Inhibitor->AChE_Inhibited Binding to Active Site Increased_ACh Increased ACh Increased_ACh->Postsynaptic_Receptor Enhanced Binding G Experimental Workflow for AChE Inhibition Assay start Start reagent_prep Reagent Preparation (AChE, ATCI, DTNB, Test Compounds) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer, Compound, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_init Reaction Initiation (Add DTNB and ATCI) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->kinetic_measurement data_analysis Data Analysis (% Inhibition vs. Concentration) kinetic_measurement->data_analysis ic50 IC50 Determination data_analysis->ic50

References

comparing the efficacy of different catalysts for 1-Acetylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Acetylpiperidine, a key intermediate in the development of various pharmaceuticals, relies on the efficient N-acetylation of piperidine. The choice of catalyst for this transformation is critical, significantly influencing reaction yield, time, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of this compound. While a direct comparison under identical conditions is not always available in the literature, this compilation provides valuable insights into the efficacy of different catalytic approaches.

Catalyst TypeCatalystAcetylating AgentSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous Alumina (Al₂O₃)AcetonitrileSolvent-free (continuous flow)20027 min (residence time)Quantitative[1][2]
Organocatalyst PyridineAcetic AnhydrideDichloromethane (DCM)Room TemperatureNot SpecifiedHigh (Implied)[3]
Catalyst-Free NoneAcetic AnhydrideSolvent-freeRoom Temperature5 - 15 min89[4]
Lewis Acid AlCl₃Piperidine-4-carbonyl chlorideDichloromethane (DCM)0 - 25Not SpecifiedHigh (Implied)[5]

Note: The Lewis acid (AlCl₃) catalyzed reaction is a Friedel-Crafts acylation for a related but different transformation and is included for broader context.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Heterogeneous Catalysis: Continuous-Flow Synthesis using Alumina

This method utilizes a continuous-flow system with alumina as a reusable catalyst and acetonitrile as a safe acetylating agent.

Materials and Reagents:

  • Piperidine

  • Acetonitrile

  • Alumina (activated)

  • Continuous-flow reactor system

Procedure: A solution of piperidine in acetonitrile is pumped through a packed-bed reactor containing activated alumina. The reaction is carried out under high temperature and pressure to achieve a high conversion rate. The product, this compound, is collected at the reactor outlet. The catalyst can be regenerated and reused for multiple cycles without a significant loss of activity.[1][2]

Organocatalysis: Pyridine-Catalyzed Acetylation

Pyridine is a commonly used basic organocatalyst for N-acetylation reactions.

Materials and Reagents:

  • Piperidine

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve piperidine (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[3]

Catalyst-Free Acetylation

Under specific conditions, the N-acetylation of piperidine can proceed efficiently without a catalyst.

Materials and Reagents:

  • Piperidine

  • Acetic Anhydride

  • Diethyl ether

Procedure:

  • In a round-bottom flask, mix piperidine (1 mmol) with acetic anhydride (1.2 mmol) at room temperature.

  • Stir the mixture for the specified reaction time (typically 5-15 minutes).

  • Monitor the reaction completion by TLC.

  • After completion, dissolve the reaction mixture in diethyl ether and allow it to stand at room temperature for crystallization.

  • Collect the product crystals by filtration.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Piperidine, Acetylating Agent) ReactionVessel Reaction Vessel (e.g., Flow Reactor, Flask) Reactants->ReactionVessel Catalyst Catalyst (e.g., Alumina, Pyridine) Catalyst->ReactionVessel Solvent Solvent (e.g., DCM, or Solvent-free) Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Monitoring (TLC) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Crystallization, Chromatography) Drying->Purification Product This compound Purification->Product

General experimental workflow for this compound synthesis.

Signaling Pathways and Logical Relationships

The synthesis of this compound via N-acetylation of piperidine follows a nucleophilic acyl substitution mechanism. The logical relationship between the reactants and the catalyst's role is depicted below.

G Piperidine Piperidine (Nucleophile) NucleophilicAttack Nucleophilic Attack Piperidine->NucleophilicAttack AceticAnhydride Acetic Anhydride (Electrophile) Activation Activation of Electrophile AceticAnhydride->Activation Catalyst Catalyst (e.g., Base or Lewis Acid) Catalyst->Activation Activation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Leaving Group ProtonTransfer->Elimination Product This compound Elimination->Product

Mechanism of catalyzed N-acetylation of piperidine.

References

A Comparative Guide to the Analysis of 1-Acetylpiperidine in Complex Mixtures: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Acetylpiperidine in complex matrices is crucial for process monitoring, quality control, and safety assessment. This guide provides a comprehensive comparison of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is based on a thorough review of analytical methodologies for this compound and structurally related compounds, offering supporting data and detailed experimental protocols to inform method selection and implementation.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. When coupled with a UV detector, it provides a robust and cost-effective method for quantifying analytes that possess a chromophore. For compounds with weak or no UV absorbance, derivatization can be employed to enhance detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides structural information, aiding in peak identification and offering high specificity.

Comparative Performance Data

The selection of an analytical technique is often guided by its performance characteristics. The following table summarizes the typical quantitative performance of HPLC-UV and GC-MS for the analysis of this compound and analogous compounds. It is important to note that direct comparative validation data for this compound is limited; therefore, some of the presented data is based on the analysis of structurally similar piperidine derivatives and N-acetylated compounds.

Performance ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.01 - 1 µg/mL0.001 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.005 - 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 2%< 10%
Sample Throughput ModerateHigh (with autosampler)
Specificity Good (dependent on chromatographic resolution)Excellent (based on mass fragmentation)
Cost (Instrument/Operation) LowerHigher

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in process reaction mixtures and pharmaceutical formulations.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dilute the complex mixture sample with the diluent to a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection. For solid samples, dissolve a known weight in the diluent, sonicate to ensure complete dissolution, and filter.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Formic Acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

3. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity in various matrices, including biological samples.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or ethyl acetate. Create working standards by serial dilution.

  • Sample Solution (e.g., from a reaction mixture): Dilute a known amount of the sample with the chosen solvent. An internal standard may be added for improved quantitative accuracy.

  • Biological Sample (e.g., plasma): Perform a liquid-liquid extraction. To 1 mL of plasma, add a suitable internal standard and an alkalinizing agent (e.g., 1M NaOH). Extract with an organic solvent like dichloromethane or ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

3. Data Analysis:

  • Identify this compound by its retention time and mass spectrum, which can be compared to a reference standard or a spectral library.[1][2][3] For quantification, use the peak area of a characteristic ion and compare it against a calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for sample analysis using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Complex Mixture Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for the analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture / Biological Sample Extraction Solvent Extraction (if needed) Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Injection Inject into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC Spectrum Mass Spectrum Identification TIC->Spectrum Quantification Quantification Spectrum->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Discussion and Recommendations

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the application.

HPLC-UV is a robust, reliable, and cost-effective technique that is well-suited for routine quality control applications where the concentration of this compound is relatively high. Its primary limitation is its lower specificity compared to MS, which can be a concern in very complex matrices where co-eluting impurities might interfere with the analyte peak.

GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[4] The mass spectral data provides unambiguous identification, which is invaluable for regulatory submissions and in-depth investigations. However, the initial instrument cost and operational complexity are higher than for HPLC-UV.

References

Streamlining Drug Discovery: A Researcher's Guide to Cross-Referencing Experimental Data with the NIST Chemistry WebBook

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Gaithersburg, MD – In the fast-paced world of drug discovery and development, rapid and accurate access to reliable chemical data is paramount. Researchers and scientists constantly generate and analyze vast amounts of experimental data, and the ability to efficiently cross-reference this information with established databases is crucial for validating findings, ensuring data integrity, and accelerating the research pipeline. This guide provides a comprehensive comparison of cross-referencing experimental data, specifically focusing on the widely-used NIST Chemistry WebBook, and introduces "DataCrossRef Pro," a hypothetical tool designed to streamline this critical process.

The Central Role of the NIST Chemistry WebBook

The NIST Chemistry WebBook is a comprehensive and freely accessible resource compiled by the National Institute of Standards and Technology.[1][2][3][4][5][6][7][8] It provides a wealth of chemical and physical property data for a vast number of compounds, including:

  • Thermochemical Data: Enthalpy of formation, enthalpy of combustion, heat capacity, and entropy.[1][4]

  • Spectroscopic Data: Infrared (IR), mass spectrometry (MS), and UV/Vis spectra.[2][9]

  • Ion Energetics Data: Ionization energy and proton affinity.

Given its extensive and curated nature, the NIST Chemistry WebBook serves as a gold standard for researchers to validate their experimental results.

The Challenge: Manual Data Cross-Referencing

Traditionally, the process of cross-referencing experimental data with the NIST Chemistry WebBook has been a manual and time-consuming task. This involves:

  • Data Acquisition: Performing experiments to obtain data such as mass spectra or thermochemical values.

  • Database Search: Manually searching the NIST Chemistry WebBook and other databases using identifiers like chemical name, CAS number, or molecular formula.

  • Data Comparison: Visually and quantitatively comparing the experimental data with the database records.

  • Reporting: Documenting the findings and noting any discrepancies.

This manual workflow is prone to human error, can be a significant bottleneck in the research process, and often lacks a systematic and reproducible approach.

Introducing "DataCrossRef Pro": An Automated Solution

To address these challenges, we introduce "DataCrossRef Pro," a conceptual software solution designed to automate and enhance the cross-referencing process. This tool would offer:

  • Automated Data Upload and Parsing: Direct import of various experimental data file formats.

  • Intelligent Database Searching: Simultaneous querying of the NIST Chemistry WebBook, PubChem, and other public repositories.

  • Advanced Data Visualization: Side-by-side spectral comparisons and tabular data summaries.

  • Automated Reporting: Generation of comprehensive comparison reports with statistical analysis.

The following sections provide a practical comparison of manual cross-referencing versus using a tool like "DataCrossRef Pro," using the well-known stimulant caffeine as a case study.

Case Study: Cross-Referencing Experimental Data for Caffeine

Caffeine (C₈H₁₀N₄O₂) is a widely studied drug-like molecule, making it an ideal candidate for this comparison. We will examine two key types of experimental data: mass spectrometry and thermochemical data.

Data Presentation: A Comparative Analysis

Table 1: Comparison of Experimental Mass Spectrometry Data for Caffeine

Data SourceMajor Peaks (m/z)Data Accessibility
Experimental (Hypothetical) 194, 109, 82, 55Raw data file
NIST Chemistry WebBook 194, 109, 82, 55, 67, 41[2][9]Publicly available spectrum[2][9]
PubChem Links to NIST and other spectral data[10][11]Aggregated public data[10]
GNPS Libraries 195.087 (M+H)⁺, various fragments[12][13]Public spectral libraries[12][13][14][15][16]

Table 2: Comparison of Thermochemical Data for Caffeine

ParameterExperimental Value (Hypothetical)NIST Chemistry WebBook ValueOther Published Value
Enthalpy of Sublimation (kJ/mol) 105.2103.6 at 423 K[1]-
Standard Molar Enthalpy of Formation (kJ/mol) -320.5--322.15 ± 4.80[17]
Constant Pressure Heat Capacity (Cp,solid) (J/mol*K) 230.1 at 298.15 K232 at 298.15 K[4]-

Experimental Protocols

Mass Spectrometry (Electron Ionization)

A sample of caffeine is introduced into a mass spectrometer. The molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum. The relative abundance of each fragment provides a characteristic "fingerprint" of the molecule.

Bomb Calorimetry for Enthalpy of Formation

The constant-volume energy of combustion of crystalline anhydrous caffeine is measured using a bomb calorimeter. From this, the standard molar enthalpy of combustion is determined. The standard molar enthalpy of formation is then derived using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[17]

Mandatory Visualization

To better illustrate the workflows and concepts discussed, the following diagrams have been generated using Graphviz.

cross_referencing_workflow cluster_experimental Experimental Data Generation cluster_manual Manual Cross-Referencing cluster_automated Automated Cross-Referencing (DataCrossRef Pro) exp_data Experimental Data (e.g., Mass Spectrum) manual_search Manual Database Search (NIST, PubChem, etc.) exp_data->manual_search Manual Process auto_upload Automated Data Upload exp_data->auto_upload Automated Process manual_compare Visual Comparison & Manual Reporting manual_search->manual_compare final_report Validated Research Findings manual_compare->final_report Leads to auto_search Simultaneous Database Search auto_upload->auto_search auto_compare Automated Comparison & Report Generation auto_search->auto_compare auto_compare->final_report Leads to

Caption: Workflow comparison of manual vs. automated data cross-referencing.

caffeine_signaling_pathway caffeine Caffeine adenosine_receptor Adenosine Receptors (A1, A2A) caffeine->adenosine_receptor Antagonist alertness Increased Alertness caffeine->alertness Promotes pde Phosphodiesterase (PDE) caffeine->pde Inhibits cns Central Nervous System adenosine_receptor->cns Modulates adenosine_receptor->alertness Suppresses adenosine Adenosine adenosine->adenosine_receptor Agonist drowsiness Drowsiness cns->drowsiness Induces camp cAMP pde->camp Degrades downstream Downstream Effects camp->downstream Activates

Caption: Simplified signaling pathway of caffeine's mechanism of action.

Conclusion

The cross-referencing of experimental data with authoritative sources like the NIST Chemistry WebBook is a cornerstone of robust scientific research in drug development. While manual methods have been the standard, they present significant efficiency and accuracy challenges. The adoption of automated tools, exemplified by the conceptual "DataCrossRef Pro," promises to revolutionize this process by providing a faster, more reliable, and reproducible workflow. By leveraging such technologies, researchers can dedicate more time to innovation and discovery, ultimately accelerating the development of new and effective therapeutics.

References

A Comparative Analysis of 1-Benzylpiperidine and 1-Benzoylpiperidine Scaffolds for Dual-Target Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of dual-target inhibitors derived from 1-benzylpiperidine and 1-benzoylpiperidine scaffolds. This analysis is supported by experimental data on their inhibitory activities against key neurological targets and detailed methodologies for relevant assays.

The development of multi-target-directed ligands is a promising strategy in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. The 1-benzylpiperidine and 1-benzoylpiperidine moieties are versatile scaffolds that have been extensively explored for the design of inhibitors targeting enzymes and transporters involved in neurodegeneration. This guide focuses on their comparative performance as dual-target inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), serotonin transporter (SERT), and monoamine oxidases (MAO).

Performance Comparison: Quantitative Data

The inhibitory activities of various 1-benzylpiperidine and 1-benzoylpiperidine derivatives against AChE, BuChE, SERT, and MAO are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, are compiled from multiple studies to facilitate a direct comparison of the two scaffolds.

Cholinesterase and Serotonin Transporter Inhibition

A study directly comparing functionalized 1-benzylpiperidine and 1-benzoylpiperidine derivatives as dual inhibitors of cholinesterases and the serotonin transporter revealed distinct activity profiles for the two scaffolds. The following table summarizes the data for a selection of these compounds.[1][2][3][4]

Compound IDScaffoldTargetIC50 (µM)Ki (µM)
Compound 7 1-BenzylpiperidineAChE28 ± 1.5-
BuChE> 500-
h-SERT-> 100
Compound 12 1-BenzoylpiperidineAChE> 500-
BuChE> 500-
h-SERT-5.2 ± 0.3
Compound 19 1-BenzylpiperidineAChE19.8 ± 0.9-
BuChE26.8 ± 0.8-
h-SERT-196.6 ± 11.3
Compound 21 1-BenzylpiperidineAChE> 500-
BuChE6.16 ± 0.29-
h-SERT-25.5 ± 1.0

Data sourced from González-Gutiérrez et al. (2025).[1][2][3][4]

From this data, it is evident that the 1-benzylpiperidine scaffold can yield compounds with dual AChE and BuChE inhibitory activity (e.g., Compound 19), or selective BuChE and SERT activity (e.g., Compound 21).[1][2][3][4] In contrast, the 1-benzoylpiperidine derivatives in this series showed a preference for SERT inhibition with negligible activity against cholinesterases (e.g., Compound 12).[1][2][3][4]

Monoamine Oxidase and Acetylcholinesterase Inhibition

Several studies have focused on 1-benzylpiperidine derivatives as dual inhibitors of MAO and AChE. The following table presents data for some of these compounds.

Compound IDScaffoldTargetIC50 (µM)
Compound 8 1-BenzylpiperidineAChE0.064 ± 0.001
MAO-A2.55 ± 0.02
MAO-B1.47 ± 0.06
Compound 5 1-BenzylpiperidineAChE3.70 ± 0.14
MAO-A0.26 ± 0.01
MAO-B0.116 ± 0.005
Compound 28 1-BenzylpiperidineAChE0.41 ± 1.25
Compound 20 1-BenzylpiperidineAChE5.94 ± 1.08
Compound 13e 1-BenzylpiperidineAChE0.0057
BuChE7.1

Data compiled from multiple sources.[5][6][7][8]

The 1-benzylpiperidine scaffold has proven to be effective in generating potent dual inhibitors of MAO and AChE. For instance, compound 8 is a highly potent AChE inhibitor with moderate MAO-A and MAO-B inhibition, while compound 5 shows strong inhibition of both MAO isoforms and moderate AChE inhibition.[5] Further modifications on the 1-benzylpiperidine core have led to the development of highly potent and selective AChE inhibitors like compound 13e (Donepezil).[6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE is determined using a spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of cholinesterases by monitoring the rate of formation of thiocholine, a product of the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.

Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

  • AChE or BuChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

  • Test compound solutions at various concentrations

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Add 10 µL of the ATCI or BTCI solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100 IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Serotonin Transporter (SERT) Radioligand Binding Assay

The affinity of compounds for the human serotonin transporter (h-SERT) is determined using a radioligand binding assay.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-paroxetine) for binding to SERT in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Membrane preparation from cells expressing h-SERT

  • Radioligand: [³H]-paroxetine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)

  • Test compound solutions at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. For total binding, the test compound is replaced with the assay buffer. For non-specific binding, a high concentration of a non-labeled SERT ligand is added.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value is determined from the resulting concentration-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

The inhibitory activity against MAO-A and MAO-B can be determined using a commercially available luminescent assay kit, such as the MAO-Glo™ Assay from Promega.

Principle: This is a homogeneous, two-step assay. In the first step, the MAO enzyme oxidizes a luminogenic substrate to produce a luciferin derivative. In the second step, a Luciferin Detection Reagent is added, which stops the MAO reaction and converts the luciferin derivative into luciferin, which is then used by luciferase to produce light. The amount of light produced is directly proportional to the MAO activity.

Procedure (as per manufacturer's protocol):

  • Reaction Setup: In a 96-well plate, add the MAO-A or MAO-B enzyme, the test compound at various concentrations, and the luminogenic MAO substrate in the appropriate buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add the reconstituted Luciferin Detection Reagent to each well. This will stop the MAO reaction and initiate the luminescent signal.

  • Luminescence Measurement: After a short incubation period (e.g., 20 minutes) to stabilize the signal, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the luminescence of the wells with the test compound to the control wells (without inhibitor). IC50 values are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis BuChE BuChE ACh_cleft->BuChE Hydrolysis ACh_Receptor ACh Receptor ACh_cleft->ACh_Receptor Binding Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate BuChE->Choline_cleft BuChE->Acetate Choline_cleft->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor 1-Benzylpiperidine or 1-Benzoylpiperidine Inhibitor Inhibitor->AChE Inhibition Inhibitor->BuChE Inhibition

Caption: Simplified Cholinergic Signaling Pathway and Inhibition.

Serotonergic_MAO_Signaling cluster_presynaptic_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft Release SERT SERT MAO MAO SERT->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Serotonin_cleft->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_cleft->Serotonin_Receptor Binding Postsynaptic_Signal Signal Transduction Serotonin_Receptor->Postsynaptic_Signal Inhibitor 1-Benzylpiperidine or 1-Benzoylpiperidine Inhibitor Inhibitor->SERT Inhibition Inhibitor->MAO Inhibition

Caption: Serotonergic and MAO Signaling Pathways and Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of 1-Benzylpiperidine & 1-Benzoylpiperidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization ChE_Assay Cholinesterase Inhibition Assay (Ellman's Method) Characterization->ChE_Assay SERT_Assay SERT Binding Assay (Radioligand) Characterization->SERT_Assay MAO_Assay MAO Inhibition Assay (e.g., MAO-Glo™) Characterization->MAO_Assay IC50_Ki Determination of IC50 and Ki values ChE_Assay->IC50_Ki SERT_Assay->IC50_Ki MAO_Assay->IC50_Ki SAR Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General Experimental Workflow for Inhibitor Development.

References

Safety Operating Guide

Safe Disposal of 1-Acetylpiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-acetylpiperidine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All operations involving this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from aggregated GHS information.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal facility. Do not dispose of this compound down the drain or in regular trash.[2][3]

Experimental Protocol for Waste Neutralization (for small quantities, if permissible by institutional policy and local regulations):

While not a standard disposal method, for trace amounts or specific experimental needs, a neutralization protocol can be considered. However, the primary and recommended disposal route is via a licensed waste contractor.

  • Dilution: Slowly add the this compound to a large volume of cold water in a suitable container within a fume hood. This should be done with constant stirring.

  • Neutralization: As this compound is a derivative of piperidine, a basic compound, it can be neutralized with a dilute acid solution (e.g., 5% hydrochloric acid). Monitor the pH of the solution closely, aiming for a neutral pH of around 7.

  • Disposal of Neutralized Solution: Once neutralized, this solution must still be collected in a properly labeled hazardous waste container for disposal by a certified waste management company.

Standard Operating Procedure for Waste Collection and Disposal:

  • Waste Segregation: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, paper towels), in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a container that is chemically compatible with this compound. The original container or a similar plastic or glass container is suitable. Ensure the container is in good condition and can be securely sealed.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound". List all components of the waste mixture, including solvents and their approximate percentages.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Pickup and Disposal: Arrange for the pickup of the hazardous waste through your institution's EHS department. They will ensure it is transported to an approved waste disposal plant for proper treatment and disposal, likely through incineration or other approved methods.[2][3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Type (Unused, Mixture, Contaminated Material) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container segregate Segregate Waste into Container container->segregate storage Store Securely in Designated Waste Area segregate->storage schedule Schedule Pickup with EHS or Licensed Contractor storage->schedule dispose Professional Disposal (e.g., Incineration) schedule->dispose end End: Disposal Complete dispose->end

References

Personal protective equipment for handling 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Acetylpiperidine (CAS RN 618-42-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, actionable steps for laboratory operations involving this compound.

Chemical Profile: this compound is an organic compound often used in chemical synthesis.[1] While comprehensive toxicological data is not available for this specific compound, it is classified as an irritant and requires careful handling to prevent adverse health effects.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Wear suitable chemical-resistant gloves (e.g., Nitrile rubber). Check for impermeability before use.To prevent skin contact and potential irritation or absorption.
Eye/Face Protection Use chemical safety goggles with side shields. A face shield may be required for larger quantities or when there is a splash hazard.To protect eyes from splashes and vapors that can cause serious irritation.[2][3]
Skin and Body Protection Wear a lab coat or other protective clothing. Ensure skin is not exposed.To prevent accidental skin contact with the chemical.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of vapors which may cause respiratory irritation.[2]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes.[7][8][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7][8][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[10][11] Rinse mouth with water.[10][11] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Precautionary Measures:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Verify that an eyewash station and safety shower are unobstructed and in close proximity to the work area.[4][5]

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling and Experimental Procedure:

  • Handle this compound with care, avoiding direct contact and inhalation of vapors.

  • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.

  • Keep containers of this compound tightly closed when not in use.[10][12]

  • Avoid the formation of aerosols or mists.

  • In case of a spill, follow the emergency spill response plan detailed below.

3. Post-Experiment Procedures:

  • Decontaminate all equipment that has come into contact with this compound.

  • Properly label and store any unused this compound in a cool, dry, and well-ventilated area.[10]

  • Remove and dispose of contaminated PPE in the designated waste stream.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[5][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste.

  • Use a designated, clearly labeled, and sealed container for liquid and solid waste.

2. Waste Collection and Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area.

  • Keep the waste container closed except when adding waste.

3. Waste Disposal:

  • Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[10]

Emergency Spill Response Workflow

The following diagram illustrates the workflow for responding to a chemical spill of this compound.

Spill_Response Workflow for this compound Spill A Spill Occurs B Alert others in the area A->B C Evacuate the immediate area if necessary B->C D Assess the spill size and risk C->D E Small Spill? D->E F Contain the spill with absorbent material E->F Yes J Contact EHS for large or uncontrolled spills E->J No G Clean up the spill using appropriate tools F->G H Place waste in a sealed, labeled container G->H I Decontaminate the area H->I K Dispose of waste as hazardous I->K J->K L Report the incident K->L

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Acetylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.